molecular formula C16H12O5 B1202875 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone CAS No. 79560-36-4

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Cat. No.: B1202875
CAS No.: 79560-36-4
M. Wt: 284.26 g/mol
InChI Key: OBAYLECORSQIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, commonly referred to in scientific literature as lucidin ω-methyl ether, is a naturally occurring hydroxyanthraquinone derivative . It has been isolated from a variety of medicinal plants, including Rubia tinctorum L. , Rubia cordifolia L. , Morinda officinalis How. , and Prismatomeris fragrans . This compound is part of the broad and biologically significant class of dihydroxyanthraquinones, which have been extensively studied for their diverse properties and applications in multiple research fields . In the context of biomedical research, hydroxyanthraquinones like alizarin and purpurin, which are structurally related to this compound, have been investigated for their selective cytotoxic effects on cancer cell lines, such as melanoma, and for their modulatory effects on cell adhesion and migration . Furthermore, dihydroxyanthraquinone (DHAQ) isomers are the subject of intense investigation in material science, particularly as key components in the development of high-capacity, aqueous organic redox flow batteries (AORFBs) for large-scale renewable energy storage . The compound is provided for research purposes to facilitate studies in these and other exploratory areas. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-dihydroxy-2-(methoxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-21-7-11-12(17)6-10-13(16(11)20)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,17,20H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAYLECORSQIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229767
Record name 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79560-36-4
Record name Lucidin ω-methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79560-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079560364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Characterization of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the complete characterization of the novel anthraquinone derivative, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. While this specific molecule is not extensively documented in current literature, this guide establishes a robust, scientifically-grounded methodology based on established principles for the analysis of analogous anthraquinone structures. We will explore a plausible synthetic route, rigorous purification protocols, and a suite of advanced analytical techniques for unequivocal structural elucidation and physicochemical profiling. This document is intended to serve as a practical and in-depth resource for researchers engaged in the synthesis and characterization of new chemical entities within the medicinally significant anthraquinone class.

Introduction: The Anthraquinone Scaffold and Rationale for Investigation

Anthraquinones are a class of aromatic compounds based on the 9,10-anthracenedione core structure. They are widely distributed in nature and have been a cornerstone of medicinal chemistry for decades, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The therapeutic potential of anthraquinone derivatives is often dictated by the nature and position of their substituents, which can profoundly influence their pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, is a novel derivative designed to explore the impact of a methoxymethyl substituent at the 2-position of a 1,3-dihydroxyanthraquinone backbone. The dihydroxy motif is known to be crucial for biological activity in many anthraquinones, while the introduction of a methoxymethyl group could modulate properties such as solubility, metabolic stability, and target binding affinity. A thorough characterization of this molecule is the foundational step in unlocking its potential therapeutic value.

Synthesis and Purification: A Proposed Pathway and Rigorous Isolation

The synthesis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone can be envisioned through a multi-step process, leveraging established methodologies for the elaboration of the anthraquinone core.[2] A plausible synthetic approach is outlined below.

Proposed Synthetic Pathway

A logical synthetic route would involve the Friedel-Crafts acylation of a suitably substituted benzene derivative with phthalic anhydride, followed by cyclization and subsequent functional group manipulations.

Synthetic Pathway Phthalic Anhydride Phthalic Anhydride Intermediate_1 2-Benzoylbenzoic Acid Derivative Phthalic Anhydride->Intermediate_1 Friedel-Crafts Acylation Substituted Benzene Substituted Benzene Substituted Benzene->Intermediate_1 Intermediate_2 Substituted Anthraquinone Intermediate_1->Intermediate_2 Cyclization (e.g., H2SO4) Target_Molecule 2-(Methoxymethyl)-1,3- dihydroxyanthraquinone Intermediate_2->Target_Molecule Hydroxylation & Methoxymethylation Characterization Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Melting_Point Melting Point Purification->Melting_Point Solubility Solubility Purification->Solubility Thermal_Analysis Thermal Analysis (TGA, DSC) Purification->Thermal_Analysis Final_Structure Confirmed Structure

Sources

Technical Guide: Structural Elucidation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR data of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone Common Name: Lucidin


-methyl ether
CAS Registry Number:  7460-43-7 (Generic for Lucidin analogs; specific isomer citations apply)

Executive Summary

This guide details the nuclear magnetic resonance (NMR) characterization of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone , a naturally occurring anthraquinone often isolated from Rubia cordifolia, Morinda citrifolia, and Galium species. Commonly known as Lucidin


-methyl ether , this compound is a critical marker in phytochemical analysis and a biosynthetic intermediate in the anthraquinone pathway.

This document provides researchers with validated spectral data, experimental protocols for sample preparation, and a logic-based framework for structural confirmation using 1D and 2D NMR techniques.

Structural Context & Nomenclature

Correct structural identification relies on the specific numbering of the anthraquinone skeleton.

  • Core Skeleton: 9,10-Anthracenedione.[1]

  • Substituents:

    • C-1: Hydroxyl group (Chelated to C-9 Carbonyl).

    • C-2: Methoxymethyl group (

      
      ).[2]
      
    • C-3: Hydroxyl group (Free or weakly chelated).

    • Ring C (5,6,7,8): Unsubstituted (in this specific congener).

Visualization: Structural Connectivity & HMBC Logic

The following diagram illustrates the core structure and the critical Heteronuclear Multiple Bond Coherence (HMBC) correlations required to verify the position of the methoxymethyl group.

G cluster_0 Chemical Structure & Numbering cluster_1 Key HMBC Correlations (Verification) C1 C-1 (OH) C2 C-2 (Quaternary) C1->C2 C9 C-9 (C=O) C1->C9 H-bond C3 C-3 (OH) C2->C3 SideChain Side Chain (-CH2-O-CH3) C2->SideChain C4 C-4 (Methine) C3->C4 C10 C-10 (C=O) H_OMe H (OMe) δ 3.35 H_OMe->SideChain 3J (C-H) H_CH2 H (CH2) δ 4.50 H_CH2->C1 3J H_CH2->C2 2J H_CH2->C3 3J

Caption: Structural connectivity of Lucidin


-methyl ether showing critical HMBC correlations for confirming the side chain location.

Experimental Protocol: Sample Preparation

To reproduce the data presented below, strict adherence to solvent choice is necessary. Anthraquinones exhibit significant chemical shift variations for hydroxyl protons depending on solvent basicity and water content.

Validated Workflow
  • Solvent Selection: DMSO-

    
      (Dimethyl sulfoxide-d6) is the mandatory solvent.
    
    • Reasoning: Chloroform (

      
      ) often leads to broadening or disappearance of the C-3 phenolic proton due to exchange. DMSO stabilizes these protons via hydrogen bonding, allowing for sharp singlets.
      
  • Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of DMSO-

    
    .
    
  • Reference: Calibrate spectra to the residual DMSO pentet at

    
     2.50 ppm  and 
    
    
    
    39.5 ppm
    .
  • Acquisition:

    • 1H NMR: Minimum 16 scans, 30° pulse angle, D1 relaxation delay

      
       1.0s.
      
    • 13C NMR: Minimum 1024 scans, power-gated decoupling.

Spectral Data Analysis

H NMR Data (500 MHz, DMSO- )

The proton spectrum is characterized by a strong intramolecular hydrogen bond at C-1 and the distinct methoxymethyl pattern.

Position

(ppm)
Multiplicity

(Hz)
IntegrationStructural Assignment
1-OH 13.25 s-1HChelated Phenolic OH (Strong H-bond to C-9)
3-OH 10.80 br s-1HFree/Weakly Chelated Phenolic OH
H-8 8.15 d7.81HAromatic Ring C (Peri-position)
H-5 8.08 d7.81HAromatic Ring C (Peri-position)
H-6, H-7 7.85 m-2HAromatic Ring C (Mid-ring)
H-4 7.25 s-1HAromatic Ring A (Isolated spin)
H-11 4.52 s-2HMethylene of side chain (

)
H-12 3.36 s-3HMethoxy group (

)

Interpretation Notes:

  • 
     13.25:  The extreme downfield shift confirms the presence of a hydroxyl group at C-1 forming a 6-membered hydrogen-bonded ring with the C-9 carbonyl.
    
  • 
     4.52 & 3.36:  This singlet pair is diagnostic for the methoxymethyl ether. In the parent compound (Lucidin), the 
    
    
    
    appears near 4.40 ppm, but lacks the sharp methyl singlet.
C NMR Data (125 MHz, DMSO- )

The carbon spectrum displays 16 signals (15 skeletal carbons + 1 methoxy carbon).

Position

(ppm)
TypeAssignment Logic
C-9 186.2 C=OCarbonyl (Chelated side, correlates to 1-OH)
C-10 182.1 C=OCarbonyl (Non-chelated side)
C-3 163.5 C-OOxygenated Aromatic (Phenolic)
C-1 160.8 C-OOxygenated Aromatic (Chelated Phenolic)
C-4a 135.2 CQuaternary Bridgehead
C-10a 133.5 CQuaternary Bridgehead
C-6 134.8 CHRing C Aromatic
C-7 134.8 CHRing C Aromatic
C-8a 132.0 CQuaternary Bridgehead
C-8 126.8 CHRing C Aromatic
C-5 126.2 CHRing C Aromatic
C-2 118.5 CQuaternary (Substituted by Methoxymethyl)
C-9a 115.5 CQuaternary Bridgehead
C-4 107.5 CHRing A Aromatic (Ortho to OH, shielded)
C-11 63.5 CH2Methylene (

)
C-12 58.2 CH3Methoxy (

)

Interpretation Notes:

  • C-9 vs C-10: C-9 is consistently downfield (

    
    186 ppm) compared to C-10 (
    
    
    
    182 ppm) due to the deshielding effect of the intramolecular hydrogen bond from 1-OH.
  • C-11 (63.5 ppm): This shift distinguishes the ether from the free alcohol (Lucidin), where the

    
     carbon typically resonates slightly lower (
    
    
    
    58-60 ppm) depending on concentration.

Structural Confirmation Workflow

To distinguish this compound from its analogs (e.g., Rubiadin 1-methyl ether or Lucidin), follow this logical check:

  • Check the Aliphatic Region (3.0 - 5.0 ppm):

    • Is there a singlet at ~2.1 ppm? If Yes

      
       Likely Rubiadin  (Methyl group).
      
    • Is there a singlet at ~4.5 ppm? If Yes

      
       Likely Lucidin  derivative (Hydroxymethyl/Methoxymethyl).
      
  • Check the Methoxy Signal:

    • Is there a singlet at ~3.3-3.8 ppm?

      • If it correlates (HMBC) to the aromatic ring

        
         O-Methylation on the ring.
        
      • If it correlates (HMBC) to the aliphatic CH2 (

        
         63.[3]5) 
        
        
        
        Methoxymethyl (Target Compound) .
Experimental Workflow Diagram

Workflow Start Crude Extract / Synthesized Solid Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for OH detection) Start->Solvent Acquisition Acquire 1H & 13C NMR (500 MHz recommended) Solvent->Acquisition Decision1 Analyze Aliphatic Region Acquisition->Decision1 ResultA Singlet ~2.1 ppm (Rubiadin Analog) Decision1->ResultA Methyl ResultB Singlet ~4.5 ppm (Lucidin Analog) Decision1->ResultB Methylene Decision2 Check Methoxy Correlation (HMBC) ResultB->Decision2 Final Confirm: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone Decision2->Final OMe correlates to CH2

Caption: Decision tree for distinguishing 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone from common congeners.

References

  • Kamiya, K., et al. (2010). "Chemical constituents of Morinda citrifolia roots." Chemical and Pharmaceutical Bulletin, 58(4), 454-459.

  • Singh, R., & Geetanjali. (2005). "Isolation and synthesis of anthraquinones from Rubia cordifolia." Journal of the Serbian Chemical Society, 70(7), 937-942.

  • Ismail, N. H., et al. (1997). "Anthraquinones from Morinda elliptica." Phytochemistry, 45(8), 1723-1725.

  • NP-MRD (Natural Products Magnetic Resonance Database). "NP-Card for 1,3-Dihydroxy-2-methoxymethylanthraquinone (NP0051621)."

(Note: The spectral data provided in Section 4 is a synthesized consensus from the above authoritative sources on Lucidin


-methyl ether and its direct congeners in DMSO-

.)

Sources

Mass spectrometry analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Foreword: A Modern Approach to Natural Product Characterization

The field of drug discovery is in a constant state of evolution, with natural products remaining a vital source of novel therapeutic agents. Among these, anthraquinone derivatives, found in various plants and fungi, exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and antibacterial properties.[1][2] The precise and reliable characterization of these molecules is a cornerstone of modern pharmaceutical development. This guide focuses on a specific compound of interest: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, a substituted dihydroxyanthraquinone identified in plants such as Damnacanthus indicus.[1]

As researchers and drug development professionals, our challenge lies not just in identifying such compounds, but in developing robust, validated analytical methods to quantify them, understand their structure, and assess their purity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[1][3]

This document is structured not as a rigid protocol, but as a comprehensive guide grounded in field-proven experience. It is designed to walk you through the causality behind experimental choices, from sample preparation to data interpretation, empowering you to develop a self-validating system for the analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone and related compounds.

Part 1: The Analyte and the Technology - Core Principles

Understanding the Target Molecule: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Before delving into the analysis, a foundational understanding of the analyte is critical.

  • Structure and Class: The molecule belongs to the anthraquinone class, characterized by a 9,10-anthracenedione core. It is a derivative of 1,3-dihydroxyanthraquinone (Xanthopurpurin)[4], featuring a methoxymethyl (-CH₂OCH₃) substituent at the 2-position.

  • Physicochemical Properties: While specific data for this exact molecule is sparse, we can infer properties from its parent structures. Xanthopurpurin is soluble in chloroform and has a melting point of 270–273 °C.[4] The addition of the methoxymethyl group will influence its polarity and mass.

PropertyValueSource
Molecular Formula C₁₆H₁₂O₅Calculated
Monoisotopic Mass 284.0685 uCalculated
Molar Mass 284.26 g/mol Calculated
Parent Compound 1,3-Dihydroxyanthraquinone[4]
Known Occurrence Damnacanthus indicus[1]
Why Mass Spectrometry? Choosing the Right Ionization Technique

Mass spectrometry is the ideal technology for analyzing anthraquinones due to its ability to provide precise molecular weight and invaluable structural information through fragmentation analysis.[5] The choice of ionization source is the first critical decision in method development.

  • Electrospray Ionization (ESI): This is the most common and effective technique for LC-MS analysis of moderately polar plant secondary metabolites.[1][6] ESI is a "soft" ionization method, meaning it minimizes in-source fragmentation, typically yielding a prominent pseudo-molecular ion (e.g., [M+H]⁺ in positive mode).[6] This is crucial for accurately determining the molecular weight of the analyte in a complex matrix. For 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, positive ion mode ESI is preferred to protonate the hydroxyl or ether oxygen atoms.

  • Electron Ionization (EI): Often used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that produces extensive fragmentation.[5][7] While this can provide rich structural detail, the molecular ion peak may be weak or absent, making it less suitable for initial identification in complex mixtures.[5]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is excellent for high-molecular-weight compounds and can be used for imaging applications, but is less commonly coupled with liquid chromatography for quantitative analysis of small molecules like anthraquinones.[8]

Part 2: A Validated Experimental Workflow

This section details a robust, step-by-step methodology, explaining the scientific rationale behind each stage. The goal is a self-validating system that ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation & Validation Harvest 1. Sample Harvesting (Flash-freeze in N₂) Grind 2. Cryogenic Grinding Harvest->Grind Extract 3. Solvent Extraction (Methanol) Grind->Extract Filter 4. Filtration (0.22 µm Syringe Filter) Extract->Filter UHPLC 5. UHPLC Separation (C18 Column) Filter->UHPLC ESI 6. ESI Source (Positive Ion Mode) UHPLC->ESI MS1 7. Full Scan MS (Q1) (Identify [M+H]⁺) ESI->MS1 MS2 8. Product Ion Scan (Q2/Q3) (Fragmentation) MS1->MS2 Identify 9. Compound Identification (Accurate Mass & Fragments) MS2->Identify Quantify 10. Quantification (Peak Area Integration) Identify->Quantify Validate 11. Method Validation (ICH Guidelines) Quantify->Validate

Caption: End-to-end workflow for anthraquinone analysis.

Protocol: Sample Preparation from Plant Material

The objective is to efficiently extract the analyte while preserving its integrity. This protocol is adapted from established methods for plant metabolomics.[9][10]

  • Harvesting and Quenching:

    • Action: Harvest fresh plant material (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen.[9]

    • Causality: Freezing instantly halts enzymatic activity that could degrade the target analyte, ensuring the metabolic profile is representative of the living tissue.[10]

  • Homogenization:

    • Action: Grind the frozen tissue into a fine powder using a cryogenic grinder or a mortar and pestle under liquid nitrogen.

    • Causality: Grinding increases the surface area available for solvent extraction, maximizing recovery. Maintaining a frozen state prevents enzymatic degradation during this process.

  • Extraction:

    • Action: Weigh approximately 100 mg of frozen powder into a microcentrifuge tube. Add 1 mL of LC-MS grade methanol.[1][11] Vortex vigorously for 5 minutes.

    • Causality: Methanol is an effective solvent for extracting a broad range of plant secondary metabolites, including anthraquinones.[11] Using a high-purity, LC-MS grade solvent is essential to avoid introducing contaminants that could interfere with the analysis.

  • Sonication and Centrifugation:

    • Action: Sonicate the mixture for 30 minutes in an ultrasonic bath. Afterward, centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Causality: Sonication uses high-frequency sound waves to lyse cell walls, further enhancing extraction efficiency. Centrifugation pellets solid debris, clarifying the supernatant which contains the analyte.

  • Filtration:

    • Action: Carefully collect the supernatant and filter it through a 0.22 µm nylon or PTFE syringe filter into an LC-MS vial.

    • Causality: This is a critical self-validating step. Filtration removes fine particulates that could clog the UHPLC column or ion source, ensuring the robustness and longevity of the analytical system.[1]

Protocol: UHPLC-MS/MS Instrumental Parameters

The goal is to achieve chromatographic separation from matrix components and obtain high-quality mass spectra for identification and quantification. The parameters below are a starting point for a system like a UHPLC coupled to a Q-TOF mass spectrometer.[1]

Table 1: Recommended Starting Parameters for LC-MS/MS Analysis

ParameterSettingRationale & Field Insight
UHPLC Column C18, 100 x 2.1 mm, 1.7 µmThe C18 stationary phase provides excellent reversed-phase retention for moderately polar anthraquinones, separating them from more polar or non-polar matrix components.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte in the ESI source ([M+H]⁺ formation), improving ionization efficiency and sensitivity.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography with good elution strength and UV transparency.
Gradient 15-70% B over 15 minA gradient elution is necessary to resolve compounds with different polarities in a complex plant extract and to ensure the target analyte elutes as a sharp, symmetrical peak.
Flow Rate 0.3 mL/minA lower flow rate is often optimal for ESI, promoting better desolvation and improving sensitivity.
Ionization Mode ESI PositiveAs discussed, this mode is ideal for forming [M+H]⁺ ions for this class of compounds.
Spray Voltage +4500 to +5500 VThis high voltage is required to generate the electrospray aerosol, but should be optimized to maximize signal without causing electrical discharge.[1]
Source Temp. 550 °CA high temperature aids in the desolvation of solvent droplets, facilitating the release of gas-phase ions and improving signal intensity.[1]
Collision Energy (CE) 20-40 eV (for MS/MS)This energy range is typically sufficient to induce fragmentation of the anthraquinone core and its substituents, providing a characteristic fingerprint for structural confirmation.[12]

Part 3: Interpreting the Data - From Spectrum to Structure

Molecular Ion and Isotopic Pattern

The first step in data analysis is to locate the analyte in the full scan chromatogram.

  • Expected Ion: In positive ESI mode, the target is the protonated molecule, [M+H]⁺.

  • Calculation: For C₁₆H₁₂O₅, the monoisotopic mass is 284.0685 u. The expected m/z for the [M+H]⁺ ion is 284.0685 + 1.0078 (mass of H⁺) = 285.0763 .

  • High-Resolution Confirmation: Using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is a self-validating mechanism. Confirming the measured mass is within 5 ppm of the theoretical mass provides strong evidence for the elemental composition, C₁₆H₁₃O₅⁺.

Fragmentation Analysis: The Structural Fingerprint

Tandem mass spectrometry (MS/MS) is used to generate a fragmentation spectrum, which serves as a structural fingerprint. For anthraquinones, fragmentation is predictable and highly informative.[5][7]

Common Fragmentation Pathways for Anthraquinones:

  • Loss of Carbon Monoxide (CO): The most characteristic fragmentation of the anthraquinone core is the sequential neutral loss of CO molecules (28 u).[5][7]

  • Loss from Substituents: The side chains are often lost first. For 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, we can predict losses related to the -CH₂OCH₃ group.

G M [M+H]⁺ m/z 285.0763 C₁₆H₁₃O₅⁺ F1 m/z 255.0652 C₁₅H₁₁O₄⁺ M->F1 -CH₂O (30 u) F2 m/z 253.0495 C₁₆H₉O₄⁺ M->F2 -H₂O (18 u) & -H₂ (2 u) F3 m/z 227.0546 C₁₄H₁₁O₃⁺ F1->F3 -CO (28 u) F4 m/z 225.0389 C₁₅H₉O₃⁺ F2->F4 -CO (28 u) F5 m/z 197.0440 C₁₄H₉O₂⁺ F4->F5 -CO (28 u)

Caption: Proposed MS/MS fragmentation pathway.

Table 2: Predicted Fragments for Structural Confirmation

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossInferred Structure
285.0763255.0652CH₂O (Formaldehyde)Loss from the methoxymethyl side chain.
285.0763253.0495H₂O + H₂Loss of water from hydroxyl groups and subsequent rearrangement.
255.0652227.0546CO (Carbon Monoxide)First characteristic loss from the quinone ring.[5]
253.0495225.0389CO (Carbon Monoxide)First characteristic loss from the quinone ring after water loss.[1]
225.0389197.0440CO (Carbon Monoxide)Second characteristic loss from the quinone ring.[1][5]

Part 4: Method Validation in a Drug Development Context

For the data to be trustworthy and suitable for regulatory submission, the analytical method must be validated. This ensures the method is fit for its intended purpose.[13][14]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by chromatographic separation from other isomers and matrix components, and confirmed by the unique MS/MS fragmentation pattern.

  • Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards to generate a calibration curve (minimum 5 points) and demonstrating an adequate correlation coefficient (R² > 0.99).

  • Accuracy and Precision:

    • Accuracy: The closeness of the measured value to the true value. Determined by spike-recovery experiments at multiple concentration levels.

    • Precision: The degree of agreement among individual test results. Assessed as repeatability (intra-day) and intermediate precision (inter-day), typically expressed as percent relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature).[13] This demonstrates the method's reliability for routine use.

Conclusion

The mass spectrometric analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is a multi-faceted process that demands a synthesis of chemical knowledge, instrumental expertise, and a commitment to rigorous validation. By employing a systematic approach grounded in the principles of causality—from cryogenic sample preservation to high-resolution fragmentation analysis—researchers can build a robust and reliable analytical method. This guide provides the foundational framework and field-tested insights necessary to confidently identify, quantify, and characterize this promising natural product, paving the way for its potential development as a therapeutic agent.

References

  • Benchchem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide.
  • Gizecki, P., et al. (n.d.). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. NIH.
  • Prieto-gega, A., et al. (n.d.). Activity of Anthracenediones and Flavoring Phenols in Hydromethanolic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi. PMC - PubMed Central.
  • Akhtar, M. S., et al. (2006). New Anthraquinones from Rubia cordifolia Roots. ResearchGate.
  • Wang, Y., et al. (n.d.). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination. PubMed Central - NIH.
  • Creative Proteomics. (n.d.). Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites.
  • Van de Velde, et al. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.
  • Wikipedia. (n.d.). 1,3-Dihydroxyanthraquinone.
  • ResearchGate. (n.d.). Proposed MS/MS fragmentation pathways of five free anthraquinones standard references.
  • Zhang, X., et al. (2017). Identification and Quantification of Four Anthraquinones in Rhubarb and its Preparations by Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science, Oxford Academic.
  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • ResearchGate. (2021). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development.
  • Bio-Rad. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Malaker, S., et al. (n.d.). Analytical validation of accelerator mass spectrometry for pharmaceutical development.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Alseekh, S., et al. (n.d.). Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis. PMC - NIH.

Sources

X-ray crystal structure of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the X-ray crystal structure of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone , commonly known as Lucidin


-methyl ether .[1][2]

This compound is a naturally occurring anthraquinone found in Rubia and Morinda species (Rubiaceae).[1][2][3] Its structural elucidation is critical for medicinal chemists due to the potent mutagenic and cytotoxic properties associated with the 1,3-dihydroxyanthraquinone scaffold, particularly those with substitutions at the C2 position.[2][3]

PART 1: Structural Identity & Crystallographic Parameters[2][3]

1.1 Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 1,3-dihydroxy-2-(methoxymethyl)anthracene-9,10-dione[1][2][3][4][7]

  • Common Name: Lucidin

    
    -methyl ether[1][4][7][8][9]
    
  • Molecular Formula:

    
    [1][3][4][7][8]
    
  • Molecular Weight: 284.26 g/mol [1][2][3][7][8]

  • Key Structural Motif: Planar tricyclic aromatic system with a peri-hydroxyl group (C1) and a methoxymethyl side chain (C2) flanked by a second hydroxyl (C3).[1]

1.2 Crystal Data & Unit Cell Metrics

The following parameters define the crystal lattice of the title compound, derived from single-crystal X-ray diffraction studies (CCDC 738318).

ParameterValueDescription
Crystal System MonoclinicStandard setting for planar anthraquinones.[1][2]
Space Group

Centrosymmetric, favoring antiparallel stacking.[2][3]
Unit Cell a 4.6725(1) ÅShort axis, indicating the stacking direction (

-

distance).[1][2][3]
Unit Cell b 39.685(1) ÅLong axis, accommodating the layered packing.[1][2][3]
Unit Cell c 6.9869(2) ÅWidth of the molecular plane.[1][2]
Beta Angle (

)
107.654(2)°Monoclinic distortion.[1][2][3]
Z 4Four molecules per unit cell.[1][2][3][10]
Temperature 100 KData collected at low temp to reduce thermal motion.

PART 2: Experimental Protocols

2.1 Crystallization Workflow (Self-Validating Protocol)

Obtaining X-ray quality crystals of Lucidin derivatives requires controlling the evaporation rate to prevent amorphous precipitation.[1] The following protocol utilizes a binary solvent diffusion method .

Reagents:

  • Analyte: >98% purity 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.[1][2][3]

  • Solvent A (Good Solvent): Acetone or Chloroform (HPLC Grade).[1][2][3]

  • Solvent B (Poor Solvent): n-Hexane or Pentane.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of the compound in 2 mL of Solvent A in a narrow scintillation vial. Sonicate for 30 seconds to ensure complete homogeneity. Filter through a 0.45

    
    m PTFE syringe filter to remove condensation nuclei.[1][2][3]
    
  • Interface Creation: Carefully layer 3 mL of Solvent B on top of the solution.[2][3] Critical: Tilt the vial to 45° and let Solvent B flow down the side to minimize mixing at the interface.[2][3]

  • Equilibration: Cap the vial loosely (or poke a pinhole in Parafilm) to allow slow evaporation of the volatile component while promoting diffusion.[2]

  • Incubation: Store at 4°C in a vibration-free environment.

  • Harvesting: Reddish, block-like crystals suitable for diffraction typically appear within 72–96 hours.[1][2][3]

2.2 Data Collection Strategy
  • Diffractometer: Bruker APEX II CCD or equivalent.[1][2][3][11]

  • Radiation: Mo K

    
     (
    
    
    
    Å).[1][2][3]
  • Strategy: Collect

    
     scans at 0.5° intervals.
    
  • Refinement: Structure solution via Direct Methods (SHELXS) and refinement against

    
     (SHELXL).
    

PART 3: Structural Analysis & Molecular Interactions[2][3][11]

3.1 Molecular Planarity and Conformation

The anthraquinone core is essentially planar, a feature necessitated by the extensive conjugation of the tricyclic system.[2][3] The root-mean-square (r.m.s.)[1] deviation of the non-hydrogen atoms from the mean plane is approximately 0.04 Å .[2][3] This planarity is the primary driver for the compound's ability to intercalate into DNA base pairs, a mechanism relevant to its cytotoxicity.[2][3]

3.2 Intramolecular Hydrogen Bonding Network

The stability of the 2-(methoxymethyl)-1,3-dihydroxyanthraquinone molecule is governed by two critical intramolecular hydrogen bonds (IMHBs) that lock the conformation of the substituents.

  • The Peri-Interaction (O1–H...O9): The hydroxyl group at C1 acts as a donor to the carbonyl oxygen at C9.[1][2] This forms a six-membered resonance-assisted hydrogen bond (RAHB) ring.[1][2]

    • Effect: This interaction causes a bathochromic shift in the UV-Vis spectrum and reduces the reactivity of the C9 carbonyl.[2]

  • The Side-Chain Interaction (O3–H...O(Methoxy)): The hydroxyl group at C3 forms a hydrogen bond with the oxygen atom of the C2-methoxymethyl group.[1]

    • Effect: This locks the methoxymethyl group into a specific orientation relative to the anthraquinone plane, restricting the rotation of the C2-C(alkyl) bond.[2][3]

3.3 Disorder and Packing[2][3]
  • Methoxy Disorder: The terminal methyl group of the methoxymethyl substituent often displays rotational disorder over two positions (occupancy factor ~0.5 each) in the crystal lattice.[2][3] This is a common artifact in methoxy-substituted aromatics where the methyl group has slight conformational freedom despite the H-bond anchor.[1]

  • 
    -Stacking:  The molecules stack along the a-axis (approx 4.67 Å).[1] The perpendicular distance between the planes is typically ~3.4 Å, consistent with strong 
    
    
    
    -
    
    
    interactions.[2][3] This stacking is critical for the solid-state stability and color (charge transfer interactions).[1]

PART 4: Visualization of Structural Logic

The following diagram illustrates the hierarchical relationship between the chemical modifications and the resulting crystallographic/biological properties.

G Core 1,3-Dihydroxyanthraquinone (Scaffold) H_Bond1 IMHB: C1-OH ... O=C9 (Resonance Assisted) Core->H_Bond1 Enables Planarity High Planarity (RMSD < 0.04 Å) Core->Planarity Provides Subst 2-Methoxymethyl Group (Modification) H_Bond2 IMHB: C3-OH ... O-Me (Conformational Lock) Subst->H_Bond2 Participates in H_Bond1->Planarity Stabilizes H_Bond2->Planarity Reduces Steric Clash Stacking Pi-Pi Stacking (3.4 Å separation) Planarity->Stacking Facilitates BioActivity DNA Intercalation (Mutagenicity Potential) Planarity->BioActivity Key Requirement for Stacking->BioActivity Mimics Base Pairs

Caption: Structural logic flow linking chemical substitutions to crystallographic features and biological activity.

PART 5: Biological Relevance & SAR Implications[2][3]

For drug development professionals, the crystal structure of Lucidin


-methyl ether offers vital Structure-Activity Relationship (SAR) data:
  • Intercalation Geometry: The flatness confirmed by X-ray diffraction verifies that the bulky methoxymethyl group does not disrupt the planarity of the ring system.[2][3] This suggests that the compound can slide effectively between DNA base pairs.[2][3]

  • Metabolic Activation: The C2-methoxymethyl group is a "masked" alkylating agent.[1][2] In vivo, this ether can be metabolized to a reactive exocyclic methylene or a hydroxymethyl intermediate (Lucidin), which can covalently bind to DNA.[1][2][3] The crystal structure shows that the C2 position is accessible, not sterically shielded.[2][3]

  • Solubility: The intramolecular H-bonds reduce the polarity of the hydroxyl groups, making the molecule more lipophilic (LogP ~2.[2][3]4) and improving membrane permeability compared to the glycosylated forms (e.g., Lucidin primeveroside).[1][2][3]

References

  • Ng, S. L., et al. (2009).1,3-Dihydroxy-2-(methoxymethyl)anthraquinone (Lucidin

    
    -methyl ether).[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 65(2), o313.[1][2][3]
    
    • Source: [Acta Cryst.[1][2][3][12] E65, o313]([Link])

    • Context: Primary source for unit cell data and structural refinement details.[1][2][3]

  • Cambridge Crystallographic Data Centre (CCDC). Deposition Number 738318.[1][2][3][7]

    • Source:[1][3]

    • Context: Repository for the raw crystallographic data (.cif file).[2]

  • PubChem. Lucidin omega-methyl ether (Compound CID 149782).[1][2]

    • Source:[1][3]

    • Context: Chemical and physical property verification.[1][2][3][7][10][11][12][13][14]

  • Kawasaki, Y., et al. (1992). Mutagenicity of lucidin type anthraquinones.[1][2][3][6] Mutation Research/Genetic Toxicology.[1][2][3]

    • Context: Biological grounding regarding the mutagenicity of the C2-substituted 1,3-dihydroxyanthraquinone scaffold.[2]

Sources

Topic: Isolation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone from Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the isolation, purification, and characterization of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone from natural sources. Anthraquinones represent a significant class of bioactive compounds, widely distributed in the plant kingdom, particularly within the Rubiaceae family.[1][2] This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the experimental choices, potential pitfalls, and validation strategies essential for ensuring scientific integrity. A critical focus is placed on the potential for this specific compound to be an artifact of the extraction process, a crucial consideration for natural product chemists. The methodologies detailed herein are designed to be self-validating, providing researchers with a robust system for achieving high-purity isolates suitable for further biological evaluation and drug development endeavors.

Introduction: The Significance of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Anthraquinones are a large family of aromatic compounds based on the 9,10-anthracenedione core structure.[3] They are responsible for the pigments in many plants, fungi, and lichens and are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] The target compound of this guide, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, is a substituted anthraquinone that has been reported in plants such as Rubia cordifolia.[4]

The unique substitution pattern—a methoxymethyl group at the C-2 position and hydroxyl groups at C-1 and C-3—suggests potential for specific biological interactions, making its efficient isolation a key objective for pharmacognosy and medicinal chemistry research. However, the presence of the methoxymethyl group warrants a critical scientific evaluation, as it may arise from the reaction of a natural precursor with methanol during the extraction process.[6] This guide will address this possibility directly, providing protocols designed to minimize and identify such artifacts.

Natural Provenance and Pre-Extraction Strategy

Principal Natural Sources

The primary sources of anthraquinones are plants belonging to the Rubiaceae family.[1][2][7] The roots are typically the most concentrated reservoir of these compounds.[1]

Plant SpeciesFamilyRelevant Anthraquinones ReportedCitation(s)
Rubia cordifolia (Indian Madder)Rubiaceae1,3-Dihydroxy-2-(methoxymethyl)-AQ, Alizarin, Munjistin, Rubiadin[4][8][9][10]
Rubia tinctorum (Common Madder)RubiaceaeAlizarin, Purpurin, Xanthopurpurin[3][8][11]
Damnacanthus indicusRubiaceae1,3-dihydroxy-2-methoxy-anthraquinone and other derivatives[12]
Rennellia ellipticaRubiaceaeDamnacanthal, Rubiadin, and other derivatives[13]
The "Natural vs. Artifact" Dilemma: A Critical Consideration

A pivotal insight from phytochemical research is that certain isolated compounds may not be genuine natural products but rather artifacts formed during extraction or isolation.[6] Anthraquinones with 2-alkoxymethyl groups are classic examples. They are suspected to form during extraction with corresponding alcohols (e.g., methanol or ethanol) from precursors like lucidin primeveroside, which possesses a reactive hydroxymethyl group at the C-2 position.[6]

This understanding dictates a crucial experimental choice:

  • To isolate the bona fide natural product profile: Avoid using alcohols like methanol or ethanol in the initial extraction steps, especially with heat.

  • To specifically isolate the methoxymethyl derivative (even as a semi-natural product): Utilize methanol as the extraction solvent to potentially convert the precursor into the target compound.

This guide will proceed with a protocol that minimizes artifact formation by using non-alcoholic solvents in the primary extraction phase.

cluster_precursor Natural Precursor in Plant cluster_process Extraction Process cluster_product Resulting Isolate precursor Anthraquinone with 2-hydroxymethyl group (e.g., Lucidin) extraction Extraction with Hot Methanol (CH3OH) precursor->extraction Reaction artifact 2-(Methoxymethyl)-1,3- dihydroxyanthraquinone (Potential Artifact) extraction->artifact Formation

Caption: Potential artifact formation pathway during extraction.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a system of checks and balances, where each step's success is verified before proceeding to the next, ensuring efficiency and trustworthiness.

Stage 1: Preparation of Plant Material
  • Collection & Authentication: Collect the roots of a suitable plant, such as Rubia cordifolia. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying: Clean the roots to remove soil and debris. Air-dry in a well-ventilated area away from direct sunlight or use an oven at a controlled temperature (40-50°C) until brittle.

  • Pulverization: Grind the dried roots into a coarse powder (approx. 20-40 mesh size) to increase the surface area for efficient solvent penetration.

Stage 2: Extraction

The choice of solvent is critical. To avoid artifact formation, we will initiate extraction with a non-polar solvent to remove lipids, followed by a medium-polarity solvent.

  • Defatting: Macerate the powdered root material (e.g., 500 g) with n-hexane (2.5 L) for 24 hours at room temperature with occasional stirring. Filter and discard the hexane extract. This step removes fats and waxes that can interfere with subsequent chromatography.

  • Primary Extraction: Air-dry the defatted plant material. Subsequently, extract the powder with a solvent like dichloromethane or ethyl acetate.[13][14] A robust method is sequential maceration (3 x 2.5 L, 24 hours each).

  • Concentration: Combine the filtrates from the primary extraction. Concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.

Stage 3: Chromatographic Isolation and Purification

This stage employs a multi-step chromatographic strategy to resolve the complex mixture of the crude extract.

Workflow Overview

A Dried, Powdered Plant Material B Crude Extract (Dichloromethane or Ethyl Acetate) A->B Extraction C Silica Gel Column Chromatography (Gradient Elution) B->C Adsorption D Fractions (F1, F2, F3...) C->D Elution E TLC Analysis of Fractions D->E Monitoring F Pooled Fractions with Target Compound E->F Selection G Preparative TLC or HPLC F->G Fine Purification H Pure Crystalline Compound G->H Isolation

Caption: General workflow for isolation and purification.

Step-by-Step Protocol:

  • Column Chromatography (CC):

    • Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.

    • Loading: Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel (20 g) to create a dry powder. Carefully load this onto the top of the packed column.

    • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (EtOAc). A typical gradient might be:

      • n-Hexane (100%)

      • n-Hexane:EtOAc (98:2 → 90:10)

      • n-Hexane:EtOAc (80:20 → 50:50)

      • n-Hexane:EtOAc (20:80 → 0:100)

      • EtOAc:Methanol (95:5)

    • Fraction Collection: Collect fractions of a consistent volume (e.g., 50 mL each).

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Principle: This is the self-validating step. Analyze every few fractions using TLC plates (silica gel 60 F254).

    • Mobile Phase: A solvent system of n-hexane:EtOAc (e.g., 7:3 v/v) is often effective for separating anthraquinones.

    • Visualization: View the developed plates under UV light (254 nm and 365 nm) and by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating). The target compound should appear as a distinct spot with a characteristic Rf value.

    • Pooling: Combine fractions that show a high concentration of the target spot and a similar profile.

  • Final Purification:

    • The pooled fractions may still contain minor impurities. Subject them to a final purification step.

    • Preparative TLC (PTLC): For smaller quantities, streak the concentrated fraction onto a thicker silica gel plate and develop it. Scrape the band corresponding to the target compound and elute it with a polar solvent like chloroform:methanol (9:1).[15]

    • Recrystallization: Dissolve the purified solid in a minimal amount of a suitable hot solvent (e.g., chloroform-methanol mixture) and allow it to cool slowly. This should yield high-purity crystals.

Structural Elucidation and Data Interpretation

Confirmation of the isolated compound's identity is non-negotiable and relies on the convergence of data from multiple spectroscopic techniques.

TechniquePurposeExpected Data for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone
Mass Spectrometry (MS) Determines molecular weight and elemental formula.Molecular Ion Peak [M]+ corresponding to the mass of C16H12O5.
UV-Vis Spectroscopy Confirms the anthraquinone chromophore.Absorption maxima characteristic of a dihydroxyanthraquinone skeleton.
Infrared (IR) Spectroscopy Identifies key functional groups.Strong absorption bands for hydroxyl (-OH) groups (broad, ~3400 cm⁻¹), chelated carbonyl (C=O) (~1630 cm⁻¹), and non-chelated carbonyl (~1670 cm⁻¹).
¹H NMR Shows the proton environment and connectivity.Signals for aromatic protons, two distinct hydroxyl protons (chelated and non-chelated), a singlet for the methoxy (-OCH₃) group, and a singlet for the methylene (-CH₂-) protons.
¹³C NMR & DEPT Shows the number and type of carbon atoms.Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons corresponding to the methoxy and methylene groups.
2D NMR (COSY, HSQC, HMBC) Confirms the final structure and placement of substituents.Correlations will definitively link the methoxymethyl group to the C-2 position of the anthraquinone core.

Conclusion: Towards Drug Discovery

This guide outlines a rigorous, field-tested methodology for the isolation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. The core principles of this workflow—careful solvent selection to mitigate artifact formation, systematic chromatographic separation, and validation through TLC monitoring—are universally applicable in natural product chemistry. The emphasis on multi-technique spectroscopic characterization ensures the unambiguous identification of the final isolate. By adhering to these principles of scientific integrity, researchers can confidently obtain high-purity compounds, a critical prerequisite for accurate biological screening and the subsequent development of novel therapeutic agents.

References

  • Activity of Anthracenediones and Flavoring Phenols in Hydrometholic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi. (n.d.). PubMed Central. Retrieved from [Link]

  • Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Derksen, G. C. H., & van Beek, T. A. (2002). RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum). WUR eDepot. Retrieved from [Link]

  • Yang, Y. J., Shu, H. Y., & Min, Z. D. (1992). [Anthraquinones isolated from Morinda officinalis and Damnacanthus indicus]. Yao Xue Xue Bao, 27(5), 358-364. Retrieved from [Link]

  • Chapman, J. (2017). Natural dyes in madder (Rubia spp.) and their extraction and analysis in historical textiles. White Rose Research Online. Retrieved from [Link]

  • 1,3-Dihydroxyanthraquinone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Plants of the Rubiaceae Family with Effect on Metabolic Syndrome: Constituents, Pharmacology, and Molecular Targets. (2023). PubMed Central. Retrieved from [Link]

  • Anthraquinones. (n.d.). In Wikipedia. Retrieved from [Link]

  • Isolation and synthesis of anthraquinones and related compounds of Rubia cordifolia. (2007). ResearchGate. Retrieved from [Link]

  • 2-(Hydroxymethyl)anthraquinone. (n.d.). PubChem. Retrieved from [Link]

  • Natural New Bioactive Anthraquinones from Rubiaceae. (2020). ResearchGate. Retrieved from [Link]

  • Isolation and Characterization of Bioactive Phytoconstituents in the Medicinal Plant Amaranthus viridis L. (2023). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). Isolation of anthraquinone derivatives from Rubia cordifolia (Rubiaceae) and their bioactivities against plant pathogenic microorganisms. Pest Management Science. Retrieved from [Link]

  • Osman, R. A. (2014). Collection, extraction, fractionation and isolation of phytochemical constituents from leaves of Acanthus ebracteatus. UiTM Institutional Repository. Retrieved from [Link]

  • Khan, N. T. (2019). ANTHRAQUINONES-A Naturopathic Compound. Journal of New Developments in Chemistry. Retrieved from [Link]

  • MEDICINAL ATTRIBUTES OF FAMILY RUBIACEAE. (2015). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery. (2021). Monash University. Retrieved from [Link]

  • Isolation and Characterization of Bioactive Phytoconstituents in the Medicinal Plant Amaranthus viridis L. (2023). Research Trend. Retrieved from [Link]

  • Ford, L. L. (2017). Chemical Analysis and Elucidation of Anthraquinone and Flavonoid Type Compounds with Applications to Historical Artefacts and Sustainability. University of Leeds. Retrieved from [Link]

  • Galium aparine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. African journal of traditional, complementary, and alternative medicines, 8(1), 1–10. Retrieved from [Link]

  • Red, redder, madder. Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum). (2002). ResearchGate. Retrieved from [Link]

  • Naturally occurring anthraquinone molecules from different sources. (2023). ResearchGate. Retrieved from [Link]

  • Bioactive Compounds from the Zingiberaceae Family with Known Antioxidant Activities for Possible Therapeutic Uses. (2022). MDPI. Retrieved from [Link]

  • Chemical composition and pharmacological activity of anthraquinones from Rubia cordifolia cell culture. (2007). ResearchGate. Retrieved from [Link]

  • Anthraquinone in Foods and Other Uses. (2022). Magic Plant Farms. Retrieved from [Link]

  • Anthraquinones with Antiplasmodial Activity from the Roots of Rennellia elliptica Korth. (Rubiaceae). (2015). MDPI. Retrieved from [Link]

Sources

Technical Whitepaper: Biosynthesis & Isolation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on the biosynthesis, chemical ontology, and isolation logic of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone , chemically identified as the methyl ether of Lucidin (Lucidin-ω-methyl ether).

Subject: Pathway Elucidation, Enzymology, and Artifact Mitigation in Anthraquinone Analysis Target Compound: Lucidin-ω-methyl ether (CAS: 79560-36-4) Primary Class: Rubiaceae-type Anthraquinones

Executive Summary & Chemical Context

The molecule 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is a specialized anthraquinone derivative predominantly associated with the Rubiaceae family (e.g., Rubia tinctorum, Morinda citrifolia, Knoxia valerianoides).[1] While the core anthraquinone scaffold is biosynthetically conserved, the methoxymethyl substituent at the C2 position represents a critical point of divergence between metabolic programming and extraction artifacts.

For drug development professionals, this compound is of dual interest:

  • Pharmacology: It exhibits significant inhibition of Advanced Glycation End-products (AGEs) and potential cytotoxicity.

  • Analytical Integrity: It is prone to formation as an artifact during methanolic extraction of Lucidin. Distinguishing the in planta metabolite from the ex vivo artifact is a prerequisite for valid biosynthetic studies.

Chemical Identity Table
FeatureSpecification
IUPAC Name 1,3-dihydroxy-2-(methoxymethyl)anthracene-9,10-dione
Common Name Lucidin-ω-methyl ether
Parent Scaffold 9,10-Anthraquinone (Rubia type)
Precursors Chorismate (Shikimate pathway) + DMAPP (MEP pathway)
Key Substituent Methoxymethyl ether (-CH₂OCH₃) at C2
Molecular Formula C₁₆H₁₂O₅

Biosynthetic Logic: The Convergent Pathway

The biosynthesis of 1,3-dihydroxyanthraquinones in plants differs fundamentally from the polyketide pathway found in fungi. It follows the Chorismate/o-Succinylbenzoate (OSB) route, converging with the MEP (Methylerythritol Phosphate) pathway.[2]

Phase I: Scaffold Formation (The OSB Route)

The anthraquinone rings A and B are derived from shikimate, while ring C is constructed via prenylation.

  • Isochorismate Formation: The pathway initiates with the isomerization of Chorismate to Isochorismate by Isochorismate Synthase (ICS).[2]

  • OSB Synthesis: Isochorismate reacts with

    
    -ketoglutarate (in the presence of Thiamine Pyrophosphate, TPP) to form o-Succinylbenzoate (OSB) .[2] This reaction is catalyzed by o-Succinylbenzoate Synthase (OSBS).[2]
    
  • Activation & Cyclization: OSB is activated to OSB-CoA by OSB:CoA Ligase (OSBL), which then undergoes ring closure to form 1,4-Dihydroxy-2-naphthoate (DHNA) .

Phase II: Prenylation and Core Anthraquinone Formation

DHNA serves as the nucleophilic acceptor for the isoprenoid unit.

  • Prenylation: DHNA is alkylated at C3 with Dimethylallyl diphosphate (DMAPP) (derived from the plastidial MEP pathway) by a membrane-bound DHNA phytyltransferase/prenyltransferase.

  • Oxidative Cyclization: The resulting prenylated naphthoquinone undergoes a complex oxidative cyclization (involving decarboxylation) to close the third ring, yielding Rubiadin (1,3-dihydroxy-2-methylanthraquinone).

Phase III: Late-Stage Modification (The Target Branch)

To achieve the 2-(methoxymethyl) functionality, the methyl group of Rubiadin must be oxidized and subsequently methylated.

  • Hydroxylation: A Cytochrome P450 monooxygenase (putative Rubiadin 2-methyl hydroxylase) oxidizes the C2-methyl group of Rubiadin to a hydroxymethyl group, forming Lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone).

  • O-Methylation (The Target Step): The hydroxyl group of Lucidin is methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to form 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone .

Note: While this enzymatic step is proposed based on structural logic, the spontaneous formation of this ether in methanol solvents requires rigorous control experiments (see Section 4).

Pathway Visualization (DOT Diagram)

The following diagram illustrates the convergent biosynthesis from primary metabolism to the target ether.

Biosynthesis Biosynthesis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate MEP MEP Pathway (Plastidial) DMAPP DMAPP MEP->DMAPP Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) OSB o-Succinylbenzoate (OSB) Isochorismate->OSB OSB Synthase (OSBS) + a-Ketoglutarate DHNA 1,4-Dihydroxy-2-naphthoate (DHNA) OSB->DHNA OSB:CoA Ligase (OSBL) + DHNA Synthase Prenylated Prenylated Naphthoquinone DHNA->Prenylated DHNA Prenyltransferase DMAPP->Prenylated Rubiadin Rubiadin (2-Methyl Core) Prenylated->Rubiadin Cyclase / Decarboxylase Lucidin Lucidin (2-Hydroxymethyl) Rubiadin->Lucidin CYP450 Hydroxylase Target 2-(Methoxymethyl)- 1,3-dihydroxyanthraquinone Lucidin->Target Putative O-Methyltransferase (SAM-dependent) Lucidin->Target Artifact: Methanolic Extraction

Caption: Convergent biosynthesis via the OSB and MEP pathways. Note the bifurcation at Lucidin: enzymatic methylation vs. chemical artifact formation.

Technical Workflow: Isolation & Artifact Validation

A critical failure mode in researching this molecule is the generation of "pseudo-natural products" during extraction. Lucidin is chemically reactive; its benzylic hydroxyl group can undergo solvolysis with methanol under acidic conditions or heat, forming the methyl ether.

To validate the biosynthetic origin, the following Solvent Exclusion Protocol is required.

Protocol: Artifact-Free Extraction

Objective: Confirm presence of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone without introducing methoxy donors.

  • Tissue Preparation:

    • Harvest roots (Rubia or Morinda sp.).[1][3]

    • Lyophilize immediately. Do not air dry with heat.[4]

    • Pulverize under liquid nitrogen.

  • Extraction (The "No-Methanol" Rule):

    • Solvent A (Test): Extract 5g powder with Acetone or Ethyl Acetate (EtOAc) (100%, HPLC grade) at room temperature.

    • Solvent B (Control): Extract 5g powder with Methanol (MeOH) at 60°C (Force artifact formation).

  • Analysis:

    • Analyze both extracts via LC-MS/MS .

    • Criteria: If the target peak (m/z ~284) appears in the MeOH extract but is absent or significantly lower in the Acetone extract, the molecule is likely an artifact.

    • If the peak persists in Acetone extraction with comparable intensity, it is a genuine biosynthetic metabolite.

Analytical Markers
CompoundUV Max (nm)Key MS Fragment (ESI-)1H NMR Characteristic Signal
Lucidin 280, 415[M-H]⁻ 269-CH₂OH (s, ~4.6 ppm)
Lucidin-ω-Me ether 278, 410[M-H]⁻ 283-OCH₃ (s, ~3.4 ppm), -CH₂O- (s, ~4.5 ppm)

Enzymology & Mechanism

If validated as a natural product, the terminal step involves a Class I SAM-dependent O-methyltransferase .

  • Substrate: Lucidin (Aglycone).[4][5]

  • Cofactor: S-Adenosyl methionine (SAM)

    
     S-Adenosyl homocysteine (SAH).
    
  • Mechanism: S_N2 nucleophilic attack by the C2-hydroxymethyl oxygen of Lucidin onto the methyl group of SAM.

  • Candidate Genes: Search transcriptome data of Rubia or Morinda for OMTs co-expressed with ICS and OSBS. Homology searches should target the OMT1 family known for methylating phenolic/benzylic hydroxyls.

References

  • Han, Y.S., et al. (2001). "Biosynthesis of anthraquinones in cell cultures of the Rubiaceae." Plant Cell, Tissue and Organ Culture. Link

  • Yoo, N.H., et al. (2010). "Anthraquinones from the roots of Knoxia valerianoides inhibit the formation of advanced glycation end products and rat lens aldose reductase in vitro."[6] Archives of Pharmacal Research.[6] Link

  • Ford, L., et al. (2018).[7] "Degradation of lucidin: New insights into the fate of this natural pigment present in Dyer's madder (Rubia tinctorum L.) during the extraction of textile artefacts."[7] Dyes and Pigments.[7] Link[7]

  • Inouye, H., et al. (1982). "Quinones and Related Compounds in Higher Plants." Elsevier.[7] Link

  • Kamiya, K., et al. (2010). "Chemical constituents of Morinda citrifolia roots." Chemical and Pharmaceutical Bulletin. Link

Sources

An In-depth Technical Guide to the Physical Properties of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is a naturally occurring hydroxyanthraquinone derivative.[1] While the parent compound, 1,3-dihydroxyanthraquinone (also known as xanthopurpurin), is a well-characterized molecule, 2-(methoxymethyl)-1,3-dihydroxyanthraquinone remains a less-studied analogue.[1][2] This guide provides a comprehensive overview of its known properties, offers a comparative analysis with its parent compound, and outlines detailed experimental protocols for its full physical characterization. This document is intended to serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development who may be working with this or related compounds.

This compound has been identified in various plant species, including those from the Rubiaceae family such as Rubia tinctorum, Rubia cordifolia, and Morinda citrifolia.[1] Given the known biological activities of many anthraquinone derivatives, a thorough understanding of the physicochemical properties of 2-(methoxymethyl)-1,3-dihydroxyanthraquinone is a critical first step in exploring its potential therapeutic applications.

Chemical Identity and Structure

The fundamental structure of 2-(methoxymethyl)-1,3-dihydroxyanthraquinone is based on an anthraquinone core, featuring two hydroxyl groups at positions 1 and 3, and a methoxymethyl substituent at the 2-position.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting prep Purified Compound dry Drying under Vacuum prep->dry mp Melting Point (Capillary Method) dry->mp sol Solubility Assay (Solvent Screen) dry->sol spec Spectroscopic Analysis (NMR, MS, IR, UV-Vis) dry->spec analysis Data Interpretation mp->analysis sol->analysis spec->analysis report Technical Data Sheet analysis->report

Caption: Proposed workflow for the physical characterization of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

Step-by-Step Methodologies

1. Melting Point Determination (Capillary Method)

  • Rationale: This is a standard and reliable method for determining the melting point of a crystalline solid, which also provides an indication of purity. A sharp melting range is indicative of a pure compound.

  • Protocol:

    • Ensure the sample is completely dry by placing it in a vacuum desiccator for at least 24 hours.

    • Load a small amount of the crystalline sample into a capillary tube, ensuring a packed height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the apparatus at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

2. Solubility Assessment

  • Rationale: Understanding the solubility profile is crucial for designing further experiments, including biological assays and formulation development.

  • Protocol:

    • To a series of small, labeled vials, add approximately 1 mg of the compound.

    • To each vial, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, chloroform, ethyl acetate, hexane).

    • Vortex each vial for 30 seconds.

    • Visually inspect for dissolution. If the compound dissolves, it is soluble at approximately 1 mg/mL.

    • For quantitative analysis, prepare saturated solutions, equilibrate, and determine the concentration of the supernatant by a suitable method like UV-Vis spectroscopy.

3. Spectroscopic Analysis

  • Rationale: Spectroscopic data provides unequivocal structural confirmation and is a critical component of the compound's characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity of atoms within the molecule.

    • Predicted Spectra: The NP-MRD database indicates the availability of predicted ¹H and ¹³C NMR spectra, which can serve as a valuable reference for experimental data. [1]* Mass Spectrometry (MS):

    • Rationale: To determine the exact mass and fragmentation pattern, confirming the molecular formula.

    • Technique: High-resolution mass spectrometry (HRMS) using techniques like ESI-TOF or Orbitrap is recommended.

  • Infrared (IR) Spectroscopy:

    • Rationale: To identify the functional groups present in the molecule.

    • Expected Signals: Characteristic peaks for hydroxyl (-OH), ether (C-O-C), aromatic (C=C), and carbonyl (C=O) groups are anticipated.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Rationale: To determine the electronic absorption properties of the conjugated system.

    • Expected Maxima: Anthraquinones typically exhibit characteristic absorption maxima in the UV and visible regions.

Conclusion

While experimental data on the physical properties of 2-(methoxymethyl)-1,3-dihydroxyanthraquinone are currently scarce, its confirmed existence as a natural product warrants further investigation. This guide provides a foundational understanding of its chemical identity and offers a predictive framework for its physical properties based on a comparative analysis with its parent compound, 1,3-dihydroxyanthraquinone. The detailed experimental protocols outlined herein provide a clear path for researchers to fully characterize this promising natural product, paving the way for future exploration of its biological activities and potential applications in drug development.

References

  • NP-MRD. (2022). 1,3-Dihydroxy-2-methoxymethylanthraquinone (NP0051621). Natural Products Magnetic Resonance Database. [Link]

  • PubChem. (n.d.). 1,3-Dihydroxyanthraquinone. National Center for Biotechnology Information. [Link]

Sources

Solubility & Physicochemical Profiling of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the solubility profile, physicochemical behavior, and experimental handling of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone , a critical anthraquinone derivative often encountered in natural product chemistry and drug development.[1]

Technical Guide for Researchers & Application Scientists

Executive Summary & Compound Identity

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (often identified in literature as Lucidin-ω-methyl ether ) is a planar, aromatic anthraquinone derivative.[1] It is primarily known as a bioactive constituent and a critical extraction artifact derived from the roots of Rubia tinctorum (Madder).[1]

For drug development professionals, understanding the solubility of this compound is two-fold:

  • Isolation: It is frequently formed as an artifact when native Lucidin reacts with methanol during extraction.[1]

  • Toxicology: It is a direct mutagen; precise solubility control is required for toxicity assays and chromatographic purification.[1]

Chemical Identity
PropertyDetail
IUPAC Name 2-(methoxymethyl)-1,3-dihydroxyanthracene-9,10-dione
Common Name Lucidin-ω-methyl ether; Lucidin methyl ether
Molecular Formula C₁₆H₁₂O₅
Molecular Weight ~284.26 g/mol
Structural Features 1,3-Dihydroxy substitution pattern; Methoxymethyl side chain at C2.[2][3][4][5][6][7][8][9][10][11]
Key Characteristic Intramolecular H-Bonding: The hydroxyl group at C1 forms a strong hydrogen bond with the C9 carbonyl, reducing polarity and enhancing solubility in chlorinated solvents.[1]

Solubility Profile in Organic Solvents[5][6]

The solubility of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is governed by its rigid tricyclic backbone (lipophilic) and its substituent effects (polar/H-bonding).[1]

Solubility Class Table

Qualitative data synthesized from isolation protocols and structural analogs (Xanthopurpurin/Lucidin).

Solvent ClassRepresentative SolventSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF High (>20 mg/mL)Preferred for Biological Assays. Solubilizes the compound effectively by disrupting intermolecular stacking.[1] Use for stock solutions.
Chlorinated Chloroform (CHCl₃), DCM Good Preferred for Extraction. The intramolecular H-bond (C1-OH[1]···O=C9) makes the molecule sufficiently lipophilic for these solvents.[1]
Polar Protic Methanol, Ethanol Temperature Dependent Moderate (Cold) / High (Hot). Ideal for recrystallization.[1] Warning: Prolonged heating in acidic methanol promotes formation/transetherification.[1]
Ketones/Esters Acetone, Ethyl Acetate Moderate Good for chromatographic mobile phases and intermediate purification steps.[1]
Non-Polar Hexane, Heptane Insoluble Useful as an anti-solvent to precipitate the compound from chloroform or acetone solutions.[1]
Aqueous Water, PBS Insoluble Requires co-solvent (e.g., 0.5% DMSO) or cyclodextrin complexation for aqueous delivery.[1]
Thermodynamic Considerations

The Crystal Lattice Energy of anthraquinones is typically high due to


-

stacking interactions.[1]
  • Dissolution Mechanism: Successful solvents (DMSO, CHCl₃) must overcome this stacking energy.[1]

  • Hansen Solubility Parameters (HSP): The compound aligns best with solvents having moderate dispersion (

    
    ) and polarity (
    
    
    
    ) but moderate-to-high hydrogen bonding (
    
    
    ) capability.[1]

The "Methanol Artifact" Phenomenon

Critical insight for Natural Product Extraction

Researchers attempting to isolate native Lucidin often inadvertently synthesize 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone .[1]

  • Mechanism: In the presence of Methanol (extraction solvent) and trace acid (often naturally present in plant vacuoles), the benzylic hydroxyl group of Lucidin undergoes etherification.[1]

  • Impact: Solubility studies often report data for the ether thinking it is the native compound.[1]

  • Prevention: Use Ethanol or Acetone for extraction if the native hydroxyl form is the target.[1] Use Methanol only if the methyl ether is the desired target.[1]

Diagram: Extraction & Artifact Formation Pathway[1]

ExtractionPathway Plant Rubia tinctorum (Madder Root) Lucidin Native Lucidin (2-CH2OH) Plant->Lucidin Contains MeOH Methanol Extraction (+ Trace Acid/Heat) Lucidin->MeOH Exposed to Acetone Acetone/EtOAc Extraction Lucidin->Acetone Exposed to Ether 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Artifact) MeOH->Ether Etherification (SN1 Mechanism) Acetone->Lucidin Preserves Structure

Figure 1: Solvent-Dependent Isolation Pathway. Using methanol leads to the formation of the methoxymethyl ether artifact, altering solubility and bioactivity profiles.

Experimental Protocols

Protocol A: Solubility Measurement (Shake-Flask Method)

Objective: Determine thermodynamic solubility in organic solvents.

  • Preparation: Weigh ~10 mg of crystalline 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone into a 4 mL amber glass vial (light sensitive).

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Chloroform, DMSO).[1]

  • Equilibration:

    • Seal vial with a PTFE-lined cap.[1]

    • Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

    • Check: If solid dissolves completely, add more solid until saturation is visible.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.

  • Quantification:

    • Dilute the supernatant with Mobile Phase (Acetonitrile:Water 50:50).[1]

    • Analyze via HPLC-UV (Detection at 280 nm or 415 nm).

    • Calculate concentration against a standard curve.[1]

Protocol B: Recrystallization for Purification

Objective: Purify the compound using temperature-dependent solubility.

  • Dissolution: Dissolve the crude extract in minimal boiling Acetone or Chloroform .

  • Filtration: Hot filter to remove insoluble impurities.[1]

  • Anti-Solvent Addition:

    • Slowly add Hexane dropwise to the hot solution until a slight turbidity persists.

    • Alternatively, allow the solution to cool slowly to Room Temperature, then to 4°C.

  • Collection: Collect the yellow-orange needles via vacuum filtration.[1] Wash with cold Hexane.

Biological & Analytical Implications[1][8]

HPLC Mobile Phase Selection

Due to its solubility profile, the following HPLC conditions are recommended to prevent precipitation on-column:

  • Column: C18 (Reverse Phase).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Gradient: High organic content required for elution (typically elutes >60% B).[1]

  • Injection Solvent: DMSO or Methanol (Avoid injecting Chloroform solutions into RP-HPLC systems).[1]

Diagram: Solubility-Driven Assay Workflow

AssayWorkflow Stock Solid Compound (Stored at -20°C) DMSO Primary Stock Solution (10-50 mM in DMSO) Stock->DMSO Dissolve Dilution Intermediate Dilution (1:100 in Media/Buffer) DMSO->Dilution Dilute rapidly Precipitation Risk: Precipitation! Dilution->Precipitation If conc > Solubility Limit Assay Cellular Assay (Final <0.5% DMSO) Dilution->Assay If Soluble Precipitation->Assay False Negative Data

Figure 2: Preparation of Biological Assay Solutions. Critical dilution steps to avoid precipitation in aqueous media.

References

  • Kawasaki, Y., et al. (1992).[1] Mutagenicity of anthraquinones in the Salmonella/microsome test.[1]Mutation Research/Genetic Toxicology , 280(1), 1-9.[1]

  • Derksen, G.C.H., et al. (2003).[1] Chemical and biological aspects of anthraquinones in Rubia tinctorum.Phytochemical Analysis , 14, 137-144.[1] (Describes the artifact formation of Lucidin ethers).

  • PubChem. 1,3-Dihydroxyanthraquinone (Xanthopurpurin) and derivatives.[1] National Library of Medicine.[1] Link[1]

  • Sciencemadness. Anthraquinone Solubility Data.Link[1]

  • Inoue, K., et al. (1981).[1] Anthraquinones in cell suspension cultures of Morinda citrifolia.[1]Phytochemistry , 20(7), 1693-1700.[1] (Solubility and isolation of related 1,3-dihydroxy derivatives).

Sources

A Technical Guide to the Quantum Chemical Analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Anthraquinone derivatives represent a pivotal class of organic compounds with wideranging applications in pharmacology and materials science.[1][2][3] Understanding the intricate relationship between their molecular structure and functional properties is paramount for the rational design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive, in-depth protocol for the quantum chemical investigation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, a representative member of the dihydroxyanthraquinone family.[4] We will leverage Density Functional Theory (DFT), a robust and widely validated computational methodology, to elucidate the geometric, electronic, and spectroscopic characteristics of this molecule.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to the study of complex organic molecules.

Introduction: The Significance of Anthraquinones and the Power of In Silico Analysis

The anthraquinone scaffold is a recurring motif in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise nature and positioning of substituent groups on the anthraquinone core are critical determinants of these activities. 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, with its combination of hydroxyl and methoxymethyl functionalities, presents an interesting case for detailed quantum chemical analysis.

Quantum chemical calculations, particularly those based on DFT, have emerged as indispensable tools in modern chemical research.[6] They provide a powerful lens through which we can examine molecular properties at the sub-atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. By computationally modeling 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, we can predict its three-dimensional structure, understand its electronic landscape, and simulate its spectroscopic signatures. This information is invaluable for predicting reactivity, intermolecular interactions, and potential biological targets.

Foundational Principles: Density Functional Theory (DFT)

At the heart of our computational investigation lies Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] The core tenet of DFT is that the properties of a multi-electron system can be determined by its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[6] This simplification makes DFT computationally more tractable than other high-level quantum chemistry methods, without significant compromise in accuracy for many applications.

The practical application of DFT involves the use of exchange-correlation functionals, which approximate the quantum mechanical effects of electron exchange and correlation.[6] The choice of functional, along with the basis set (a set of mathematical functions used to build the molecular orbitals), is a critical decision in any DFT study.

Experimental Protocol: A Step-by-Step Guide to the Quantum Chemical Analysis

This section outlines a detailed, self-validating protocol for the comprehensive quantum chemical analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

Molecular Structure Preparation
  • Initial Structure Generation: The first step is to generate an initial 3D structure of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. This can be accomplished using any standard molecular modeling software (e.g., Avogadro, ChemDraw, GaussView).

  • Pre-optimization: A preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), is recommended to obtain a reasonable starting geometry for the more demanding DFT calculations.

Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

  • Software Selection: The calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or GAMESS.

  • Methodology:

    • Functional: The B3LYP hybrid functional is a well-established and versatile choice for organic molecules, offering a good balance of accuracy and computational cost.

    • Basis Set: The 6-31G(d,p) basis set is a suitable starting point for a molecule of this size, providing a good description of the electronic structure.

  • Calculation Execution: The geometry optimization is performed in the gas phase. The convergence criteria should be set to the software's default "tight" or "very tight" settings to ensure a true energy minimum is reached.

  • Frequency Analysis: Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Properties Analysis

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

  • Molecular Orbital Analysis:

    • HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

    • Visualization: The 3D distributions of the HOMO and LUMO should be visualized to identify the regions of the molecule most likely to act as electron donors and acceptors, respectively.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions of positive and negative electrostatic potential, which are critical for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can be used to quantify the charges on individual atoms and to analyze hyperconjugative interactions that contribute to molecular stability.

Spectroscopic Properties Simulation

Simulating the spectroscopic properties of the molecule allows for direct comparison with experimental data, providing a powerful validation of the computational model.

  • Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding IR intensities are obtained from the frequency calculation performed in section 3.2. The calculated spectrum can be compared with experimental IR data to confirm the molecule's structure and vibrational modes.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting the UV-Vis absorption spectrum. The calculated absorption maxima (λmax) can be compared with experimental spectra to understand the electronic transitions responsible for the molecule's color.

Data Presentation and Visualization

Tabulated Data

The quantitative results of the quantum chemical calculations should be presented in a clear and organized manner.

Table 1: Key Geometric and Electronic Parameters for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

ParameterCalculated Value
Total Energy (Hartree)Value from calculation
Dipole Moment (Debye)Value from calculation
HOMO Energy (eV)Value from calculation
LUMO Energy (eV)Value from calculation
HOMO-LUMO Gap (eV)Value from calculation
Visualizations

Visualizations are essential for conveying the complex information obtained from quantum chemical calculations.

computational_workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Analysis initial_structure Initial 3D Structure pre_optimization Pre-optimization (MMFF94) initial_structure->pre_optimization geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) pre_optimization->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Properties (HOMO, LUMO, MEP, NBO) freq_calc->electronic_props spectroscopic_props Spectroscopic Properties (IR, UV-Vis) freq_calc->spectroscopic_props

Figure 1: A schematic representation of the computational workflow for the quantum chemical analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

Figure 2: A 2D representation of the molecular structure of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone with atom numbering.

Conclusion

This technical guide has outlined a comprehensive and robust protocol for the quantum chemical investigation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone using Density Functional Theory. By following the detailed steps for geometry optimization, electronic property analysis, and spectroscopic simulation, researchers can gain profound insights into the fundamental characteristics of this molecule. The methodologies described herein are not limited to the title compound but can be readily adapted for the study of a wide range of anthraquinone derivatives and other complex organic molecules. The synergy between computational prediction and experimental validation is a powerful paradigm in modern drug discovery and materials science, and this guide provides a solid foundation for researchers to embark on such integrative studies.

References

  • PubChem. (n.d.). 1,3-Dihydroxy-6-methoxy-2-methyl-9,10-anthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 1,3-Dihydroxyanthraquinone. Retrieved from [Link]

  • Abdullayev, Y. Y., & Tojiyev, M. M. (2024). QUANTUM-CHEMICAL CALCULATION OF PHYSICO-CHEMICAL PARAMETERS OF ANTHRACHINONE.
  • Kumar, A., et al. (2024). Density Functional Theory‐Based Study on Some Natural Products.
  • Rahman, H., et al. (2021). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development.
  • Srivastava, S., & Singh, P. (2015).
  • PubChem. (n.d.). 1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Rahman, H., et al. (2021). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development.
  • Tzakos, A. G., et al. (2019).
  • Han, S., et al. (2022). A Chemosensor of 1,8-Dihydroxyanthraquinone PMOs Prepared in a Ternary Deep Eutectic Solvent for the Sensitive Detection of Cu2+.
  • Sci-Hub. (n.d.). Theoretical study of molecular structure and vibrational spectra of 1,4-dihydroxyanthraquinone.
  • Pluyter, J. G., et al. (2021). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. PMC - NIH.
  • National Institutes of Health. (2025).
  • Shupeniuk, V. I., & Taras, T. N. (2021). METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemistry and Technologies.
  • ChemRxiv. (n.d.).
  • American Chemical Society. (2014). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.
  • PubChem. (n.d.). 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A computational study on the reduction of O2 to H2O2 using small polycyclic aromatic molecules.
  • ResearchGate. (2025). Synthesis and biological activity of 2,6- and 2,7-disubstituted anthraquinones.
  • Taylor & Francis. (n.d.).
  • The Kitchin Research Group. (n.d.). Modeling materials using density functional theory.
  • National Institutes of Health. (n.d.).
  • PubChem. (n.d.). 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3.

Sources

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of the cytotoxic properties of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. Designed for researchers, scientists, and drug development professionals, this document offers not just a series of protocols, but a strategic approach to understanding the potential of this novel anthraquinone derivative as a cytotoxic agent. The methodologies described herein are grounded in established scientific principles and are designed to yield robust and reproducible data, forming a solid foundation for further preclinical development.

Part 1: Introduction to 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Anthraquinones are a class of aromatic organic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The core structure of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, a derivative of 1,3-dihydroxyanthraquinone (xanthopurpurin), suggests a potential for cytotoxic activity. The addition of a methoxymethyl group at the 2-position may modulate its lipophilicity and cellular uptake, potentially influencing its biological efficacy and mechanism of action.

1.1. Chemical Structure and Properties

  • IUPAC Name: 2-(Methoxymethyl)-1,3-dihydroxyanthracene-9,10-dione

  • Molecular Formula: C₁₆H₁₂O₅

  • Core Structure: 1,3-dihydroxyanthraquinone (Xanthopurpurin)[2]

  • Key Functional Groups: Dihydroxyanthraquinone scaffold, methoxymethyl substituent. The hydroxyl and methoxy groups are electron-donating and can influence the molecule's redox properties and ability to form hydrogen bonds, which may be crucial for its interaction with biological targets.[3]

1.2. Rationale for In Vitro Cytotoxicity Evaluation

The structural similarity of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone to other known cytotoxic anthraquinones warrants a thorough investigation of its potential as an anticancer agent.[4] In vitro cytotoxicity assays are the first step in this evaluation, providing critical information on the compound's potency, selectivity, and mechanism of cell killing. The data generated will guide subsequent studies, including in vivo efficacy and safety assessments.

Part 2: Foundational In Vitro Methodologies

A robust and well-controlled experimental setup is paramount for obtaining meaningful cytotoxicity data. This section outlines the essential preliminary steps.

2.1. Cell Line Selection and Rationale

The choice of cell lines is critical and should be guided by the research objectives. A panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung, leukemia) should be used to assess the breadth of cytotoxic activity. It is also essential to include a non-cancerous cell line (e.g., normal fibroblasts) to evaluate the compound's selectivity for cancer cells over healthy cells.

2.2. Aseptic Cell Culture Techniques

Maintaining the sterility and health of cell cultures is fundamental to the reliability of in vitro assays.

Detailed Protocol: Standard Cell Passaging [5][6]

  • Preparation: Warm the complete growth medium and sterile phosphate-buffered saline (PBS) to 37°C in a water bath. Disinfect the biological safety cabinet with 70% ethanol.

  • Observation: Examine the cells under a microscope to ensure they are healthy and have reached the appropriate confluency (typically 80-90%) for passaging.

  • Aspiration: Carefully aspirate the old culture medium from the flask.

  • Washing: Gently wash the cell monolayer with sterile PBS to remove any residual medium and serum. Aspirate the PBS.

  • Detachment: Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for a few minutes, until the cells detach.

  • Neutralization: Add complete growth medium to the flask to inactivate the trypsin.

  • Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a sterile centrifuge tube.

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.[7]

  • Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.

  • Cell Counting: Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.

  • Seeding: Dilute the cell suspension to the desired seeding density and dispense it into new culture flasks or multi-well plates for experiments.

  • Incubation: Place the newly seeded flasks or plates in a humidified incubator at 37°C with 5% CO₂.

2.3. Preparation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone for In Vitro Studies

  • Solubilization: Due to the likely hydrophobic nature of the compound, dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium immediately before treating the cells.

Part 3: Assessment of Cell Viability and Cytotoxicity

This section details two fundamental assays to quantify the effect of the compound on cell viability and membrane integrity.

3.1. Principle of Metabolic Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

3.2. Detailed Protocol: MTT Assay [9][10]

  • Cell Seeding: Seed the chosen cell lines into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

3.3. Principle of Membrane Integrity Assays

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.

3.4. Detailed Protocol: Lactate Dehydrogenase (LDH) Assay [4]

  • Experimental Setup: Follow the same cell seeding and treatment procedure as for the MTT assay in a 96-well plate.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm and a reference wavelength of 680 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells and a maximum LDH release control (cells lysed with a detergent).

Part 4: Elucidation of Cell Death Mechanisms

Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. This section focuses on methods to distinguish between apoptosis and necrosis and to quantify key markers of apoptosis.

4.1. Introduction to Apoptosis and Necrosis

Apoptosis is a programmed and highly regulated form of cell death, characterized by specific morphological and biochemical changes. In contrast, necrosis is a form of cell death resulting from acute cellular injury. Anthraquinones have been shown to induce apoptosis in various cancer cell lines.[10]

4.2. Detection of Apoptosis: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.[11] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

4.3. Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay [13]

  • Cell Treatment: Treat cells in a 6-well plate with 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone at concentrations around the IC50 value for an appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL3 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

4.4. Measurement of Caspase Activation

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and caspase-7 are key executioner caspases.

4.5. Detailed Protocol: Caspase-3/7 Activity Assay [3][14]

  • Experimental Setup: Treat cells in a 96-well plate with the test compound.

  • Reagent Addition: After treatment, add a luminogenic caspase-3/7 substrate to each well. The reagent also contains a cell lysis buffer.

  • Incubation: Incubate the plate at room temperature for the recommended time.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Part 5: Investigation of a Suspected Primary Cytotoxic Mechanism: Oxidative Stress

Many anthraquinone derivatives exert their cytotoxic effects through the generation of reactive oxygen species (ROS).[15] This section describes assays to investigate the role of oxidative stress in the cytotoxicity of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

5.1. Role of Reactive Oxygen Species (ROS) in Anthraquinone Cytotoxicity

Anthraquinones can undergo redox cycling, leading to the production of superoxide anions and other ROS.[9] Elevated intracellular ROS levels can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic signaling pathways, such as the JNK pathway.[16]

5.2. Measurement of Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.[17] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

5.3. Detailed Protocol: DCFH-DA Assay [18][19]

  • Cell Treatment: Treat cells in a black, clear-bottom 96-well plate with the test compound.

  • DCFH-DA Loading: After treatment, wash the cells with PBS and then incubate them with a DCFH-DA solution (typically 10-25 µM) in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader or a fluorescence microscope.

5.4. Assessment of Mitochondrial Membrane Potential

A decrease in the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis.

5.5. Detailed Protocol: JC-1 Assay [15]

  • Cell Treatment: Treat cells with the test compound.

  • JC-1 Staining: Incubate the cells with the JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Analysis: The change in the ratio of red to green fluorescence can be quantified using a fluorescence microplate reader or flow cytometry.

Part 6: Data Analysis and Interpretation

6.1. Calculating IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

6.2. Interpreting Flow Cytometry Data

Flow cytometry data from the Annexin V/PI assay should be presented as quadrant plots, showing the percentages of live, early apoptotic, late apoptotic, and necrotic cells.

6.3. Statistical Analysis

All experiments should be performed in at least triplicate, and the data should be presented as the mean ± standard deviation (SD). Statistical significance between treated and control groups should be determined using appropriate statistical tests, such as the t-test or ANOVA.

Part 7: Visualization of Key Signaling Pathways

Understanding the molecular pathways affected by 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is crucial for its development. The following diagrams illustrate potential signaling cascades.

7.1. Intrinsic and Extrinsic Apoptosis Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 DNA Damage DNA Damage Bax/Bak Bax/Bak DNA Damage->Bax/Bak ROS ROS ROS->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis 2-MM-1,3-DHAQ 2-MM-1,3-DHAQ 2-MM-1,3-DHAQ->DNA Damage 2-MM-1,3-DHAQ->ROS

Caption: Potential apoptotic pathways induced by 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

7.2. ROS-Mediated JNK Signaling Pathway

ROS_JNK_Pathway 2-MM-1,3-DHAQ 2-MM-1,3-DHAQ ROS ROS 2-MM-1,3-DHAQ->ROS ASK1 ASK1 ROS->ASK1 MKK4/7 MKK4/7 ASK1->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis

Caption: ROS-mediated JNK signaling pathway leading to apoptosis.

Part 8: Conclusion and Future Directions

This guide provides a comprehensive roadmap for the in vitro cytotoxic evaluation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. The successful execution of these experiments will provide a robust dataset to support a " go/no-go " decision for further preclinical development. Positive results from these in vitro studies would justify progression to more complex investigations, including in vivo animal models to assess efficacy and safety, and detailed mechanistic studies to identify the specific molecular targets of this promising compound. The adherence to standardized and well-validated protocols, as outlined in this guide and supported by authoritative sources like the ISO 10993-5 standard for in vitro cytotoxicity testing, is crucial for ensuring the quality and impact of the research.[5][19]

References

  • Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway. MDPI. Available at: [Link].

  • Anthraquinone cytotoxicity and apoptosis in primary cultures of rat hepatocytes. PubMed. Available at: [Link].

  • Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae). Semantic Scholar. Available at: [Link].

  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link].

  • Novel Anthraquinone Derivatives Trigger Endoplasmic Reticulum Stress Response and Induce Apoptosis. Taylor & Francis. Available at: [Link].

  • 1,3-Dihydroxyanthraquinone. Wikipedia. Available at: [Link].

  • The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers. MDPI. Available at: [Link].

  • Journey of anthraquinones as anticancer agents – a systematic review of recent literature. PMC. Available at: [Link].

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. Available at: [Link].

  • Novel anthraquinone compounds as anticancer agents and their potential mechanism. Future Medicine. Available at: [Link].

  • JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. Available at: [Link].

  • An update of the molecular mechanisms underlying anthracycline induced cardiotoxicity. Frontiers. Available at: [Link].

  • Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. University of Malaya. Available at: [Link].

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available at: [Link].

  • What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?. ResearchGate. Available at: [Link].

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. Available at: [Link].

  • Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae). MDPI. Available at: [Link].

  • In vitro cytotoxicity test of medical devices. CleanControlling. Available at: [Link].

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link].

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. NIH. Available at: [Link].

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link].

  • Cell Culture Video: Step-by-Step Guide to Passaging Cells. YouTube. Available at: [Link].

  • LDH Cytotoxicity Assay. Bio-protocol. Available at: [Link].

Sources

Methodological & Application

Application Note: HPLC Quantification of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical analysis and pharmacognosy. It details the protocol for the quantification of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (often referred to as Lucidin-ω-methyl ether or LME, assuming the 9,10-anthracenedione core).

This compound is a significant bioactive secondary metabolite found in Rubia (Madder) and Morinda species. Due to its structural similarity to mutagenic anthraquinones (like Lucidin), precise quantification is critical for both safety assessment and quality control of herbal preparations.

Introduction & Chemical Context

Target Analyte: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone Chemical Formula: C


H

O

(Calculated based on methyl ether of dihydroxy-anthraquinone) Class: Anthraquinone derivative (Aglycone) Relevance: Marker compound in Rubia tinctorum and Rubia cordifolia; associated with potential mutagenicity (AMES positive) and antitumor properties.
Mechanistic Insight for Method Development[1]
  • Chromophore: The 1,3-dihydroxyanthraquinone moiety provides strong UV absorption at 254 nm (benzenoid transitions) and a characteristic visible band around 410–430 nm (quinoid transition).

  • Solubility: The methoxy group increases lipophilicity compared to its precursor (Lucidin). It is sparingly soluble in water but highly soluble in methanol (MeOH) and acetonitrile (ACN).

  • Acid-Base Behavior: The phenolic hydroxyls (positions 1,3) are weakly acidic. To prevent peak tailing caused by ionization of these groups on residual silanols, the mobile phase must be acidified (pH ~2.5–3.0).

Experimental Workflow (Visualized)

The following diagram outlines the critical path from raw material to quantitative data.

HPLC_Workflow RawSample Raw Material (Roots/Stem) PreTreat Pre-treatment (Air dry, Pulverize <60 mesh) RawSample->PreTreat Homogenization Extraction Extraction (MeOH, Ultrasonic, 30 min) PreTreat->Extraction Solid-Liquid Extraction Filtration Filtration (0.45 µm PTFE) Extraction->Filtration Clarification HPLC HPLC-UV/DAD Analysis (C18 Column, Gradient) Filtration->HPLC Injection (10-20 µL) Data Quantification (Integration @ 254 nm / 430 nm) HPLC->Data Signal Processing

Caption: Figure 1. Step-by-step workflow for the isolation and quantification of anthraquinone ethers.

Detailed Protocol

Equipment and Reagents[2][3][4][5]
  • HPLC System: Binary gradient pump, Degasser, Autosampler, Column Oven, Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

    • Why: High surface area C18 provides sufficient retention for planar anthraquinones.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Water (Milli-Q / 18.2 MΩ).

    • Formic Acid (98-100%) or Orthophosphoric Acid (85%).

Standard Preparation[4]
  • Stock Solution: Weigh 1.0 mg of authentic 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone standard. Dissolve in 10 mL of Methanol (HPLC grade) to obtain a 100 µg/mL stock.

    • Note: If solubility is slow, sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock with the initial mobile phase (e.g., 50:50 MeOH:Water) to create a calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL .

Sample Preparation (Extraction)[5][6]
  • Matrix: Dried roots of Rubia species (or drug formulation).[1][2][3]

  • Protocol:

    • Weigh 0.5 g of powdered sample.

    • Add 25 mL of Methanol.

    • Extraction: Sonicate for 30 minutes at room temperature (avoid high heat to prevent ether hydrolysis).

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect supernatant. Re-extract residue with 15 mL Methanol if exhaustive extraction is required.

    • Filtration: Filter the combined extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

This method uses a gradient to separate the less polar methyl ether from the more polar glycosides (e.g., Ruberythric acid).

ParameterSetting
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 10–20 µL
Detection 254 nm (Quantification), 430 nm (Confirmation/Specificity)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (or Methanol)

Gradient Program:

Time (min)% Mobile Phase B (Organic)Event
0.040%Initial Hold
5.040%Isocratic elution of polar glycosides
20.090%Linear Ramp (Elution of Methyl Ether)
25.090%Wash
25.140%Re-equilibration
30.040%End

Technical Note: The target compound, being a methyl ether, is relatively non-polar and will elute late in the chromatogram (typically between 15–22 minutes depending on the exact column phase ratio).

Method Validation (Self-Validating System)

To ensure "Trustworthiness" (Part 2), the method must pass these criteria:

  • Selectivity: Compare the retention time of the standard against the sample. The UV spectrum (from DAD) must match the standard (Max ~254, 280, 415 nm).

  • Linearity: The calibration curve (Area vs. Concentration) must have an

    
    .
    
  • Precision (Repeatability): Inject the 25 µg/mL standard 6 times. The RSD of the peak area should be < 2.0%.

  • LOD/LOQ: Calculate based on Signal-to-Noise ratio (S/N).

    • LOD: S/N = 3

    • LOQ: S/N = 10

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure Mobile Phase A has 0.1% acid (pH < 3).
Retention Shift Temperature fluctuationUse a thermostatted column oven (30°C).
Baseline Drift Gradient absorbanceUse HPLC-grade solvents; ensure A and B are degassed.
Split Peaks Solvent mismatchDissolve sample in initial mobile phase (40% ACN/MeOH).

References

  • Derksen, G. C., et al. (2004).[4] "Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars." Phytochemical Analysis. Link

  • Singh, R., & Geetanjali. (2005).[2] "Isolation and synthesis of anthraquinones and related compounds of Rubia cordifolia." Journal of the Serbian Chemical Society. Link

  • He, Z. D., et al. (2009).[5] "HPLC analysis of anthraquinones in Rhubarb." International Journal of Medicinal and Aromatic Plants. (Referenced in CABI Digital Library). Link

  • Westendorf, J., et al. (1990).[1] "Genotoxicity of naturally occurring hydroxyanthraquinones." Mutation Research/Genetic Toxicology. Link

Sources

Application Notes and Protocols for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Natural Anthraquinone

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, also known as lucidin ω-methyl ether, is a naturally occurring anthraquinone found in plant species such as Rennellia elliptica and Rubia cordifolia.[1][2] While its presence has been noted in phytochemical and pharmacological studies, its potential as a fluorescent probe remains largely unexplored. Anthraquinone derivatives are a well-established class of fluorophores, with applications ranging from textile dyes to potent anticancer agents and fluorescent sensors.[3][4] The inherent fluorescence of the anthraquinone core, coupled with the potential for environmentally sensitive photophysical properties, positions 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone as a promising candidate for development as a novel fluorescent probe for various biological and analytical applications.

This comprehensive guide provides detailed application notes and protocols for the utilization of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone as a fluorescent probe. While direct experimental data on the fluorescent properties of this specific molecule are limited, the protocols and theoretical framework presented herein are based on the well-documented behavior of structurally similar dihydroxyanthraquinone derivatives and established principles of fluorescence spectroscopy and microscopy.

Scientific Foundation: Understanding the Fluorescent Properties of Dihydroxyanthraquinones

The fluorescence of dihydroxyanthraquinone derivatives is intrinsically linked to their molecular structure, particularly the presence of electron-donating hydroxyl groups and the electron-accepting quinone core. This donor-π-acceptor architecture often gives rise to fluorescence based on mechanisms such as Intramolecular Charge Transfer (ICT).[5] Upon photoexcitation, an electron is transferred from the hydroxyl groups to the quinone moiety, leading to a more polar excited state. This charge separation makes the fluorescence of these compounds sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[2][5]

Additionally, many hydroxyanthraquinones exhibit Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from a hydroxyl group to a nearby carbonyl oxygen in the excited state. This process can lead to the observation of dual emission bands and large Stokes shifts, which are advantageous for minimizing self-absorption and improving signal-to-noise ratios in fluorescence measurements.

The 1,3-dihydroxy substitution pattern in the target molecule, along with the methoxymethyl group at the 2-position, is expected to influence its spectral properties and potential for specific interactions with analytes. The hydroxyl and carbonyl groups provide potential coordination sites for metal ions, suggesting that this molecule could function as a chemosensor.[4]

Predicted Photophysical Properties

Based on the analysis of similar dihydroxyanthraquinone compounds, the following photophysical properties for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone are predicted. It is crucial to experimentally verify these parameters for specific applications.

PropertyPredicted Value/CharacteristicRationale
Excitation Maximum (λex) 400 - 450 nmDihydroxyanthraquinones typically absorb in the violet-blue region of the spectrum.
Emission Maximum (λem) 500 - 600 nmA significant Stokes shift is expected due to potential ICT and ESIPT mechanisms.[5]
Stokes Shift > 50 nmLarge Stokes shifts are characteristic of many fluorescent dyes with ICT character.[3]
Quantum Yield (ΦF) Low to moderateThe quantum yield of anthraquinone derivatives can be highly dependent on the solvent and substitution pattern.[3]
Solvatochromism PronouncedThe ICT nature of the excited state suggests that the emission wavelength will be red-shifted in more polar solvents.[2][5]
Photostability Moderate to highThe anthraquinone core is known for its relatively good photostability, although this can be influenced by substituents.[3][6]

Experimental Protocols

Part 1: Preparation of Stock and Working Solutions

The accurate preparation of probe solutions is critical for reproducible experimental results.

Materials:

  • 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol or other suitable organic solvent

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh a small amount of solid 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of C16H12O5 = 284.26 g/mol ).

    • Add the calculated volume of DMSO to the solid compound in a microcentrifuge tube.

    • Vortex thoroughly until the solid is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. A properly stored stock solution should be stable for several months.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM) in the appropriate buffer or cell culture medium.

    • It is recommended to prepare the working solution fresh for each experiment.

Part 2: Application in Metal Ion Detection (Hypothetical Protocol)

The presence of vicinal hydroxyl and carbonyl groups suggests that 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone may act as a fluorescent chemosensor for certain metal ions. This protocol outlines a general procedure for screening its response to various cations.

Workflow for Metal Ion Sensing

A Prepare Probe Working Solution C Mix Probe and Metal Ion Solutions A->C B Prepare Metal Ion Solutions B->C D Incubate C->D E Measure Fluorescence D->E F Analyze Data E->F

Caption: Workflow for screening the fluorescent response to metal ions.

Materials:

  • Working solution of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (e.g., 10 µM in a suitable buffer)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Fe³⁺, Zn²⁺, Hg²⁺, etc.)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare Metal Ion Dilutions: Prepare a series of dilutions for each metal ion to be tested in the same buffer as the probe's working solution.

  • Plate Setup:

    • To each well of the 96-well plate, add a fixed volume of the probe's working solution (e.g., 100 µL).

    • Add an equal volume of the different metal ion solutions to the respective wells. Include a control well with buffer only.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for potential complex formation.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • Scan a range of excitation and emission wavelengths to determine the optimal settings and to observe any spectral shifts.

  • Data Analysis:

    • Compare the fluorescence intensity of the probe in the presence of different metal ions to the control.

    • A significant increase ("turn-on") or decrease ("turn-off") in fluorescence indicates a sensing event.

    • Plot the change in fluorescence as a function of metal ion concentration to determine the sensitivity and limit of detection.

Part 3: Application in Live-Cell Imaging

Fluorescent probes are invaluable tools for visualizing cellular structures and processes in real-time.[7] This protocol provides a general guideline for using 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone for live-cell imaging.

Workflow for Live-Cell Imaging

A Seed Cells on Imaging Dish C Incubate Cells with Probe A->C B Prepare Probe Working Solution in Medium B->C D Wash Cells C->D E Image with Fluorescence Microscope D->E F Analyze Images E->F

Caption: General workflow for live-cell imaging with a fluorescent probe.

Materials:

  • Cells of interest cultured on glass-bottom imaging dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Working solution of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone in cell culture medium

  • Fluorescence microscope equipped with appropriate filters

Protocol:

  • Cell Seeding: Seed the cells on imaging dishes and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the probe in pre-warmed complete cell culture medium. The optimal concentration needs to be determined empirically but typically ranges from 1 to 10 µM.

    • Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a suitable duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time should be optimized to achieve sufficient signal with minimal cytotoxicity.

  • Washing:

    • Gently remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope. Use the predicted excitation and emission wavelengths as a starting point for selecting the appropriate filter sets.

  • Cytotoxicity Assessment (Important!): It is essential to assess the potential cytotoxicity of the probe. This can be done by performing a cell viability assay (e.g., MTT assay) or by observing cell morphology and proliferation over time after probe loading. Some anthraquinone derivatives are known to be cytotoxic.[3]

Considerations for Drug Development Professionals

The development of novel fluorescent probes is of significant interest in drug discovery and development.[8] Fluorescent probes can be utilized for:

  • High-Throughput Screening (HTS): To identify compounds that modulate the activity of a target enzyme or protein.

  • Target Engagement Studies: To confirm that a drug candidate is binding to its intended target within a cellular context.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To track the distribution and cellular uptake of a drug.

If 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone demonstrates interesting sensing or targeting capabilities, it could be further developed as a tool for these applications. For instance, if it selectively accumulates in specific organelles or binds to a particular biomolecule, this property could be exploited in drug development workflows.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no fluorescence signal - Incorrect excitation/emission wavelengths- Low probe concentration- Photobleaching- Perform a full excitation-emission scan to determine the optimal wavelengths.- Increase the probe concentration or incubation time.- Use an anti-fade mounting medium for fixed cells and minimize light exposure for live cells.
High background fluorescence - Incomplete removal of unbound probe- Autofluorescence from cells or medium- Increase the number of washing steps.- Use a phenol red-free medium for imaging.- Acquire a background image from an unstained sample and subtract it from the experimental images.
Cell death or altered morphology - Probe cytotoxicity- Reduce the probe concentration and/or incubation time.- Perform a dose-response curve to determine the optimal non-toxic concentration.

Conclusion

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone presents an intriguing yet underexplored scaffold for the development of novel fluorescent probes. Its structural similarity to other fluorescent anthraquinones suggests a strong potential for applications in chemical sensing and biological imaging. The protocols and guidelines provided in this document offer a comprehensive starting point for researchers to investigate the properties and applications of this compound. As with any new tool, empirical optimization of the experimental conditions is paramount to achieving reliable and meaningful results.

References

  • Caro, Y., Petit, T., Grondin, I., Fouillaud, M., & Dufossé, L. (2017). Hydroxyanthraquinone dyes from plants. In Symposium on natural colorants. “Plants, Ecology and Colours”.
  • Enzyme-activated fluorescent probes could revolutionise healthcare. (2023). Drug Target Review. [Link]

  • A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. (2024). PubMed Central. [Link]

  • FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. (2021). Liberty University. [Link]

  • Lucidin omega-methyl ether. PubChem. [Link]

  • How to prepare fluorescent dye stock solution for Flat Field Correction. Allen Cell Explorer. [Link]

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2014). Chemical Reviews. [Link]

  • 1,3-Dihydroxy-2-methoxymethyl-9,10-anthraquinone from Rennellia elliptica Korth. National Institutes of Health. [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. (2018). Journal of the American Chemical Society. [Link]

  • Construction of Enhanced Photostability Anthraquinone-Type Nanovesicles Based on a Novel Two-Step Supramolecular Assembly Strategy and Their Application on Multiband Laser-Responsive Composites. (2021). ACS Applied Materials & Interfaces. [Link]

  • Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. PMC. [Link]

  • Solvatochromic study of 1,2-dihydroxyanthraquinone in neat and binary solvent mixtures. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • The Structure of Anthracycline Derivatives Determines Their Subcellular Localization and Cytotoxic Activity. (2018). PMC. [Link]

  • Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes. (2021). PMC. [Link]

  • Light-Driven ESIPT-Based Anthraquinone Analogues for Synergistic Fluorescent Self-Reporting and Photodynamic Therapy of Malignant Tumors. (2023). ACS Publications. [Link]

  • Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. (2020). RSC Publishing. [Link]

  • Copper Probes. Creative Diagnostics. [Link]

  • Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans. ResearchGate. [Link]

  • Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis. (2018). PMC. [Link]

  • 1,4-Anthraquinone. PhotochemCAD. [Link]

  • Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. (2020). MDPI. [Link]

  • Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. (2022). MDPI. [Link]

Sources

Application Notes and Protocols for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Natural Anthraquinone

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, also known as Lucidin ω-methyl ether, is a naturally occurring anthraquinone found in various medicinal plants, including those from the Rubiaceae family such as Damnacanthus indicus, Rubia wallichiana, and Rubia cordifolia.[1][2] The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols related to 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, fostering further exploration of its therapeutic promise.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry research.

PropertyValue/InformationSource
Molecular Formula C₁₆H₁₂O₅[5]
Molecular Weight 284.26 g/mol [5]
CAS Number 79560-36-4[6]
Appearance Yellowish solid (typical for anthraquinones)General Knowledge
Solubility Soluble in organic solvents such as DMSO, methanol, and chloroform. Limited solubility in water.General Knowledge

Medicinal Chemistry Applications and Biological Activities

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone has demonstrated promising biological activities in several key areas of therapeutic interest.

Anticancer Activity

Lucidin ω-methyl ether has shown selective cytotoxic effects against human breast cancer cell lines.[7] This suggests its potential as a lead compound for the development of novel anticancer agents. The general mechanism of action for many anticancer anthraquinones involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9]

Quantitative Cytotoxicity Data:

Cell LineCancer TypeIC₅₀ (µM)Selectivity Index (SI) vs. MDCK cellsReference
MDA-MB-231Human Breast Adenocarcinoma13.03 ± 0.336.06[7]
MCF7Human Breast AdenocarcinomaNot specified, but active-[7]

The selectivity index (SI) is the ratio of the IC₅₀ value in a normal cell line (in this case, Madin-Darby Canine Kidney - MDCK cells) to that in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Anti-inflammatory Activity

Anthraquinones are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. While specific studies on the anti-inflammatory mechanism of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone are emerging, its structural similarity to other anti-inflammatory anthraquinones suggests it likely shares a similar mechanism of action.

Inhibition of Advanced Glycation End Products (AGEs)

Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications and other age-related diseases.[12] Lucidin ω-methyl ether has been shown to inhibit the formation of AGEs in vitro, highlighting its potential in the development of therapies for these conditions.[13]

Quantitative AGEs Inhibition Data:

AssayIC₅₀ (µM)Reference
in vitro AGEs formation62.79[13]

Experimental Protocols

The following protocols are provided as a guide for the investigation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.

Protocol 1: Isolation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone from Natural Sources (General Method)

This protocol outlines a general procedure for the extraction and isolation of anthraquinones from plant material, which can be adapted for the isolation of Lucidin ω-methyl ether from sources like Damnacanthus indicus.[14]

Workflow for Isolation and Purification:

Caption: General workflow for the isolation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

Step-by-Step Methodology:

  • Extraction:

    • Macerate the dried and powdered plant material (e.g., roots of Damnacanthus indicus) with methanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • The anthraquinone aglycones, including Lucidin ω-methyl ether, are typically found in the chloroform and/or ethyl acetate fractions.

  • Column Chromatography:

    • Subject the chloroform or ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate with increasing polarity.

  • Fraction Analysis and Purification:

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing under UV light.

    • Pool the fractions containing the compound of interest.

    • For final purification, employ preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation:

    • Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][15]

Workflow for MTT Assay:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cells (e.g., MDA-MB-231) in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Assessment of Anti-inflammatory Activity via Nitric Oxide Inhibition (Griess Assay)

The Griess assay is a common method for measuring nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[10]

Step-by-Step Methodology:

  • Cell Culture and Stimulation:

    • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), to induce nitric oxide production. Include an unstimulated control and a vehicle control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the Griess reagent to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of nitric oxide inhibition.

Protocol 4: In Vitro Inhibition of Advanced Glycation End Products (AGEs) Formation

This protocol is used to evaluate the ability of a compound to inhibit the formation of AGEs in a model system using bovine serum albumin (BSA) and a reducing sugar or a reactive dicarbonyl species.[12][17]

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture containing:

      • Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL).

      • A glycation-inducing agent, such as glucose, fructose, or methylglyoxal (MGO).[17]

      • Phosphate buffer (e.g., 0.1 M, pH 7.4).

      • Various concentrations of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

      • A positive control, such as aminoguanidine.

      • A negative control without the inhibitor.

  • Incubation: Incubate the reaction mixtures at 37°C for an extended period (e.g., 7-14 days).

  • Fluorescence Measurement:

    • After incubation, measure the fluorescence of the samples using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific AGEs being measured (e.g., excitation at ~370 nm and emission at ~440 nm for general fluorescent AGEs).

  • Data Analysis:

    • Calculate the percentage of inhibition of AGE formation for each concentration of the test compound compared to the negative control.

    • Determine the IC₅₀ value.

Potential Mechanisms of Action: A Look into Signaling Pathways

Understanding the molecular mechanisms by which 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone exerts its biological effects is crucial for its development as a therapeutic agent.

Anti-inflammatory Signaling

The anti-inflammatory effects of many natural compounds, including anthraquinones, are often mediated through the inhibition of the NF-κB and MAPK signaling pathways .[18]

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Compound 2-(Methoxymethyl)-1,3- dihydroxyanthraquinone Compound->MAPK Inhibition Compound->IKK Inhibition

Caption: Putative anti-inflammatory mechanism via NF-κB and MAPK inhibition.

Inflammatory stimuli like LPS activate Toll-like receptor 4 (TLR4), which in turn triggers the phosphorylation of MAPKs and the activation of the IKK complex. Activated IKK phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor. In the nucleus, NF-κB promotes the expression of pro-inflammatory genes. 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone likely inhibits one or more steps in these pathways, leading to a reduction in the inflammatory response.

Anticancer Signaling: Induction of Apoptosis

The cytotoxic effects of many anthraquinones in cancer cells are mediated by the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G Compound 2-(Methoxymethyl)-1,3- dihydroxyanthraquinone Mitochondria Mitochondria Compound->Mitochondria Induces Mitochondrial Membrane Permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

Application Notes & Protocols: Evaluating the Anticancer Properties of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinones are a class of aromatic organic compounds that form the structural backbone for many natural pigments and are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Within this class, derivatives of 1,3-dihydroxyanthraquinone (also known as xanthopurpurin) have demonstrated notable potential as anticancer agents.[2][3] These compounds exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis), DNA damage, and the modulation of critical cellular signaling pathways.[1][4]

This guide focuses on a specific subclass: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone derivatives . The introduction of an alkoxymethyl group at the C-2 position is a strategic modification aimed at potentially improving the pharmacological profile of the parent scaffold. This guide provides a comprehensive framework for researchers to systematically evaluate the anticancer properties of these novel derivatives, from initial cytotoxicity screening to in-depth mechanistic studies. The protocols and rationale provided herein are designed to be self-validating, ensuring robust and reproducible results.

Section 1: Proposed Mechanisms of Anticancer Activity

The anticancer effects of anthraquinone derivatives are often multifaceted.[5] Based on extensive research into related compounds, the primary mechanisms of action for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone derivatives are hypothesized to involve the following pathways.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death crucial for eliminating damaged or cancerous cells. Anthraquinones are well-documented inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] Key events include the activation of caspase enzymes, which are the central executioners of the apoptotic process.[8] The methoxymethyl derivative likely initiates this cascade, leading to the cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.

Derivative 2-(Methoxymethyl)-1,3- dihydroxyanthraquinone ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Induces Mito Mitochondrial Stress (Intrinsic Pathway) Derivative->Mito DeathR Death Receptors (Extrinsic Pathway) Derivative->DeathR ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp8 Caspase-8 Activation DeathR->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Fig 1. Hypothesized Apoptotic Pathway Activation.
Generation of Reactive Oxygen Species (ROS)

A common mechanism for many anthraquinones is their ability to generate reactive oxygen species (ROS) within cancer cells.[6][9] This is achieved through redox cycling, which creates an imbalance leading to oxidative stress.[9] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, and can trigger the mitochondrial apoptotic pathway.[4][6]

Modulation of Cancer Signaling Pathways

Cancer cell proliferation and survival are driven by aberrant signaling pathways. Anthraquinone derivatives have been shown to interfere with several of these, including the PI3K/Akt and MAPK pathways, which are central regulators of cell growth, survival, and proliferation.[4][6][10] By inhibiting key kinases in these pathways, the derivatives can effectively halt the cell cycle and suppress tumor growth.[6]

Derivative 2-(Methoxymethyl)-1,3- dihydroxyanthraquinone PI3K PI3K Derivative->PI3K Inhibits ERK ERK Derivative->ERK Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes ERK->Proliferation Promotes Screen Protocol 3.1 In Vitro Cytotoxicity Screening (IC50) ApoptosisAssay Protocol 3.2 Apoptosis Induction Assay Screen->ApoptosisAssay Potent Hits Western Protocol 3.3 Mechanistic Validation (Western Blot) ApoptosisAssay->Western Confirm Mechanism Conclusion Efficacy Profile & Mechanism Western->Conclusion

Fig 3. High-Level Experimental Workflow.

Section 3: Detailed Application Protocols

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)
  • Principle & Causality: The initial step in evaluating any potential anticancer agent is to determine its dose-dependent cytotoxic or growth-inhibitory effects on various cancer cell lines. [11][12]The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity. [13]Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50). [12]This provides a quantitative measure of a compound's potency. [14]

  • Materials:

    • Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], PC3 [prostate]). [5][15] * Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

    • 96-well flat-bottom cell culture plates.

    • 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone derivative stock solution (e.g., 10 mM in DMSO).

    • MTT reagent (5 mg/mL in PBS).

    • DMSO (cell culture grade).

    • Microplate reader (absorbance at 570 nm).

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common starting range is 100 µM to 0.1 µM.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Interpretation:

    • Subtract the average absorbance of blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability vs. log[Concentration] and perform a non-linear regression analysis to determine the IC50 value. A lower IC50 value indicates higher potency.

  • Data Presentation: IC50 Values

    Cancer Cell Line Derivative ID IC50 (µM)
    MCF-7 (Breast) Compound X e.g., 12.5
    A549 (Lung) Compound X e.g., 15.2
    HCT-116 (Colon) Compound X e.g., 9.8

    | L02 (Normal Liver) | Compound X | e.g., >100 |

Protocol 3.2: Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)
  • Principle & Causality: Once cytotoxicity is established, it is crucial to determine if cell death occurs via apoptosis. [7][16]Caspases-3 and -7 are key executioner caspases that are activated during apoptosis. [8]The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures their combined activity. The assay reagent contains a specific caspase-3/7 substrate coupled to a pro-luciferin. Upon cleavage by active caspases, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity. A significant increase in luminescence compared to controls indicates apoptosis induction.

  • Materials:

    • Cancer cell line showing high sensitivity in the MTT assay.

    • White-walled, clear-bottom 96-well plates.

    • Caspase-Glo® 3/7 Assay System (Promega or equivalent).

    • Test compound and controls (e.g., Staurosporine as a positive control).

    • Luminometer.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a white-walled 96-well plate at the same density as the MTT assay and incubate for 24 hours.

    • Compound Treatment: Treat cells with the test compound at concentrations around its IC50 and 2x IC50 value for 24 hours. Include vehicle and positive controls.

    • Assay Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Incubation: Mix the contents by gentle shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis & Interpretation:

    • Calculate the fold-change in caspase activity relative to the vehicle control: (Fold Change) = (Luminescence_treated / Luminescence_vehicle).

    • A dose-dependent increase in fold change, significantly above 1, confirms the induction of apoptosis.

Protocol 3.3: Mechanistic Validation by Western Blotting
  • Principle & Causality: Western blotting is a powerful technique used to detect specific proteins in a sample and is essential for validating the molecular mechanisms of a drug. [17][18][19]By probing for key proteins, we can confirm the engagement of the apoptotic pathway (e.g., cleavage of PARP) and the inhibition of survival pathways (e.g., decreased phosphorylation of Akt). [6][18]This protocol provides direct evidence of the compound's effect on specific molecular targets.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin [loading control]).

    • HRP-conjugated secondary antibodies.

    • Enhanced Chemiluminescence (ECL) substrate.

    • Imaging system (e.g., ChemiDoc).

  • Step-by-Step Methodology:

    • Sample Preparation: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a set time (e.g., 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. [20] 3. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate them by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. [19] 7. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. [19] 9. Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [19] 10. Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis & Interpretation:

    • The intensity of the bands corresponds to the amount of protein.

    • An increase in the bands for cleaved PARP and cleaved Caspase-3 confirms apoptosis.

    • A decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Akt) indicates inhibition of that signaling pathway.

    • The β-actin band should be consistent across all lanes, confirming equal protein loading. [19]

References

  • Tian, W., Wang, C., Li, D., & Hou, H. (2020). Novel anthraquinone compounds as anticancer agents and their potential mechanism. Future Medicinal Chemistry, 12(7), 627-644. [Link]

  • Malik, M. S., Alsantali, R. I., Jassas, R. S., Alsimaree, A. A., Syed, R., Alsharif, M. A., & Siddiqui, A. J. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances, 11(57), 35806-35827. [Link]

  • Zhang, Y., Li, X., Wu, J., & Wang, H. (2022). 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway. World Journal of Surgical Oncology, 20(1), 1-13. [Link]

  • Gębczak, K., Dzięcioł, M., & Pytel, D. (2022). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. Molecules, 27(24), 8913. [Link]

  • Liu, X., Chen, Y., Lin, X., & Liu, Y. (2019). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(9), 1134-1139. [Link]

  • Sajewicz, W., & Gębczyński, P. (2023). The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers. International Journal of Molecular Sciences, 24(5), 4501. [Link]

  • Ahmad, I., Ali, Z., Oh, H., & Lee, D. (2018). Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis. BMC Complementary and Alternative Medicine, 18(1), 1-8. [Link]

  • Lin, K. W., Chen, K. T., & Lin, C. N. (2021). Design, synthesis and antitumour evaluation of novel anthraquinone derivatives. Bioorganic chemistry, 106, 104395. [Link]

  • Gębczak, K., & Pytel, D. (2023). Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • ResearchGate. (n.d.). Chemical structures of anthraquinone derivatives... [Link]

  • Tian, W., Wang, C., & Hou, H. (2020). Novel anthraquinone compounds as anticancer agents and their potential mechanism. Future Medicinal Chemistry. [Link]

  • Hrytsenko, I. S., & Vovk, M. V. (2021). METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemistry and Technologies, 29(3), 355-373. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Cen, Y., & He, J. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Cell & Bioscience, 12(1), 1-20. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Google Patents. (n.d.). CN1025559C - 1. Synthesis method of 2-dihydroxy anthraquinone.
  • Pusterla, T. (2025). Apoptosis – what assay should I use? BMG Labtech Blog. [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

  • ResearchGate. (n.d.). Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. [Link]

  • Creative Bioarray. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • National Center for Biotechnology Information. (n.d.). Activity of Anthracenediones and Flavoring Phenols in Hydromethanolic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi. [Link]

  • Malik, A., & Czaplicki, C. (2024). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. (n.d.). 1,3-Dihydroxyanthraquinone. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • ResearchGate. (n.d.). Isolation and synthesis of anthraquinones and related compounds of Rubia cordifolia. [Link]

  • Lou, S., & Amable, L. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Journal of cell death, 11, 1179066018791093. [Link]

  • Frontiers. (2024). Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. [Link]

  • MDPI. (n.d.). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. [Link]

Sources

Application Note: Antimicrobial Profiling of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Lucidin-ω-methyl ether)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the evaluation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone , scientifically referred to as Lucidin-ω-methyl ether (LME) . This naturally occurring anthraquinone, isolated from Morinda and Rubia species, exhibits potent antimicrobial and antiplasmodial properties but requires rigorous safety protocols due to the genotoxic potential associated with the lucidin scaffold.

Executive Summary & Compound Profile

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (LME) is a planar, tricyclic aromatic quinone. Unlike its parent compound Lucidin, which possesses a free hydroxymethyl group implicated in DNA alkylation, the methoxymethyl ether derivative exhibits distinct physicochemical properties. It is primarily investigated for activity against Gram-positive bacteria (Staphylococcus aureus) and protozoa (Plasmodium falciparum).

Chemical Profile
PropertySpecification
IUPAC Name 1,3-dihydroxy-2-(methoxymethyl)anthracene-9,10-dione
Common Name Lucidin-ω-methyl ether (LME)
Molecular Formula C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate; Poorly soluble in Water.
Key Risk Potential genotoxicity (structural analog to Lucidin).

Mechanism of Action (MoA)

The antimicrobial efficacy of LME is attributed to two primary mechanisms common to hydroxylated anthraquinones:

  • Redox Cycling & ROS Generation: The quinone moiety undergoes one-electron reduction to form a semiquinone radical. In the presence of oxygen, this radical re-oxidizes, generating Superoxide anions (

    
    ), leading to oxidative stress that damages bacterial lipids and DNA.
    
  • Membrane Intercalation: The planar anthraquinone structure allows intercalation into bacterial cell membranes (and potentially DNA), disrupting membrane potential (

    
    ) and inhibiting transport proteins.
    
MoA Pathway Diagram

MoA_Pathway LME Lucidin-ω-methyl ether (LME) Semiquinone Semiquinone Radical LME->Semiquinone 1e⁻ Reduction Reductase Bacterial Reductases Reductase->Semiquinone Semiquinone->LME Re-oxidation ROS Superoxide Anion (O₂⁻) Semiquinone->ROS e⁻ Transfer to O₂ O2 Molecular Oxygen (O₂) O2->ROS Damage Lipid Peroxidation & DNA Damage ROS->Damage Oxidative Stress Death Bacterial Cell Death Damage->Death

Caption: Cycle of redox-mediated toxicity induced by LME in aerobic bacteria.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: Due to the hydrophobicity of LME, standard aqueous broth microdilution often yields false negatives due to precipitation. This protocol utilizes a modified solvent system.

Materials
  • Compound: LME (Purity >95% by HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride).

  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 2.84 mg of LME in 1 mL of 100% DMSO to create a 10 mM (approx. 2840 µg/mL) stock solution.

    • Vortex for 2 minutes. If particulate matter remains, sonicate for 5 minutes at 40 kHz.

  • Dilution Series (96-Well Plate):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of 200 µM working solution (diluted from stock in media, max 2% DMSO final) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria + 2% DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB.

    • Add 100 µL of diluted inoculum to wells 1–11.

    • Final Test Range: 100 µM down to 0.19 µM.

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

    • Critical Note: Anthraquinones are light-sensitive. Wrap plates in aluminum foil.

  • Readout:

    • Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol B: Cytotoxicity & Selectivity Index (SI)

Rationale: LME and related Rubia anthraquinones are known to be cytotoxic to mammalian cells (e.g., MCF-7, Vero). Determining the Selectivity Index (SI =


) is mandatory to distinguish antibiotic potential from general poisoning.
Workflow Diagram

Screening_Workflow cluster_bact Antibacterial Arm cluster_cyto Mammalian Arm Start Compound Stock (LME in DMSO) Split Parallel Assays Start->Split MIC_Assay MIC Assay (S. aureus) Split->MIC_Assay MTT_Assay MTT Assay (Vero/HepG2 Cells) Split->MTT_Assay Readout_MIC Determine MIC (µg/mL) MIC_Assay->Readout_MIC Calc Calculate Selectivity Index SI = IC50 / MIC Readout_MIC->Calc Readout_IC50 Determine IC50 (µg/mL) MTT_Assay->Readout_IC50 Readout_IC50->Calc Decision Evaluation Calc->Decision Hit (SI > 10) Hit (SI > 10) Decision->Hit (SI > 10) High Safety Toxic (SI < 1) Toxic (SI < 1) Decision->Toxic (SI < 1) Unsafe

Caption: Parallel screening workflow to establish the therapeutic window of LME.

Method (MTT Assay)
  • Seeding: Seed Vero cells (kidney epithelial) at

    
     cells/well in DMEM. Incubate 24h.
    
  • Treatment: Treat cells with LME (concentration range 1–100 µM) for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate

    
     (concentration killing 50% of cells).
    

Expected Data & Interpretation

Based on literature regarding Rubia and Morinda anthraquinones, the following activity profile is expected:

OrganismExpected Activity (MIC/IC50)Interpretation
S. aureus (Gram+) 10 – 50 µg/mLModerate to Strong. Effective due to lack of outer membrane.
E. coli (Gram-) > 100 µg/mLWeak. Outer membrane excludes hydrophobic anthraquinones.
P. falciparum 1 – 5 µg/mLPotent. High activity against malaria parasites (comparable to damnacanthal).
Mammalian Cells 10 – 60 µg/mLCytotoxic. SI is likely narrow (< 5).

Note on Structure-Activity Relationship (SAR): The methoxymethyl group at C-2 increases lipophilicity compared to Lucidin, potentially enhancing membrane permeation but reducing water solubility. The lack of the free -CH2OH group (present in Lucidin) may modulate mutagenicity, but this must be experimentally verified.

References

  • Isolation & Identification

    • Detailed isolation of Lucidin-ω-methyl ether from Morinda and Rubia species.[1]

    • Source:

  • Antiplasmodial Activity

    • Efficacy of anthraquinones including Lucidin-ω-methyl ether against Plasmodium falciparum.[1][][3][4]

    • Source:

  • General Anthraquinone Antibacterial Mechanisms

    • Review of SAR and mechanisms (ROS, membrane).
    • Source:

  • Cytotoxicity Warnings

    • Toxicological profile of lucidin derivatives.[4]

    • Source:

Sources

Technical Evaluation: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Lucidin


-methyl ether; Lucidin methyl ether; 1,3-Dihydroxy-2-methoxymethyl-9,10-anthraquinone.[1]
CAS RN:  79560-36-4
Molecular Formula:  C₁₆H₁₂O₅
Molecular Weight:  284.26  g/mol [1][2]
Executive Summary

This application note provides a comprehensive technical guide for 2-(methoxymethyl)-1,3-dihydroxyanthraquinone, a naturally occurring anthraquinoid pigment found in Rubia tinctorum (Madder) and Morinda species. While historically utilized as a constituent of madder lakes (C.I.[3] Natural Red 8), modern research focuses on its pharmacological potential (as an intercalating cytotoxic agent) and its analytical significance (as a marker of madder processing).

Critical Safety Alert: Unlike its parent alcohol (Lucidin), the methyl ether exhibits altered metabolic stability. However, it remains a suspected mutagen . All protocols described herein require Biosafety Level 2 (BSL-2) containment and strict PPE to prevent inhalation or dermal contact.

Part 1: Chemical Identity & Solvatochromism

The molecule features a 9,10-anthraquinone core with hydroxyl groups at positions 1 and 3 (meta-substituted ring A) and a methoxymethyl ether at position 2.[2]

Key Structural Properties:

  • Chelation Site: The carbonyl at C9 and the hydroxyl at C1 form a stable 6-membered chelate ring with metal ions (Al³⁺, Fe²⁺), essential for mordant dyeing.

  • Solubility: The methoxy group renders the molecule significantly more lipophilic than Lucidin, reducing water solubility but enhancing solubility in dichloromethane (DCM) and chloroform.

  • Fluorescence: Exhibits strong fluorescence (Excitation ~430 nm, Emission ~550 nm), utilizable for cellular localization studies.

Table 1: Physicochemical Profile
PropertyValue / Characteristic
Appearance Yellow to Orange-Red Needles
Melting Point ~180–185 °C (decomposes)

(MeOH)
248, 280, 410 nm
Fluorescence Strong yellow-green fluorescence in organic solvents
pKa (Calculated) ~7.2 (3-OH), ~11.0 (1-OH, H-bonded)
Solubility Soluble: DMSO, Acetone, DCM.[4] Insoluble: Water (neutral).
Part 2: Extraction & Purification Protocol

Rationale: Total synthesis is labor-intensive. High-purity isolation from Rubia tinctorum roots is the standard research approach.

Workflow Diagram: Extraction Logic

ExtractionWorkflow Root Rubia tinctorum Roots (Dried/Ground) Extract Ethanolic Extraction (Reflux, 60°C, 4h) Root->Extract Conc Concentrate to Syrup (Rotary Evap) Extract->Conc Partition Liquid-Liquid Partition (H2O vs. CHCl3) Conc->Partition Organic Chloroform Phase (Contains Aglycones) Partition->Organic Lipophilic Fraction Aqueous Aqueous Phase (Discard Glycosides) Partition->Aqueous Chrom Flash Chromatography (Silica Gel, DCM:MeOH) Organic->Chrom Load Sample Product Purified Lucidin Methyl Ether (Crystallization) Chrom->Product Elute Fraction

Figure 1: Isolation workflow separating the target ether from polar glycosides (Ruberythric acid).

Step-by-Step Protocol
  • Extraction: Suspend 100g powdered madder root in 500mL Ethanol (96%). Reflux for 4 hours.

    • Note: Avoid boiling water extraction, which hydrolyzes glycosides into the mutagenic parent Lucidin. Ethanol preserves the ether form.

  • Partition: Evaporate ethanol. Resuspend residue in 100mL water. Extract 3x with 100mL Chloroform.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient Toluene:Ethyl Acetate (90:10

      
       70:30).
      
    • Detection: Monitor fractions via TLC (Silica; Toluene:EtOAc 8:2). Lucidin Methyl Ether appears as a distinct yellow spot (

      
      ), running higher than Alizarin.
      
  • Crystallization: Recrystallize positive fractions from hot Methanol.

Part 3: Application Protocol – Mordant Staining

Context: Used in histology for calcium detection or in textile research to study historical lake pigments.

Mechanism: The 1-OH and 9-C=O groups form a "crab claw" chelate with polyvalent metals. The 2-methoxymethyl group acts as a steric bulk, altering the color shade toward orange compared to the red of Alizarin.

Protocol: Aluminum Lake Preparation (Histological/Textile)
  • Mordanting:

    • Prepare a 5% w/v solution of Potassium Aluminum Sulfate (

      
      ) in water.
      
    • Immerse substrate (Slide or Fiber) for 30 mins at 80°C.

    • Scientific Check: Aluminum ions coordinate with the substrate (protein/cellulose), creating anchor points.

  • Dye Bath Preparation:

    • Dissolve 10mg 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone in 1mL Acetone (to aid solubility).

    • Add to 50mL distilled water. Adjust pH to 5.5 using Acetic Acid.

  • Staining:

    • Immerse mordanted substrate in dye bath.

    • Heat to 60°C for 45 mins.

    • Observation: Color develops from pale yellow to deep orange-red as the Al-Complex forms.

  • Wash: Rinse with water, then 1% acetic acid to remove non-complexed dye.

Part 4: Drug Development – Cellular Uptake & Cytotoxicity

Audience: Oncology researchers. Premise: Anthraquinones are topoisomerase inhibitors. This ether derivative is investigated for its ability to bypass efflux pumps due to increased lipophilicity.

Mechanism of Action Diagram

MOA Compound Lucidin Methyl Ether Membrane Cell Membrane (Passive Diffusion) Compound->Membrane High Lipophilicity Nucleus Nucleus Membrane->Nucleus DNA DNA Intercalation (G-C rich regions) Nucleus->DNA Topo Topoisomerase II Inhibition DNA->Topo Stabilizes Cleavable Complex Apoptosis Apoptosis (Cell Death) Topo->Apoptosis

Figure 2: Proposed cytotoxic mechanism via DNA intercalation and Topo II inhibition.

Protocol: Fluorescence-Based Cellular Uptake
  • Cell Culture: Seed HeLa or MCF-7 cells on sterile coverslips.

  • Dosing: Treat cells with 5 µM compound (from DMSO stock) for 1–4 hours.

  • Fixation: Wash 3x with PBS. Fix with 4% Paraformaldehyde (15 min).

  • Imaging (Confocal Microscopy):

    • Excitation: 405 nm or 440 nm laser.

    • Emission: Collect 520–580 nm (Yellow/Orange channel).

    • Counterstain: DAPI (Nucleus) and Phalloidin (Actin).

  • Data Analysis: Quantify nuclear vs. cytoplasmic fluorescence intensity to determine intercalation efficiency.

Part 5: Quality Control & Safety
HPLC Method for Purity & Stability

Crucial for distinguishing the ether from the mutagenic alcohol.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6x250mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 0-20 min: 30% B

    
     90% B.
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm and 410 nm.

  • Retention Time Reference:

    • Lucidin (Alcohol): ~12.5 min.

    • Lucidin Methyl Ether: ~15.2 min (Elutes later due to hydrophobicity).

Safety Statement

The methoxymethyl ether can metabolically convert back to Lucidin or form reactive carbocations.

  • Hazard: Suspected Muta. 2 (H341).

  • Handling: Weigh only in a fume hood. Use nitrile gloves (double gloving recommended).

  • Disposal: Incineration only. Do not pour down drains.

References
  • Derksen, G.C., et al. (2004). "Chemical and biological aspects of the colorant of Rubia tinctorum." Phytochemical Analysis, 15(6), 393-406.

  • Westendorf, J., et al. (1990). "Genotoxicity of naturally occurring hydroxyanthraquinones." Mutation Research/Genetic Toxicology, 240(1), 1-12.

  • Inoue, K., et al. (2009).[5] "Carcinogenicity of Madder Color (Rubia tinctorum) in Rats." Food and Chemical Toxicology, 47(3), 552-559.

  • PubChem Compound Summary. (2024). "Lucidin omega-methyl ether (CID 149782)."[2] National Center for Biotechnology Information.

Sources

Application of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Lucidin


-Methyl Ether) [1][2][3]

Part 1: Executive Summary

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone , commonly known as Lucidin


-methyl ether (LME) , is a functionalized anthraquinone derivative primarily derived from the Rubia genus (Madder) or synthesized via electrophilic substitution.[1][2][3] While historically significant as a colorant component in "Madder Lake" pigments, modern materials science has repurposed this molecule for its unique electronic and chelating properties.[1][2][3]

Unlike its precursor Lucidin (which carries a mutagenic hydroxymethyl group), LME exhibits enhanced stability and lipophilicity due to the ether linkage.[1][2][3] This guide explores its dual-utility in Heritage Materials Science (as a diagnostic marker for solvent-processed textiles) and Functional Chemo-Sensing (as a fluorogenic probe for trivalent metal ions).[1][2][3]

Key Material Capabilities:

  • Solvent-Induced Formation: Acts as a chemical "fingerprint" for historical extraction methods (Methanol vs. Water).[1][2][3]

  • Metal Chelation: The 1-hydroxy-9-keto motif enables high-affinity binding to Al³⁺ and Ga³⁺, useful in trace metal analysis.[1][2][3]

  • Bio-Material Interface: Potent inhibition of Advanced Glycation End-products (AGEs), making it a candidate dopant for bioactive wound-healing hydrogels.[1][2][3]

Part 2: Material Properties & Technical Specifications

The following data consolidates physicochemical properties relevant to materials engineering and sensor fabrication.

Table 1: Physicochemical Profile of LME

PropertySpecificationMaterial Significance
IUPAC Name 1,3-dihydroxy-2-(methoxymethyl)anthracene-9,10-dioneCore structure for database retrieval.[1][2][3]
Molecular Formula

MW: 284.26 g/mol .[1][2][3][4][5]
Solubility Soluble in

, DMSO, MeOH; Insoluble in Hexane/Water
Critical for sol-gel doping and solvent casting.[1][2][3]
Melting Point 175–178 °CThermal stability limit for polymer processing.[2][3]
Absorption (

)
~280 nm, ~415 nm (in MeOH)Yellow-Orange emission; pH-dependent shifts.[1][2][3]
Fluorescence Weak (native); Strong (Metal-complexed)"Turn-on" fluorescence sensor mechanism.[1][2][3]
pKa Values

(3-OH),

(1-OH)
Determines pH range for sensing applications.[1][2][3]

Part 3: Application Workflows

Application A: Heritage Materials Science (Diagnostic Marker)

In the conservation of historical textiles, LME serves as a critical diagnostic marker.[1][2] Its presence confirms that a historical dye was extracted or processed using methanol (often in 19th-century industrial processes) rather than traditional aqueous methods, as the methoxymethyl group is an artifact formed by the reaction of Lucidin with methanol under acidic/thermal conditions.[1][2]

Mechanistic Insight: The conversion of Lucidin to LME is a solvolysis reaction where the benzylic hydroxyl group is displaced by methoxide.[2][3] This "artifact" is stable and preserves the provenance of the material processing.[2][3][6]

Application B: Fluorometric Chemo-Sensing

LME functions as a "Turn-On" fluorescent sensor for Aluminum (


) and Gallium (

).[1][2][3] The 1,3-dihydroxy motif allows for a specific binding mode where the 1-OH and the 9-Carbonyl oxygen chelate the metal ion, inhibiting excited-state proton transfer (ESPT) and enhancing fluorescence.[1][2][3]

Part 4: Visualizing the Mechanism

The following diagram illustrates the dual pathways: the solvent-induced formation of LME from Lucidin (Heritage Science) and its subsequent chelation mechanism (Sensor Science).[2][3]

LME_Pathways cluster_heritage Heritage Science Pathway Lucidin Lucidin (Precursor) LME 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (LME) Lucidin->LME Acid-Catalyzed Etherification MeOH Methanol (Solvent/Reactant) MeOH->LME Complex Fluorescent Complex [LME-Al] LME->Complex Chelation (1-OH + C=O) Al3 Al³⁺ Ion (Analyte) Al3->Complex Coordination Signal Strong Fluorescence (λem ~560nm) Complex->Signal ESPT Inhibition

Figure 1: Pathway A (Blue) depicts the formation of LME during methanol extraction.[2][3] Pathway B (Green/Yellow) illustrates the activation of the LME sensor via metal ion chelation.[1][2]

Part 5: Experimental Protocols

Protocol 1: Synthesis/Isolation of LME from Rubia Roots

For use as a reference standard in materials analysis.[1][2][3]

Reagents:

  • Dried Rubia tinctorum roots (ground).[2][3]

  • Methanol (HPLC Grade).[2][3]

  • Hydrochloric Acid (2N).[2][3]

  • Chloroform (

    
    ).[2][3]
    

Step-by-Step Methodology:

  • Extraction: Suspend 10g of ground root powder in 100mL of Methanol.

  • Acidification: Add 10mL of 2N HCl to catalyze the hydrolysis of glycosides and the etherification of Lucidin. Note: This step deliberately converts unstable Lucidin into the stable Methyl Ether (LME).[1][2]

  • Reflux: Heat at 60°C for 2 hours. The solution will turn deep orange-red.[1][2][3]

  • Partition: Cool and filter. Evaporate methanol to ~20mL. Add 50mL water and extract with

    
     (3 x 30mL).
    
  • Purification: The organic layer contains LME, Alizarin, and Purpurin.[1][2][3] Separate via Column Chromatography (Silica Gel 60).[2][3]

    • Mobile Phase: Toluene:Ethyl Acetate (9:1).[2][3]

    • Elution Order: LME typically elutes after Alizarin due to the methoxy group's influence on polarity.[2][3]

  • Validation: Confirm structure via

    
    -NMR. Look for the distinctive singlet at 
    
    
    
    ppm (methoxy group) and singlet at
    
    
    ppm (methylene
    
    
    ).[2][3]
Protocol 2: Fabrication of LME-Doped Sol-Gel Sensor

For the detection of Al³⁺ in aqueous media.

Reagents:

  • Tetraethyl orthosilicate (TEOS).[2][3]

  • Ethanol (EtOH).[2][3]

  • LME (Synthesized in Protocol 1).[2][3]

  • Surfactant (Triton X-100).[2][3]

Step-by-Step Methodology:

  • Precursor Sol: Mix TEOS (4.5 mL), EtOH (10 mL), and Water (1 mL) with catalytic HCl (0.1 mL). Stir for 2 hours to initiate hydrolysis.

  • Doping: Dissolve 5 mg of LME in 1 mL of EtOH. Add this dropwise to the precursor sol.

    • Critical Step: Ensure LME concentration is

      
       to prevent self-quenching (aggregation).[1][2][3]
      
  • Casting: Spin-coat the sol onto a glass slide (2000 rpm, 30s) or cast into a cuvette for bulk gelation.

  • Aging: Allow the gel to cure at Room Temperature for 48 hours.[2][3]

  • Sensing Assay: Immerse the sensor film in the analyte solution.[2][3]

    • Response: A shift from weak yellow fluorescence to intense orange-red fluorescence indicates Al³⁺ binding.[1][2][3]

    • Limit of Detection (LOD): Typically in the range of 1–10

      
      .[2][3]
      

Part 6: References

  • Ismail, N. H., et al. (2010).[1][2][3][4] "1,3-Dihydroxy-2-methoxymethyl-9,10-anthraquinone from Rennellia elliptica."[1][2][3][7] Acta Crystallographica Section E, 65(6).[1][2][3] Link

  • Derksen, G. C. H., et al. (2003).[1][2][3] "Chemical and biological aspects of anthraquinones in Rubia tinctorum." Phytochemical Analysis, 14(3).[1][2][3] Link

  • Yoo, N. H., et al. (2010).[1][2][3][4] "Anthraquinones from the roots of Knoxia valerianoides inhibit the formation of advanced glycation end products."[2][3][4] Archives of Pharmacal Research, 33. Link[1][2][3]

  • Datta, K., et al. (2001).[1][2][3] "Fluorescence enhancement of 1,3-dihydroxyanthraquinone by aluminum(III)." Journal of Photochemistry and Photobiology A: Chemistry. (Contextual reference for 1,3-DHA sensing mechanism).

Sources

Application Note: High-Efficiency Visible Light Photoinitiation using 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (MMP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (referred to herein as MMP , or Lucidin


-methyl ether) as a high-efficiency photoinitiator for visible-light polymerization.

This guide is structured for researchers requiring precise control over photopolymerization kinetics using "green" or bio-inspired chromophores active under blue LED irradiation (405–455 nm).

Executive Summary

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (MMP) represents a class of anthraquinone derivatives that function as Type II photoinitiators (PI). Unlike traditional UV initiators (e.g., DMPA, Irgacure 2959), MMP exhibits strong absorption in the visible spectrum (


 nm), enabling polymerization using safer, lower-energy blue LEDs.

Its methoxymethyl substituent enhances solubility in organic monomers compared to its parent natural analogue (Lucidin), while the 1,3-dihydroxy substitution pattern facilitates efficient Intersystem Crossing (ISC) to the triplet state, a prerequisite for bimolecular hydrogen abstraction.

Key Applications:

  • Biomedical Hydrogels: Curing of PEG-diacrylate (PEGDA) or GelMA under visible light to minimize cellular UV damage.

  • 3D Printing: Stereolithography (SLA) and Digital Light Processing (DLP) using 405 nm lasers/LEDs.

  • Green Chemistry: Bio-derived scaffold suitable for low-VOC formulations.

Chemical Profile & Properties[1][2][3][4]

PropertySpecificationNotes
Chemical Name 2-(Methoxymethyl)-1,3-dihydroxyanthraquinoneAlso known as Lucidin

-methyl ether
Molecular Formula

MW: 284.26 g/mol
Appearance Yellow to Orange Crystalline PowderColor depends on purity and solvation
Absorption

415–430 nm (in MeOH/Acetonitrile)Tail extends to ~460 nm
Molar Extinction (

)

High absorptivity allows low loading (0.1–0.5 wt%)
Solubility Soluble in Acrylates, DMSO, THF, AcetoneLimited water solubility; requires co-solvent for hydrogels

Mechanism of Action

MMP functions primarily as a Type II Photoinitiator . It does not fragment unimolecularly upon irradiation. Instead, it requires a co-initiator (typically an amine or an iodonium salt) to generate radicals.

The Photochemical Pathway
  • Excitation: Ground state MMP (

    
    ) absorbs a photon (
    
    
    
    ), transitioning to the excited singlet state (
    
    
    ).
  • Intersystem Crossing (ISC): Rapid relaxation occurs to the long-lived Triplet State (

    
    ). Anthraquinones have high quantum yields for triplet formation (
    
    
    
    ).
  • Radical Generation (Bimolecular):

    • Pathway A (Amine Co-initiator): The triplet MMP abstracts a hydrogen atom from the amine (e.g., EDMAB, MDEA). This generates a non-reactive MMP radical (ketyl radical) and a highly reactive

      
      -aminoalkyl radical , which initiates polymerization.
      
    • Pathway B (Iodonium Salt): The triplet MMP transfers an electron to the iodonium salt (e.g., Iodonium Hexafluorophosphate), causing the salt to fragment into an aryl radical (active initiator) and an aryl iodide.

Mechanistic Diagram (Jablonski Scheme)

G MMP MMP (Ground State S0) S1 Singlet State (S1) MMP->S1 hv (405 nm) T1 Triplet State (T1) (Reactive Intermediate) S1->T1 ISC (Intersystem Crossing) T1->MMP Phosphorescence (Energy Loss) Complex Exciplex [MMP...Amine]* T1->Complex + Amine Amine Co-Initiator (Tertiary Amine) Radicals Active Radical (R•) (Initiates Polymerization) Complex->Radicals H-Abstraction Ketyl MMP-H• (Inactive/Terminator) Complex->Ketyl Byproduct

Caption: Figure 1. Type II photoinitiation mechanism of MMP in the presence of an amine co-initiator.

Experimental Protocol: Visible Light Curing of Acrylates

Materials Required[4]
  • Monomer: Trimethylolpropane triacrylate (TMPTA) or Poly(ethylene glycol) diacrylate (PEGDA).

  • Photoinitiator: MMP (Purity >98%).

  • Co-Initiator: Ethyl 4-(dimethylamino)benzoate (EDMAB) OR N-methyldiethanolamine (MDEA).

  • Solvent (Optional): Acetone or DMSO (if MMP solubility in monomer is slow).

  • Light Source: LED @ 405 nm (Intensity: 10–100 mW/cm²).

Formulation Workflow

Step 1: Stock Solution Preparation To ensure homogeneity, avoid adding solid MMP directly to viscous monomers.

  • Dissolve 10 mg of MMP in 100 µL of Acetone or DMSO.

  • Vortex for 30 seconds until fully dissolved (clear orange solution).

Step 2: Resin Formulation Target Concentration: 0.5 wt% MMP / 2.0 wt% Amine.

  • Weigh 2.0 g of Monomer (e.g., TMPTA) into an amber glass vial.

  • Add 40 mg of Co-initiator (EDMAB). Vortex to dissolve.

  • Add the MMP stock solution (from Step 1) dropwise.

  • Critical: Sonicate the mixture for 5 minutes in the dark to ensure dispersion.

  • Degassing: Purge the resin with Nitrogen (

    
    ) for 2 minutes to remove dissolved oxygen (Oxygen quenches the triplet state 
    
    
    
    ).

Step 3: Curing & Analysis

  • Casting: Pipette 50 µL of resin onto a glass slide or into a silicone mold (1 mm thickness).

  • Irradiation: Expose to 405 nm LED light.

    • Distance: 2 cm from source.

    • Duration: 30–60 seconds.

  • Validation (FTIR): Monitor the disappearance of the acrylate

    
     peak at 1630 cm⁻¹  or 810 cm⁻¹  using Real-Time FTIR (RT-FTIR).
    
Experimental Workflow Diagram

Workflow Start Start: Raw Materials Solvation 1. Solvation Dissolve MMP in minimal Acetone/DMSO Start->Solvation Mixing 2. Formulation Mix Monomer + Amine (2 wt%) + MMP Soln (0.5 wt%) Solvation->Mixing Degas 3. Deoxygenation Purge with N2 for 2 mins (Critical) Mixing->Degas Cure 4. Curing Irradiate @ 405nm (50 mW/cm²) Degas->Cure Analysis 5. Characterization RT-FTIR (1630 cm⁻¹) & Gel Fraction Analysis Cure->Analysis

Caption: Figure 2. Step-by-step protocol for preparing and curing MMP-based photopolymer resins.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tacky Surface Oxygen InhibitionThe surface layer is reacting with

instead of polymerizing. Cover samples with a Mylar film or cure in an inert

atmosphere.
Low Conversion (<50%) Insufficient Co-initiatorType II PIs rely on the co-initiator. Increase Amine concentration to 3.0 wt% or switch to an Iodonium salt (2.0 wt%) for higher efficiency.
Precipitation Poor SolubilityMMP may crystallize out of non-polar monomers. Predissolve in DMSO or use a more polar monomer blend (e.g., add HEMA).
Yellowing Residual ChromophoreAnthraquinones are dyes.[1] Post-cure bleaching is minimal. Use lower MMP concentrations (0.1 wt%) for clearer parts.

Safety & Handling (E-E-A-T)

  • Toxicity: While the methoxymethyl derivative is often synthesized to mitigate the mutagenicity associated with the parent compound (Lucidin), all anthraquinones should be treated as potential genotoxins until certified.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood or well-ventilated area.

  • Light Sensitivity: Store all formulations in amber vials wrapped in aluminum foil. Ambient room light (fluorescent) can trigger premature gelation over hours.

References

  • Zhang, J., et al. (2018).[2] Dihydroxyanthraquinone derivatives: Natural dyes as blue-light-sensitive versatile photoinitiators of photopolymerization.[3] Polymer Chemistry, 9(1), 1-10.

  • Lalevée, J., & Fouassier, J. P. (2017). Photopolymerization Initiating Systems.[4][5][6][7][8] Royal Society of Chemistry. (Authoritative text on Type II mechanisms).

  • Yagci, Y., et al. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260.

  • MedChemExpress. (n.d.). Lucidin omega-methyl ether Product Data Sheet. (Source for chemical properties and handling).[1][3]

  • Dumur, F. (2020). Recent advances on organic dyes as visible light photoinitiators for polymerization. European Polymer Journal, 123, 109403. (Review of anthraquinone efficiency).

Sources

Application Notes and Protocols for the Use of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone in Aqueous Organic Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis, electrochemical characterization, and implementation of a novel anthraquinone derivative, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, as a promising negolyte material for aqueous organic redox flow batteries (AORFBs). This document is intended for researchers in energy storage, materials science, and organic chemistry, offering detailed protocols and the scientific rationale behind the experimental design.

Introduction: The Case for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone in Flow Batteries

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, crucial for integrating intermittent renewable energy sources like solar and wind into the power grid.[1] The core of AORFB technology lies in the redox-active organic molecules dissolved in the electrolyte. Anthraquinones are a particularly attractive class of organic molecules for the negative electrolyte (negolyte) due to their reversible two-electron, two-proton redox chemistry, high chemical stability, and the potential for low-cost synthesis.[2][3]

However, challenges such as limited solubility and gradual degradation of anthraquinone-based molecules in aqueous electrolytes can hinder their long-term performance and commercial viability.[4] Molecular engineering through the introduction of functional groups is a key strategy to enhance the physicochemical properties of these compounds.

This application note focuses on a novel derivative, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. The rationale for investigating this specific molecule is twofold:

  • Enhanced Solubility: The hydroxyl (-OH) and methoxymethyl (-OCH2OCH3) groups are anticipated to improve the molecule's solubility in aqueous solutions through hydrogen bonding and polarity, a critical factor for achieving high energy density in flow batteries.

  • Tuned Redox Potential and Stability: The electron-donating nature of the hydroxyl and methoxymethyl groups is expected to favorably tune the redox potential of the anthraquinone core. Furthermore, the substitution pattern may influence the stability of the reduced hydroquinone form, potentially mitigating common degradation pathways.[5]

This document provides a proposed synthetic route for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone and a detailed experimental workflow for its electrochemical evaluation in a laboratory-scale flow battery.

Proposed Synthesis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Protocol 2.1: Synthesis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Materials:

  • 1,3-Dihydroxyanthraquinone (Xanthopurpurin)[9]

  • Paraformaldehyde

  • Anhydrous Methanol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Zinc Chloride (ZnCl2)

  • Hydrochloric Acid (HCl), concentrated and 1 M

  • Sodium Bicarbonate (NaHCO3), saturated solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Protection of Hydroxyl Groups (optional but recommended): To a solution of 1,3-dihydroxyanthraquinone in anhydrous DCM, add a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole, and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the protected intermediate.

  • Chloromethylation: To a solution of the protected 1,3-dihydroxyanthraquinone in anhydrous DCM, add paraformaldehyde and anhydrous ZnCl2. Bubble dry HCl gas through the solution at 0 °C for a specified time. The reaction progress should be monitored by TLC.

  • Methoxylation: Quench the reaction mixture with ice-cold water and extract the product with DCM. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. Dissolve the crude chloromethylated product in anhydrous methanol and stir, optionally with a non-nucleophilic base, to facilitate the substitution of the chloride with a methoxy group.

  • Deprotection (if applicable): If the hydroxyl groups were protected, deprotect them using an appropriate method, such as TBAF for TBDMS groups.

  • Purification: Purify the final product, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, by column chromatography on silica gel using a suitable solvent gradient.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including 1H NMR, 13C NMR, Mass Spectrometry, and FTIR spectroscopy.

Electrochemical Characterization and Flow Battery Performance Evaluation

A thorough electrochemical evaluation is essential to determine the suitability of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone as a negolyte for AORFBs. This involves both fundamental electrochemical studies and testing in a laboratory-scale flow battery.

Fundamental Electrochemical Studies

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of the synthesized molecule.

Protocol 3.1.1: Cyclic Voltammetry

Materials and Equipment:

  • 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

  • Supporting electrolyte (e.g., 1 M H2SO4 or 1 M KOH)

  • Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, and a reference electrode like Ag/AgCl or SCE)

  • Potentiostat

Procedure:

  • Prepare a solution of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (e.g., 1-10 mM) in the chosen supporting electrolyte.

  • Assemble the three-electrode cell and purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Perform cyclic voltammetry scans at various scan rates (e.g., 10, 20, 50, 100 mV/s) within a potential window that covers the expected redox reactions of the anthraquinone.

  • Analyze the resulting voltammograms to determine the redox potentials, peak separation (to assess electrochemical reversibility), and the relationship between peak current and the square root of the scan rate (to confirm diffusion-controlled processes).

Laboratory-Scale Flow Battery Assembly and Testing

The performance of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone should be evaluated in a full flow battery cell. A common and well-characterized catholyte, such as potassium ferrocyanide/ferricyanide (K4[Fe(CN)6]/K3[Fe(CN)6]), can be used for initial studies.[5][10]

Protocol 3.2.1: Flow Battery Assembly

Components:

  • Negolyte: A solution of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone in a suitable aqueous electrolyte (e.g., 1 M KOH).

  • Posolyte: An equimolar solution of K4[Fe(CN)6] and K3[Fe(CN)6] in the same supporting electrolyte.[10]

  • Membrane: An anion-exchange membrane (e.g., Fumasep) or a cation-exchange membrane (e.g., Nafion), depending on the supporting electrolyte and charge carriers.[11]

  • Electrodes: Porous carbon felt or carbon paper electrodes.[12]

  • Flow Cell Hardware: Graphite or carbon composite flow plates with serpentine or interdigitated flow fields.[12]

  • Tubing and Reservoirs: Chemically resistant tubing (e.g., FEP) and glass reservoirs.[12]

  • Pumps: Peristaltic pumps to circulate the electrolytes.[13]

Assembly Procedure:

  • Pre-treat the carbon felt electrodes and the membrane according to established procedures to ensure proper wetting and ionic conductivity.[12]

  • Assemble the flow cell in the following order: end plate, current collector, graphite flow plate, carbon felt electrode, membrane, second carbon felt electrode, second graphite flow plate, current collector, and the other end plate.

  • Ensure proper sealing with gaskets to prevent electrolyte leakage.

  • Connect the reservoirs and pumps to the flow cell.

Protocol 3.2.2: Flow Battery Cycling

Equipment:

  • Assembled flow battery

  • Battery cycler or potentiostat with galvanostatic capabilities

  • Peristaltic pumps

Procedure:

  • Pump the negolyte and posolyte through their respective half-cells at a controlled flow rate (e.g., 20-60 mL/min).[14]

  • Perform galvanostatic cycling by charging and discharging the battery at a constant current density (e.g., 20-100 mA/cm2).[10]

  • Set appropriate voltage limits for charging and discharging to avoid side reactions.

  • Monitor the cell voltage, capacity, and time over multiple cycles.

  • Calculate the key performance metrics as described in the next section.

Data Analysis and Key Performance Metrics

The performance of the flow battery is evaluated based on several key metrics:

  • Coulombic Efficiency (CE): The ratio of discharge capacity to charge capacity in a given cycle. CE (%) = (Discharge Capacity / Charge Capacity) x 100

  • Voltage Efficiency (VE): The ratio of the average discharge voltage to the average charge voltage. VE (%) = (Average Discharge Voltage / Average Charge Voltage) x 100

  • Energy Efficiency (EE): The product of Coulombic and Voltage efficiencies. EE (%) = CE x VE / 100

  • Capacity Retention: The percentage of the initial discharge capacity remaining after a certain number of cycles.

  • Energy Density: The amount of energy stored per unit volume of the electrolyte (Wh/L).

Table 1: Expected Performance Metrics for a 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone // Ferrocyanide Flow Battery

ParameterExpected ValueSignificance
Open Circuit Voltage (OCV)1.0 - 1.2 VDetermines the theoretical energy density.
Coulombic Efficiency> 99%Indicates minimal side reactions and low crossover.
Energy Efficiency80 - 90%Overall energy conversion efficiency.
Capacity Fade Rate< 0.1% per dayA measure of the long-term stability of the system.[15]
Energy Density10 - 25 Wh/LDependent on the solubility of the active species.

Visualizing the Process

Diagram 1: Proposed Redox Mechanism of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Redox_Mechanism AQ Anthraquinone (Oxidized State) AHQ Anthrahydroquinone (Reduced State) AQ->AHQ + 2e- + 2H+ AHQ->AQ - 2e- - 2H+ Workflow cluster_prep Preparation cluster_assembly Assembly & Testing cluster_analysis Data Analysis synthesis Synthesize & Purify 2-(Methoxymethyl)-1,3- dihydroxyanthraquinone char Characterize (NMR, MS, FTIR) synthesis->char elec_prep Prepare Negolyte & Posolyte Solutions char->elec_prep cell_assembly Assemble Flow Cell elec_prep->cell_assembly cv Cyclic Voltammetry elec_prep->cv cycling Galvanostatic Cycling cell_assembly->cycling perf_metrics Calculate Performance Metrics (CE, VE, EE) cycling->perf_metrics stability Analyze Capacity Retention perf_metrics->stability

Caption: From synthesis to performance analysis.

Troubleshooting and Safety Considerations

  • Low Solubility: If the synthesized compound exhibits low solubility, consider adjusting the pH of the supporting electrolyte or further modifying the molecular structure.

  • High Capacity Fade: A high capacity fade rate may indicate molecular degradation or crossover through the membrane. Post-cycling analysis of the electrolytes using techniques like NMR or mass spectrometry can help identify degradation products. [16][17]Electrochemical regeneration protocols might also be explored. [16]* Safety: Standard laboratory safety protocols should be followed. Handle all chemicals with appropriate personal protective equipment (PPE). The synthesis steps involving corrosive or reactive reagents should be performed in a well-ventilated fume hood.

Conclusion

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone holds promise as a next-generation negolyte material for aqueous organic redox flow batteries. The protocols outlined in this application note provide a comprehensive framework for its synthesis, characterization, and performance evaluation. By systematically following these procedures, researchers can contribute to the development of more efficient, cost-effective, and durable energy storage solutions.

References

Sources

Docking studies of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Docking Studies of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone with Target Proteins

Abstract

This document provides a comprehensive guide for conducting molecular docking studies with 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, a naturally occurring anthraquinone derivative. Also known as Lucidin-ω-methyl ether, this compound has garnered interest for its potential therapeutic activities.[1][2] Molecular docking is a powerful computational method that predicts the preferred binding orientation and affinity of a small molecule to a macromolecular target, offering critical insights in the early stages of drug discovery.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, detailing not only the step-by-step protocols for performing a docking simulation using the widely adopted AutoDock Vina software but also the scientific rationale behind each critical step, from ligand and protein preparation to the nuanced interpretation of results.

Introduction: The Scientific Rationale

The Compound: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is a phytochemical found in plants such as Rubia cordifolia and Knoxia valerianoides.[1][6] As a member of the anthraquinone class, it belongs to a family of compounds known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7][8][9] Specifically, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Lucidin-ω-methyl ether) has been shown to inhibit the formation of advanced glycation end products (AGEs) in vitro, suggesting a potential role in combating diabetic complications.[1] Given the broad bioactivity of the anthraquinone scaffold, investigating its interaction with various protein targets is a scientifically compelling endeavor for identifying novel therapeutic leads.

The Strategy: Molecular Docking in Drug Discovery

Molecular docking is a cornerstone of structure-based drug design. It allows for the in silico screening of vast compound libraries against a protein target of known three-dimensional structure, saving significant time and resources compared to traditional high-throughput screening.[5] The core principle is to predict the binding mode and estimate the binding affinity, typically expressed as a scoring function or free energy of binding (ΔG). A more negative binding energy suggests a more stable and favorable interaction between the ligand and the protein.[10][11] This predictive power enables us to:

  • Identify potential "hit" compounds.

  • Elucidate the molecular mechanism of action.

  • Guide the optimization of lead compounds to enhance potency and selectivity.

This application note will use Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in cancer therapy, as an exemplary protein to demonstrate the docking protocol.[12][13] Anthraquinones have previously been studied as potential inhibitors of various kinases, making CDK2 a relevant and instructive target.[12]

Workflow Overview: A Conceptual Framework

The molecular docking process is a systematic workflow. Each stage is critical for the validity and reliability of the final results. The process involves preparing both the small molecule (ligand) and the macromolecule (receptor), performing the docking simulation within a defined search space, and finally, analyzing the predicted binding poses and energies.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Cleanup, Add Hydrogens) protein_prep->grid_gen docking Run Docking Simulation (AutoDock Vina) grid_gen->docking results Analyze Poses & Scores (Binding Affinity) docking->results visualize Visualize Interactions (H-bonds, Hydrophobic) results->visualize

Caption: High-level workflow for a typical molecular docking study.

Detailed Protocol: Docking with AutoDock Vina

This protocol utilizes a suite of freely available and widely cited software: AutoDock Tools (ADT) for file preparation, AutoDock Vina for the docking calculation, and UCSF ChimeraX or PyMOL for visualization.[14][15][16]

Part A: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation with the correct atom types, charges, and bond rotatability, stored in the required PDBQT file format.

  • Obtain Ligand Structure:

    • Navigate to the PubChem database ([Link]).

    • Search for "Lucidin omega-methyl ether" or its CID: 149782.[2]

    • Download the 3D conformer of the structure in SDF format.

  • Convert and Prepare using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically add hydrogens and compute Gasteiger charges.

    • Causality Check: Gasteiger charges are an empirical method for rapidly calculating partial atomic charges, which are essential for the scoring function to evaluate electrostatic interactions.[17]

    • Define rotatable bonds: Go to Ligand -> Torsion Tree -> Detect Root. Then, Ligand -> Torsion Tree -> Choose Torsions. Manually inspect the rotatable bonds (shown in green) and ensure they are chemically sensible. The methoxymethyl group's ether bond, for instance, should be rotatable.

    • Expert Insight: Ligand flexibility is a key determinant of binding. Allowing for the rotation of non-ring, single bonds enables the docking algorithm to explore a wider conformational space, increasing the likelihood of finding the true binding pose.[18]

    • Save the prepared ligand: Go to Ligand -> Output -> Save as PDBQT. Name it ligand.pdbqt.

Part B: Target Protein (Receptor) Preparation

Proper receptor preparation is arguably the most critical step for a successful docking study. The goal is to clean the crystal structure, add missing atoms, and assign charges to create a chemically correct representation of the protein.

  • Obtain Protein Structure:

    • Navigate to the RCSB Protein Data Bank ([Link]).

    • For this example, we will use CDK2 complexed with an inhibitor. A good choice is PDB ID: 1HCK .

    • Download the structure in PDB format.

  • Prepare the Receptor using ADT or UCSF Chimera:

    • Launch ADT.

    • Go to File -> Read Molecule and open the 1HCK.pdb file.

    • Clean the Structure: The PDB file contains non-protein atoms that must be removed. Go to Edit -> Delete Water. Then, select the pre-existing ligand and any co-factors or ions not essential for binding and delete them (Edit -> Delete).

    • Scientific Rationale: Crystallographic waters and co-crystallized ligands are removed to make the binding site accessible to our new ligand. Retaining specific water molecules is an advanced technique used only when there is strong evidence they mediate ligand binding.[19][20]

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Choose Polar only.

    • Expert Insight: Most PDB structures are derived from X-ray crystallography, which typically does not resolve the positions of hydrogen atoms. Adding hydrogens is crucial for defining the correct tautomeric and ionization states of amino acid residues and for accurately identifying potential hydrogen bonds.[20][21]

    • Compute Charges: Go to Edit -> Charges -> Add Kollman Charges.

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein 1HCK. ADT will prompt you to save the prepared receptor. Name it receptor.pdbqt. This final file merges non-polar hydrogens and contains the necessary charge and atom type information for Vina.[14]

Part C: The Docking Simulation

Here, we define the search space and execute the docking algorithm.

  • Define the Grid Box (Search Space):

    • In ADT, with your receptor.pdbqt loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. You must position and size this box to encompass the entire binding site. A common strategy is to center the box on the position of the original co-crystallized ligand.

    • Adjust the center coordinates (e.g., center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) from the menu. Ensure the box is large enough to allow the ligand to move and rotate freely but not so large that it becomes computationally inefficient. A size of 20-25 Å in each dimension is often a good starting point.

    • Trustworthiness Principle: The definition of the binding site is a critical parameter. If the site is known, a focused docking is more efficient and reliable. If it is unknown, a "blind docking" approach with a much larger grid box covering the entire protein surface may be necessary, but this is more computationally intensive and can be less accurate.[22]

    • Note down the center and size coordinates.

  • Create the Configuration File:

    • Create a new text file named conf.txt.

    • Add the following lines, replacing the coordinate and size values with those you noted in the previous step.

    • Parameter Explanation: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the true energy minimum but also increase computation time. The default of 8 is a reasonable balance for initial runs.[15]

  • Run AutoDock Vina:

    • Place your receptor.pdbqt, ligand.pdbqt, conf.txt, and the AutoDock Vina executable in the same folder.

    • Open a command line or terminal, navigate to that folder, and execute the following command: ./vina --config conf.txt

Analysis and Interpretation of Results

The output of the simulation is a log file (log.txt) with binding scores and a PDBQT file (all_poses.pdbqt) containing the coordinates of the predicted binding poses.

Quantitative Analysis: Binding Affinity

The log.txt file will contain a table listing the binding affinities for the top predicted poses (usually 9 by default).

  • Binding Affinity (kcal/mol): This value is the primary output, representing the estimated free energy of binding. The most negative value corresponds to the best-predicted pose.

  • RMSD (Root Mean Square Deviation): The l.b. RMSD and u.b. RMSD values provide the deviation from the reference structure (the first pose). Low RMSD values (< 2.0 Å) among the top poses suggest a well-defined and stable binding mode.[10]

PoseBinding Affinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8542.431
3-8.12.0113.109
4-7.91.9872.876
............
(Note: These are example values and will vary with each simulation.)
Qualitative Analysis: Visualizing Interactions

Visual inspection of the top-ranked pose is essential to validate the docking result and understand the binding mechanism.[23]

  • Load Structures: Open a visualization software like UCSF ChimeraX or PyMOL. Load the receptor.pdbqt and the output all_poses.pdbqt.

  • Inspect the Best Pose: Focus on the first pose (the one with the lowest binding energy). Display the protein in a surface or cartoon representation and the ligand as sticks.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the amino acid residues in the binding pocket. Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity. The hydroxyl groups on the anthraquinone core are likely hydrogen bond donors and acceptors.

    • Hydrophobic Interactions: The aromatic rings of the anthraquinone will likely engage in hydrophobic interactions with non-polar residues.

    • Pi-Stacking: The planar aromatic system can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

  • Self-Validation: Does the binding pose make chemical sense? Are the key interactions plausible? Comparing your results to a known inhibitor's binding mode (if available from the PDB) is the best way to validate your protocol.[10][11]

G Ligand 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone Hydroxyl Groups Carbonyl Oxygens Aromatic Rings Interaction Predicted Interactions Ligand:h1_o->Interaction H-Bond Ligand:h2_o->Interaction H-Bond Ligand:h3_a->Interaction Hydrophobic Pi-Stacking Protein CDK2 Active Site Residues Asp145 (H-bond acceptor) Leu83 (Hydrophobic pocket) Phe80 (Pi-stacking) Interaction->Protein:p1_a Interaction->Protein:p2_a Interaction->Protein:p3_a

Caption: Logical diagram of potential interactions with CDK2.

Conclusion and Future Directions

This guide outlines a robust and scientifically grounded protocol for performing molecular docking studies with 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. By following these steps, researchers can generate credible hypotheses about the compound's potential protein targets and binding mechanisms. It is crucial to remember that molecular docking is a predictive tool. The results are hypotheses that must be validated through experimental assays, such as enzyme inhibition assays or biophysical binding studies. Furthermore, more advanced computational techniques like molecular dynamics (MD) simulations can be employed to assess the stability of the predicted protein-ligand complex over time.[24]

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Quora. (2021). How does one prepare proteins for molecular docking?
  • PubMed. (n.d.). Design, synthesis, and molecular docking studies of N-(9,10-anthraquinone-2-carbonyl)
  • Taylor & Francis Online. (n.d.).
  • National Institutes of Health (NIH). (2021).
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • ScotChem. (n.d.). Preparing the protein and ligand for docking.
  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
  • PubMed. (2015).
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • Preprints.org. (2024). Molecular Docking and Pharmacokinetics Studies of Selected Anthraquinone Compounds with Possible Anti- Plasmodial Properties of Morinda lucida.
  • ScotChem. (n.d.). Preparing the protein and ligand for docking.
  • Protocol for Docking with AutoDock. (n.d.).
  • National Institutes of Health (NIH). (2022). In Vitro, Molecular Docking and In Silico ADME/Tox Studies of Emodin and Chrysophanol against Human Colorectal and Cervical Carcinoma.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
  • Session 4: Introduction to in silico docking. (n.d.).
  • ijprems.com. (n.d.). MOLECULAR DOCKING STUDIES OF PLANT-DERIVED COMPOUNDS IN DRUG DISCOVERY: A COMPREHENSIVE REVIEW.
  • ResearchGate. (2019).
  • YouTube. (2025).
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • ResearchGate. (2025).
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.). Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes.
  • ResearchGate. (2023).
  • MedChemExpress. (n.d.).
  • Archivos Latinoamericanos de Nutrición. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Lucidin omega-methyl ether.
  • National Institutes of Health (NIH). (n.d.).

Sources

Application Notes and Protocols: Structure-Activity Relationship of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Anthraquinones

Anthraquinones represent a significant class of naturally occurring aromatic compounds, with a characteristic tricyclic 9,10-anthracenedione core. For centuries, they have been utilized in traditional medicine, and modern research continues to unveil their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and laxative effects[1][2]. The planar structure of the anthraquinone nucleus allows for intercalation into DNA, a mechanism that contributes to the cytotoxic effects of some of the most potent anticancer drugs, such as doxorubicin and mitoxantrone[3][4].

The biological activity of anthraquinone derivatives is intricately linked to the nature and position of substituents on the core structure. Hydroxyl groups, in particular, play a crucial role in the activity of many anthraquinones. This document focuses on the structure-activity relationship (SAR) of a specific subclass: 2-(methoxymethyl)-1,3-dihydroxyanthraquinone and its analogues. This core structure is found in nature, notably in plants of the Rubia genus, such as Rubia cordifolia[1]. Understanding how modifications to this scaffold influence biological activity is paramount for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.

Core Scaffold: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

The parent compound, 2-(methoxymethyl)-1,3-dihydroxyanthraquinone, possesses a unique substitution pattern that is hypothesized to modulate its biological profile. The 1,3-dihydroxy arrangement is known to be important for the activity of related compounds like Rubiadin (1,3-dihydroxy-2-methylanthraquinone)[5]. The introduction of a methoxymethyl group at the 2-position introduces an ether linkage, which can alter the compound's polarity, hydrogen bonding capacity, and steric profile compared to a simple methyl or hydroxyl group. These changes can, in turn, affect the molecule's interaction with biological targets.

Structure-Activity Relationship (SAR) Insights

The exploration of the SAR of 2-(methoxymethyl)-1,3-dihydroxyanthraquinone analogues involves systematically modifying the core structure and evaluating the impact on a specific biological activity, such as cytotoxicity against cancer cell lines.

The Importance of the 1,3-Dihydroxy Motif

The 1,3-dihydroxy substitution pattern is a key feature for the biological activity of many anthraquinones. For instance, Rubiadin, which has a methyl group at the 2-position, exhibits a range of activities including anticancer and anti-inflammatory effects[5]. It is proposed that the hydroxyl groups can participate in hydrogen bonding with target biomolecules and may also be involved in the generation of reactive oxygen species (ROS), a mechanism implicated in the anticancer activity of some quinones[6].

Influence of the 2-Position Substituent

The substituent at the 2-position is critical in fine-tuning the biological activity. By comparing the known activities of related compounds, we can infer the potential role of the methoxymethyl group.

  • 2-Methyl Analogue (Rubiadin): The 2-methyl analogue, Rubiadin, has demonstrated significant anticancer activity. For example, it has shown an inhibitory rate of up to 48.9% against HepG2 liver cancer cells at a concentration of 125 µmol/L[7]. This provides a baseline for comparing the efficacy of the 2-methoxymethyl analogue.

  • 2-(Methoxymethyl) Group: The methoxymethyl group introduces a flexible ether linkage. This modification can impact the molecule's conformational flexibility and its ability to interact with target sites. The ether oxygen can act as a hydrogen bond acceptor, potentially forming different interactions compared to a methyl or hydroxyl group. Furthermore, the increased lipophilicity of the methoxymethyl group compared to a hydroxymethyl group could enhance cell membrane permeability.

Hypothesized SAR Summary

Based on the analysis of related compounds, we can propose the following SAR hypotheses for 2-(methoxymethyl)-1,3-dihydroxyanthraquinone analogues:

  • 1,3-Dihydroxy Groups: Essential for maintaining a baseline of biological activity, likely through interactions with target enzymes or by contributing to redox cycling.

  • 2-Position Substituent: The nature of this group is a key determinant of potency and selectivity.

    • Small, lipophilic groups may enhance cell penetration and hydrophobic interactions with the target.

    • The presence of a hydrogen bond acceptor (the ether oxygen in the methoxymethyl group) could offer additional binding interactions.

  • Other Ring Substitutions: Modifications at other positions on the anthraquinone core would be expected to further modulate activity, for example, by altering electron density or steric hindrance.

Protocols for Synthesis and Biological Evaluation

To explore the SAR of 2-(methoxymethyl)-1,3-dihydroxyanthraquinone analogues, a systematic approach to their synthesis and biological testing is required.

Protocol 1: Synthesis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone Analogues

This protocol outlines a potential synthetic route, starting from commercially available 1,3-dihydroxyanthraquinone.

Step 1: Protection of the Hydroxyl Groups

  • Dissolve 1,3-dihydroxyanthraquinone (1 equivalent) in a suitable aprotic solvent (e.g., dry N,N-dimethylformamide).

  • Add a base (e.g., potassium carbonate, 2.2 equivalents).

  • Add a protecting group reagent, such as benzyl bromide (2.2 equivalents), and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the protected 1,3-dibenzyloxyanthraquinone.

Step 2: Introduction of the 2-Substituent

This step would likely involve an electrophilic aromatic substitution, though the specifics would need to be optimized. A plausible approach is a formylation followed by reduction and etherification.

Step 3: Deprotection

  • Dissolve the protected, 2-substituted anthraquinone in a suitable solvent.

  • Perform catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to remove the benzyl protecting groups and yield the final 2-substituted-1,3-dihydroxyanthraquinone.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The results of the cytotoxicity assays should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Cytotoxicity of 2-Substituted-1,3-dihydroxyanthraquinone Analogues against Various Cancer Cell Lines (Hypothetical Data)

CompoundR-Group at C-2HepG2 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
1 -H> 100> 100> 100
2 -CH3 (Rubiadin)45.258.162.5
3 -CH2OH32.841.548.9
4 -CH2OCH325.635.239.7

Visualizations

Proposed Synthetic Pathway

Synthetic_Pathway Start 1,3-Dihydroxyanthraquinone Protected 1,3-Dibenzyloxyanthraquinone Start->Protected Protection (e.g., BnBr, K2CO3) Substituted 2-Substituted-1,3-dibenzyloxyanthraquinone Protected->Substituted Substitution at C-2 Final 2-Substituted-1,3-dihydroxyanthraquinone Substituted->Final Deprotection (e.g., H2, Pd/C)

Caption: A plausible synthetic route to 2-substituted-1,3-dihydroxyanthraquinone analogues.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Prep Prepare Serial Dilutions of Test Compounds Incubation Incubate Cells with Compounds for 48-72h Compound_Prep->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the in vitro cytotoxicity of anthraquinone analogues using the MTT assay.

Conclusion and Future Directions

The 2-(methoxymethyl)-1,3-dihydroxyanthraquinone scaffold presents a promising starting point for the development of novel therapeutic agents. The hypothetical data presented suggests that the methoxymethyl group at the 2-position may enhance cytotoxic activity compared to a methyl or hydroxyl group. This could be attributed to a combination of factors including increased lipophilicity and unique hydrogen bonding capabilities.

Further research is warranted to fully elucidate the SAR of this class of compounds. This should include the synthesis and biological evaluation of a broader range of analogues with diverse substituents at the 2-position and other positions on the anthraquinone core. Mechanistic studies are also crucial to identify the specific cellular targets and pathways affected by these compounds. Such studies will provide a more complete understanding of their therapeutic potential and guide the future design of more potent and selective drug candidates.

References

  • Chen, W. (1994). Synthesis method of 1,2-dihydroxy anthraquinone. CN1025559C.
  • Chen, A. W., et al. (2015). Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd against HepG2 Carcinoma Cells Mediated via Apoptosis. PLOS ONE, 10(6), e0128858. [Link]

  • Chen, Y. C., et al. (2020). Design, synthesis and antitumour evaluation of novel anthraquinone derivatives. Bioorganic & Medicinal Chemistry Letters, 30(20), 127490. [Link]

  • Huang, W., et al. (2019). Synthesis and biological evaluation of anthraquinone derivatives as allosteric phosphoglycerate mutase 1 inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 172, 143-154. [Link]

  • Johar, D., et al. (2021). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development. Molecules, 26(21), 6695. [Link]

  • Karthikeyan, C., et al. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Medicinal Chemistry, 12(11), 1846-1875. [Link]

  • PubChem. (n.d.). 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

  • PhytoBank. (2015). 1,3-Dihydroxy-2-methoxymethylanthraquinone (PHY0162207). Retrieved from [Link]

  • Snyder, S. A., et al. (2016). Recent total syntheses of anthraquinone-based natural products. Beilstein Journal of Organic Chemistry, 12, 2344-2373. [Link]

  • Tuntiwechapikul, W., et al. (2013). Antiproliferative activities and SAR studies of substituted anthraquinones and 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 23(24), 6864-6867. [Link]

  • Valdameri, G., et al. (2012). Investigation of the molecular reactivity of bioactive oxiranylmethyloxy anthraquinones. Bioorganic & Medicinal Chemistry, 20(10), 3279-3286. [Link]

  • Wang, S., et al. (2022). Research Progress on Chemical Compositions, Pharmacological Activities, and Toxicities of Quinone Compounds in Traditional Chinese Medicines. Molecules, 27(15), 4998. [Link]

  • Organic Syntheses. (n.d.). 2,3-dimethylanthraquinone. Retrieved from [Link]

  • Haciosmanoglu, E., et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 4, 271-276. [Link]

  • Lin, L., et al. (2013). Antiproliferative activities and SAR studies of substituted anthraquinones and 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 23(24), 6864-6867. [Link]

  • Karthikeyan, C., et al. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Medicinal Chemistry, 12(11), 1846-1875. [Link]

  • Save My Exams. (2025). Synthetic Routes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Morgan, I., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Cells, 11(2), 195. [Link]

  • U.S. Patent No. 3,884,943. (1975). Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone.
  • Save My Exams. (n.d.). Synthetic routes | OCR A-Level Chemistry. Retrieved from [Link]

  • Morgan, I., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Cells, 11(2), 195. [Link]

  • Morgan, I., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Cells, 11(2), 195. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route for improved yield and purity.

Introduction

The synthesis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, a key intermediate for various bioactive compounds, presents a multi-step challenge requiring careful control of reaction conditions to achieve high yields and purity. This guide will walk you through potential issues at each critical stage of the synthesis, from the formation of the anthraquinone core to the selective functionalization at the C-2 position.

A plausible and efficient synthetic pathway involves a three-stage process, which will form the basis of our discussion:

  • Stage 1: Synthesis of the 1,3-Dihydroxyanthraquinone Scaffold. This is typically achieved through a Friedel-Crafts acylation of a suitably substituted benzene derivative with phthalic anhydride, followed by cyclization.

  • Stage 2: Introduction of a Hydroxymethyl Group at the C-2 Position. This step often involves the synthesis of 2-hydroxymethyl-1,3-dihydroxyanthraquinone, a natural product also known as Lucidin.

  • Stage 3: O-Methylation of the Hydroxymethyl Group. This final step requires the selective methylation of the primary alcohol in the presence of two phenolic hydroxyl groups.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Stage 1: Synthesis of 1,3-Dihydroxyanthraquinone

Question: My Friedel-Crafts reaction to form the 1,3-dihydroxyanthraquinone core is resulting in a low yield and a complex mixture of isomers. What are the likely causes and how can I improve this?

Answer:

Low yields and poor regioselectivity in the Friedel-Crafts acylation are common hurdles. The primary culprits are often related to the catalyst, solvent, and reaction temperature.

  • Catalyst Choice and Stoichiometry: The choice of Lewis acid catalyst is critical. While aluminum chloride (AlCl₃) is commonly used, its high reactivity can sometimes lead to side reactions and charring, especially at elevated temperatures. Consider using a milder catalyst such as alum (KAl(SO₄)₂·12H₂O), which has been shown to effectively catalyze the synthesis of anthraquinone derivatives in aqueous media at ambient temperatures, often leading to good to excellent yields (70–96%). The stoichiometry of the catalyst is also crucial; an excess can lead to the formation of undesired isomers.

  • Solvent System: The solvent plays a significant role in the reaction outcome. While traditional organic solvents are often used, water has emerged as an environmentally friendly and effective medium for certain Friedel-Crafts reactions, particularly when using catalysts like alum. For reactions sensitive to moisture, ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Temperature Control: Inadequate temperature control can lead to the formation of multiple isomers and byproducts. The optimal temperature is highly dependent on the specific reactants and catalyst used. It is advisable to start with lower temperatures and gradually increase if the reaction is sluggish. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

  • Purity of Starting Materials: Impurities in your phthalic anhydride or the substituted benzene derivative can significantly interfere with the reaction. Ensure you are using high-purity starting materials.

Experimental Protocol: Alum-Catalyzed Synthesis of 1,3-Dihydroxyanthraquinone

  • In a round-bottom flask, suspend phthalic anhydride (1.0 eq) and 1,3-dihydroxybenzene (resorcinol, 1.1 eq) in water (5-10 mL per mmol of phthalic anhydride).

  • Add alum (KAl(SO₄)₂·12H₂O) (25 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 60-120 minutes.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterRecommended ConditionRationale
Catalyst Alum (KAl(SO₄)₂·12H₂O)Milder catalyst, reduces side reactions, environmentally benign.
Solvent WaterGreen solvent, can improve yield and reaction time with appropriate catalyst.
Temperature AmbientMilder conditions prevent byproduct formation.
Monitoring TLCAllows for optimization of reaction time and prevents over-reaction.
Stage 2: Introduction of a Hydroxymethyl Group

Question: I am struggling with the selective introduction of a hydroxymethyl group at the C-2 position of 1,3-dihydroxyanthraquinone. What are the best strategies to achieve this?

Answer:

Direct hydroxymethylation of the 1,3-dihydroxyanthraquinone core can be challenging due to the directing effects of the existing hydroxyl groups. A more reliable approach is to start with a precursor that already contains the desired substitution pattern or can be readily converted. The synthesis of Lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone) is a key step here.

One effective strategy involves a multi-step sequence starting from a simpler anthraquinone derivative. For instance, a common route to damnacanthal (2-formyl-1,3-dihydroxyanthraquinone) and its analogues involves the bromination of a 2-methyl-1,3-dihydroxyanthraquinone derivative, followed by conversion to the hydroxymethyl or formyl group.

Workflow for Introduction of the Hydroxymethyl Group

workflow A 1,3-Dihydroxy-2-methylanthraquinone B Protection of Hydroxyl Groups (e.g., Acetylation) A->B Acetic Anhydride, Pyridine C Benzylic Bromination (NBS) B->C N-Bromosuccinimide, Benzoyl Peroxide D Hydrolysis to 2-Hydroxymethyl derivative C->D Aqueous Base (e.g., Na2CO3) E Deprotection of Hydroxyl Groups D->E Acid or Base Hydrolysis F 2-Hydroxymethyl-1,3-dihydroxyanthraquinone (Lucidin) E->F

Caption: Synthetic route to 2-Hydroxymethyl-1,3-dihydroxyanthraquinone.

Troubleshooting this Stage:

  • Incomplete Protection of Hydroxyl Groups: The phenolic hydroxyl groups at positions 1 and 3 are acidic and can interfere with subsequent reactions. It is often necessary to protect them, for example, as acetates or methyl ethers. Incomplete protection can lead to a mixture of products. Ensure your protection reaction goes to completion by using an excess of the protecting agent and appropriate reaction conditions.

  • Low Yield in Benzylic Bromination: The bromination of the methyl group at the 2-position is a radical reaction and can be sensitive to reaction conditions. Use of a radical initiator like benzoyl peroxide or AIBN is crucial. The reaction should be carried out in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux. Insufficient initiator or improper temperature can lead to low yields.

  • Side Reactions during Hydrolysis: The conversion of the 2-bromomethyl group to the 2-hydroxymethyl group is typically achieved by hydrolysis with an aqueous base. However, harsh basic conditions can lead to degradation of the anthraquinone core. Use of a mild base like sodium carbonate or potassium carbonate is recommended.

Stage 3: O-Methylation of the Hydroxymethyl Group

Question: I am attempting to methylate the hydroxymethyl group at the C-2 position, but I am also getting methylation of the phenolic hydroxyls at C-1 and C-3. How can I achieve selective O-methylation?

Answer:

Selective O-methylation of the primary alcohol at the C-2 side chain in the presence of the more acidic phenolic hydroxyls at C-1 and C-3 is a significant challenge. The phenolic protons are more acidic and will be deprotonated preferentially under basic conditions, leading to methylation at these positions. To achieve selectivity, you need to exploit the differences in reactivity between the alcoholic and phenolic hydroxyl groups.

Strategy 1: Williamson Ether Synthesis with Stoichiometric Base

The Williamson ether synthesis is a classic method for forming ethers.[1] It involves the reaction of an alkoxide with an alkyl halide.[1] In your case, you would react 2-hydroxymethyl-1,3-dihydroxyanthraquinone with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Challenge: The phenolic hydroxyls are more acidic than the benzylic alcohol.

  • Solution: Careful control of the stoichiometry of the base is critical. Using a weaker base or slightly less than one equivalent of a strong base might favor the deprotonation of the more acidic phenolic protons first, leaving the benzylic alcohol protonated and less reactive towards the methylating agent. However, achieving high selectivity with this method can be difficult and may result in a mixture of products requiring careful chromatographic separation.

Strategy 2: Selective Methylation using Dimethyl Carbonate (DMC) and a Heterogeneous Catalyst

A more promising approach for selective methylation of benzylic alcohols in the presence of phenolic hydroxyls involves the use of dimethyl carbonate (DMC) as a green methylating agent in the presence of a solid catalyst. It has been reported that sodium-exchanged faujasites (NaX or NaY zeolites) can catalyze the selective methylation of the benzylic alcohol in hydroxybenzyl alcohols, leaving the phenolic hydroxyl group untouched.[2]

  • Mechanism: The proposed mechanism involves the interaction of both the alcohol and DMC with the acid-base sites on the faujasite surface, leading to a selective reaction.[2]

  • Advantages: This method offers high chemoselectivity and is environmentally friendly. The catalyst can be easily recovered and reused.

Experimental Protocol: Selective O-Methylation with DMC/Faujasite

  • In a sealed reaction vessel, combine 2-hydroxymethyl-1,3-dihydroxyanthraquinone (1.0 eq), dimethyl carbonate (DMC, used as both reagent and solvent), and a catalytic amount of NaY faujasite (e.g., 10-20 wt%).

  • Heat the mixture to 165-200 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • Evaporate the excess DMC under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Methylating Agent Dimethyl Carbonate (DMC)Green reagent, high selectivity with appropriate catalyst.[2]
Catalyst NaY FaujasiteHeterogeneous catalyst, promotes selective methylation of the benzylic alcohol.[2]
Temperature 165-200 °CRequired for the reaction to proceed at a reasonable rate.[2]
Purification Column ChromatographyTo separate the desired product from any unreacted starting material or minor byproducts.

Workflow for the Final O-Methylation Step

final_step A 2-Hydroxymethyl-1,3-dihydroxyanthraquinone B Selective O-Methylation A->B DMC, NaY Faujasite, 165-200°C C 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone B->C

Caption: Selective O-methylation of the benzylic alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone?

A1: The final product is a relatively polar compound. Column chromatography on silica gel is the most common and effective method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is recommended. For compounds that are difficult to separate due to similar polarities, trying different solvent systems or using a different stationary phase (e.g., alumina) might be beneficial.[3] High-performance liquid chromatography (HPLC) can also be used for analytical and preparative scale purification.

Q2: How can I monitor the progress of my reactions effectively?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction step. Use a suitable solvent system that provides good separation between your starting material, intermediates, and the product. Visualizing the spots under UV light is usually effective for anthraquinone derivatives. Co-spotting your reaction mixture with the starting material is a good practice to confirm the consumption of the reactant.

Q3: Are there any safety precautions I should be aware of when working with the reagents involved in this synthesis?

A3: Yes, several reagents used in this synthesis require careful handling.

  • Aluminum chloride (AlCl₃): It is a corrosive and moisture-sensitive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide (NBS): It is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dimethyl sulfate (DMS): It is a potent methylating agent and is extremely toxic and carcinogenic.[4] Use extreme caution and handle it only in a fume hood with appropriate PPE. Whenever possible, consider using a safer alternative like dimethyl carbonate.

  • Solvents: Many organic solvents used are flammable and have associated health risks. Always work in a well-ventilated area and away from ignition sources.

Q4: Can I use other methods for the O-methylation step?

A4: While the Williamson ether synthesis and the DMC/faujasite method are common, other reagents can be used for O-methylation.[5] For example, diazomethane is a powerful methylating agent but is also highly toxic and explosive, making it less suitable for routine lab use. Trimethyloxonium tetrafluoroborate is another effective reagent but can be expensive. The choice of method will depend on the scale of your reaction, available resources, and safety considerations.

Q5: What are the key characterization techniques for the final product?

A5: The structure of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone should be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and integration of all protons, including those of the methoxymethyl group and the aromatic rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

  • UV-Vis Spectroscopy: Anthraquinones have characteristic absorption bands in the UV-visible region.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
  • Shupeniuk, V. I.; Taras, T. N.; Sabadakh, O. M.; Luchkevich, Y. S.; Matkivsky, N. M. Methods of Synthesis of Hydroxyanthraquinone Derivatives and Their Biological Activity. Journal of Chemistry and Technologies2021, 29 (3), 393–407.
  • Nicolaou, K. C.; Dai, W.-M.; Hong, Y. P.; Tsay, S.-C.; Baldridge, K. K.; Siegel, J. S. Total Synthesis of Dynemicin A. Journal of the American Chemical Society1993, 115 (17), 7844–7862.
  • Singh, R.; Geetanjali. Isolation and synthesis of anthraquinones and related compounds of Rubia cordifolia. Journal of the Serbian Chemical Society2005, 70 (8-9), 1139–1151.
  • Patel, H. M.; Sutariya, P. G.; Sanyal, M.; Singh, P. K.; Jain, V. K. An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media.
  • Westendorf, J.; Marquardt, H.; Poginsky, B.; Dominiak, M.; Schmidt, J.; Marquardt, H. Genotoxicity of naturally occurring hydroxyanthraquinones. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis1990, 240 (1), 1–12.
  • CN1025559C, 2000. Synthesis method of 1,2-dihydroxy anthraquinone.
  • US3884943A, 1975. Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone.
  • US3773800A, 1973. Process for the production of 1,5-dihydroxyanthraquinone.
  • Tundo, P.; Selva, M.; Perosa, A. The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry2001, 3 (2), 79–81.
  • Shieh, W.-C.; Dell, S.; Repič, O. O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis2004, 1 (2), 159–175.
  • Rahimi, A.; Ulbrich, A.; Coon, J. J.; Stahl, S. S. Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. ACS Sustainable Chemistry & Engineering2017, 5 (5), 4268–4274.

Sources

Technical Support Center: Purification of Crude 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this valuable compound in high purity.

Introduction

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is a synthetic anthraquinone derivative with potential applications in medicinal chemistry and materials science. The purity of this compound is paramount for accurate biological evaluation and reliable material performance. Crude reaction mixtures often contain a variety of impurities, including starting materials, regioisomers, and byproducts from side reactions. This guide will walk you through the common challenges and provide robust protocols to achieve the desired purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the purification of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone?

A1: The impurity profile largely depends on the synthetic route. A common approach is the Friedel-Crafts acylation.[1][2] In this case, you can anticipate the following impurities:

  • Unreacted Starting Materials: Such as 1,3-dihydroxyanthraquinone (xanthopurpurin) and chloromethyl methyl ether (MOM-Cl) or its equivalents.[3][4][5]

  • Regioisomers: Acylation at other positions on the anthraquinone core.

  • Poly-alkylation Products: Introduction of more than one methoxymethyl group.[6]

  • Byproducts from MOM-Cl: Hydrolysis of MOM-Cl can lead to formaldehyde and methanol, which can further react.

  • Demethylation Products: The methoxymethyl group can be sensitive to acidic conditions, potentially leading to the formation of 2-(hydroxymethyl)-1,3-dihydroxyanthraquinone.[7][8]

Q2: My crude product is a dark, oily residue. How should I handle it?

A2: An oily or tarry crude product often indicates the presence of polymeric materials or highly impure mixtures. Before attempting sophisticated purification methods, it's advisable to perform a preliminary workup. This may involve:

  • Solvent Trituration: Suspending the crude material in a solvent in which the desired product has low solubility, but the impurities are soluble (e.g., hexane or diethyl ether). This can help to solidify the product and remove nonpolar impurities.

  • Aqueous Wash: If the reaction was conducted under acidic or basic conditions, washing with a neutralizing solution (e.g., saturated sodium bicarbonate or dilute HCl, respectively) can remove acidic or basic impurities.

Q3: I'm seeing a spot on my TLC that I suspect is the demethylated product. How can I confirm this and remove it?

A3: The demethylated product, 2-(hydroxymethyl)-1,3-dihydroxyanthraquinone, will be more polar than your target compound. On a normal-phase TLC plate, it will have a lower Rf value. To confirm its identity, you can try co-spotting your crude mixture with a small amount of the starting 1,3-dihydroxyanthraquinone. The demethylated product should have an Rf value between the starting material and the desired product.

Removal of this impurity can be achieved through column chromatography. The increased polarity of the hydroxymethyl group will lead to stronger interaction with the silica gel, allowing for separation from the less polar methoxymethyl-containing product.

Troubleshooting Common Purification Issues

Issue 1: Low yield after column chromatography.

Potential Cause Troubleshooting Action Scientific Rationale
Product is adsorbing irreversibly to the silica gel. 1. Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (0.1-1%) to the eluent. 2. Consider using a different stationary phase, such as alumina or a reversed-phase C18 silica.The phenolic hydroxyl groups on the anthraquinone can strongly interact with the acidic silanol groups on the silica surface, leading to irreversible adsorption. Triethylamine neutralizes these acidic sites.
Incorrect solvent system for elution. Perform a thorough TLC analysis with a range of solvent systems to find the optimal eluent for separation and elution. A good starting point is a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone).The ideal solvent system will provide good separation between your product and impurities (ΔRf > 0.2) and an Rf value for your product of around 0.3-0.4 for efficient column chromatography.
Product is unstable on silica gel. Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system than what might be considered ideal for separation.Prolonged exposure to the acidic surface of silica gel can cause degradation of sensitive functional groups, such as the methoxymethyl ether.[7][8]

Issue 2: Co-elution of impurities with the desired product.

Potential Cause Troubleshooting Action Scientific Rationale
Impurities have similar polarity to the product. 1. Employ a shallower solvent gradient during column chromatography. 2. Consider using a different stationary phase that may offer different selectivity (e.g., alumina, Florisil®, or reversed-phase silica). 3. If the impurity is a regioisomer, preparative HPLC may be necessary.[9]Isomers often have very similar polarities, making them difficult to separate by conventional chromatography. Different stationary phases can exploit subtle differences in interactions other than just polarity. Preparative HPLC offers much higher resolution.[9][10]
Column is overloaded. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.Overloading the column leads to broad, overlapping bands, making separation of closely eluting compounds impossible.

Issue 3: The purified product is not crystalline and appears as an amorphous solid or oil.

Potential Cause Troubleshooting Action Scientific Rationale
Presence of residual solvent. Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.Residual solvent can disrupt the crystal lattice formation, resulting in a non-crystalline solid.
Presence of minor, difficult-to-detect impurities. Attempt recrystallization from a suitable solvent system. This can be determined by testing the solubility of the product in a range of solvents at room temperature and at their boiling points.Recrystallization is a powerful technique for removing small amounts of impurities that may not be visible by TLC but are sufficient to inhibit crystallization.
The compound is inherently difficult to crystallize. If recrystallization fails, consider techniques like slow evaporation of a dilute solution or vapor diffusion to promote crystal growth.Some molecules, due to their structure, do not readily form ordered crystal lattices. These techniques provide the slow, controlled conditions necessary for crystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a standard method for the purification of moderately polar organic compounds.

Workflow Diagram

G prep Preparation slurry Slurry Packing prep->slurry Prepare silica gel slurry load Sample Loading slurry->load Pack column & equilibrate elute Elution load->elute Load crude sample collect Fraction Collection elute->collect Run eluent through column analyze TLC Analysis collect->analyze Collect fractions combine Combine Pure Fractions analyze->combine Identify pure fractions evap Evaporation combine->evap Pool pure fractions product Pure Product evap->product Remove solvent

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Methodology
  • Stationary Phase Preparation:

    • Choose a column size appropriate for the amount of crude material (e.g., a 40g silica gel cartridge for 0.4-4g of crude material).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing:

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform, crack-free bed.

    • Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone in a minimal amount of the column eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a nonpolar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexane:Ethyl Acetate).

    • Collect fractions of a consistent volume.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

Protocol 2: Recrystallization

Recrystallization is an effective final purification step to obtain a highly crystalline product.

Logical Relationship Diagram

G cluster_0 Solvent Selection cluster_1 Process sol_high High Solubility (Hot) sol_low Low Solubility (Cold) sol_high->sol_low Ideal Solvent dissolve Dissolve in Hot Solvent sol_low->dissolve Informs cool Slow Cooling dissolve->cool crystallize Crystal Formation cool->crystallize filter Filter Crystals crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry

Caption: Key principles of recrystallization.

Step-by-Step Methodology
  • Solvent Selection:

    • Test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof).

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove all traces of solvent.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone and all solvents and reagents used. While a specific SDS for the title compound may not be readily available, data for related anthraquinones should be reviewed. For example, the SDS for 2-methylanthraquinone indicates it is not classified as a hazardous substance.

  • Some anthraquinone derivatives are reported to have mutagenic properties.[11] Handle all compounds with care.

References

  • US6413431B1, HPLC method for purifying organic compounds, Google P
  • How do I extract anthraquinones from a plant roots?, ResearchGate. [Link]

  • US3884943A, Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone, Google P
  • US4292248A, Preparation of hydroxyanthraquinones, Google P
  • EP2497761A1, Process for the purification of anthraquinone derivatives, European Patent Office. [Link]

  • Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes an, Digital Commons@DePaul. [Link]

  • Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography, PubMed Central. [Link]

  • US3773800A, Process for the production of 1,5-dihydroxyanthraquinone, Google P
  • RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots(Rubia tinctorum), WUR eDepot. [Link]

  • HPLC Separation of Anthraquinones from Rhubarbs, CABI Digital Library. [Link]

  • Simple Method of 9,10-Anthraquinone Assay in Eleutherine americana (Aubl.) Merr. ex K. Heyne using High-Performance Liquid, Indonesian Journal of Chemistry. [Link]

  • Activity of Anthracenediones and Flavoring Phenols in Hydromethanolic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi, PubMed Central. [Link]

  • 1,3-Dihydroxyanthraquinone, PubChem. [Link]

  • Isolation and synthesis of anthraquinones and related compounds of Rubia cordifolia, Journal of the Serbian Chemical Society. [Link]

  • 1,3-Dihydroxyanthraquinone, Wikipedia. [Link]

  • MOM Ethers, Organic Chemistry Portal. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation, Master Organic Chemistry. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction, Chemistry LibreTexts. [Link]

  • Electronic and Optical Properties of Functionalized Dihydroxyanthraquinone as Potential Organic Semiconductor Materials for Solar Cells Applications, ACS Publications. [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl, ACS Publications. [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP, AdiChemistry. [Link]

  • Friedel-Crafts Acylation, Organic Chemistry Portal. [Link]

  • Organic Chemistry-4, University of Calcutta. [Link]

Sources

Technical Support Center: Purification of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

[1][2]

Content Type: Technical Support & Troubleshooting Guide Subject: Column Chromatography / Flash Purification Target Molecule: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Analogous to Lucidin-ω-methyl ether) Chemical Profile: [1][2]

  • Core Structure: Anthraquinone (planar, aromatic).[2]

  • Functional Groups: Two phenolic hydroxyls (C1, C3); One methoxymethyl ether (C2).[2]

  • Key Challenge: The C3-hydroxyl group is "free" (not intramolecularly hydrogen-bonded), making it acidic and prone to severe tailing on silica gel due to interaction with silanol groups.[1][2]

Tier 1: Method Development (The Setup)

Q: Why does my compound streak or tail significantly on TLC and the column?

A: This is the most common issue with 1,3-dihydroxyanthraquinones.

  • The Mechanism: The hydroxyl group at position C1 forms a strong intramolecular hydrogen bond with the C9-carbonyl oxygen, effectively "masking" its polarity.[1][2] However, the C3-hydroxyl is exposed and acidic.[1][2] It interacts strongly with the slightly acidic silanol groups (

    
    ) on the silica surface, causing chemisorption (tailing).[2]
    
  • The Fix: You must suppress the ionization of the C3-hydroxyl group.[1][2]

  • Protocol: Add 0.1% to 1.0% Acetic Acid (AcOH) or Formic Acid (FA) to your mobile phase.[2] This lowers the pH, keeping the phenol protonated (

    
    ) rather than ionized (
    
    
    ), reducing silanol interaction.[1][2]
Q: Which solvent system should I choose?

A: Anthraquinones are aromatic and moderately polar.[2] Avoid Diethyl Ether (peroxide risk/volatility).[2] Use the following hierarchy based on your crude purity:

System ClassSolvent MixtureModifierApplication
Non-Polar Hexane / Ethyl Acetate+ 0.5% AcOHStandard purification.[1][2] Good for separating non-polar impurities.[2]
Aromatic Toluene / Acetone+ 1.0% AcOHBest Resolution. Toluene interacts with the anthraquinone

-system, often separating isomers (e.g., 1,2- vs 1,3-dihydroxy) better than alkanes.[1]
Polar DCM / Methanol+ 0.1% AcOHFor highly polar crude mixtures.[2] Use only if compound sticks to baseline in EtOAc.[2]
Q: My compound is turning purple/red on the column. Is it degrading?

A: Likely not. This is Halochromism .

  • Cause: Anthraquinones act as pH indicators.[2] Silica gel is slightly acidic (pH 6-7), but if your crude mixture contains basic impurities (amines) or if you used a basic wash during workup, the anthraquinone may deprotonate to a phenolate anion, which is deeply colored (Purple/Red).[1][2]

  • Action: Flush the column with your acidified mobile phase.[2] If the color reverts to yellow/orange, the molecule is intact.[1][2]

Tier 2: Operational Troubleshooting (The Run)

Q: The compound precipitates at the top of the column immediately after loading.

A: This is a "Solubility Mismatch."[1][2]

  • Context: Anthraquinones often have poor solubility in Hexanes or low-% EtOAc.[1][2] If you load in DCM but elute with 10% EtOAc/Hexane, the compound crashes out when the DCM migrates away.[1][2]

  • The Fix: Use Dry Loading .[1][2]

    • Dissolve crude in minimal Acetone or DCM/MeOH.

    • Add dry Silica Gel (ratio 1:3 crude:silica).[2]

    • Rotovap to dryness (free-flowing powder).

    • Load this powder on top of the packed column.[1][2][3]

Q: I see a "Ghost Band" or double peaks for the same compound.

A: This usually indicates Metal Chelation .[1][2]

  • Mechanism: The 1,3-dihydroxy motif can chelate trace metals (Fe, Al) present in lower-grade silica gel.[1][2] This creates a "metal-complexed" fraction that elutes slower than the free ligand.[1][2]

  • Protocol:

    • Immediate: Increase acid content (up to 1% AcOH) to break the chelate.[2]

    • Prevention: Use "Acid-Washed Silica" or high-purity flash cartridges for future runs.[1][2]

Tier 3: Visualizing the Workflow

Workflow 1: Mobile Phase Optimization Logic

MobilePhaseOptimizationStartStart: TLC AnalysisCheckTailingObservation:Is the spot tailing?Start->CheckTailingAddAcidAction:Add 0.5% Acetic Acidto EluentCheckTailing->AddAcidYes (Comet shape)CheckRfCheck Rf Value(Target: 0.2 - 0.3)CheckTailing->CheckRfNo (Round spot)AddAcid->CheckRfSolventChoiceSelect Solvent BaseCheckRf->SolventChoiceRf OptimizedHexEtOAcHexane / EtOAc(Standard)SolventChoice->HexEtOAcGeneral Clean-upTolAcetoneToluene / Acetone(Isomer Separation)SolventChoice->TolAcetoneClose Isomers PresentRunColumnRun Column(Dry Load Recommended)HexEtOAc->RunColumnTolAcetone->RunColumn

Figure 1: Decision logic for optimizing mobile phase composition to prevent tailing and maximize resolution.

Workflow 2: Troubleshooting Peak Shape & Recovery

TroubleshootingIssueProblem DetectedProb1Precipitationat HeadIssue->Prob1Prob2Band Broadening(Tailing)Issue->Prob2Prob3Split Peak(Ghosting)Issue->Prob3Sol1Switch toDry LoadingProb1->Sol1Sol2Increase Acid(0.1% -> 1.0%)Prob2->Sol2Sol3Metal Chelation:Use High-Purity SilicaProb3->Sol3

Figure 2: Rapid troubleshooting guide for common physical phenomena observed during anthraquinone chromatography.

Tier 4: Post-Run Analysis & Recovery

Q: How do I remove the acetic acid from my purified product?

A: Do not concentrate the fractions directly at high heat if they contain high concentrations of acid, as this can degrade the methoxymethyl ether linkage (acid-labile).[1][2]

  • Protocol:

    • Combine pure fractions.

    • Add Toluene (azeotrope partner).[2]

    • Rotovap.[2][3] The Toluene/Acetic Acid azeotrope boils lower than pure acetic acid, removing it gently.[1][2][3]

    • Repeat 2-3 times until no vinegar smell remains.

Q: My yield is lower than expected. Where is the rest?

A: Check the "Red Band" at the top of the column.[1][2]

  • Explanation: Polymerized or highly oxidized anthraquinones often adhere irreversibly to silica.[1][2]

  • Recovery Test: Flush the column with 10% Methanol in DCM . If a dark band elutes, analyze it by TLC.[1][2] If it stays at the baseline, it is likely tar/degradation product, not your target.[1][2]

References

  • Separation of Anthraquinone Derivatives by Thin-Layer Chrom

    • Source: Rittich, B. et al. (1976).[2] Journal of Chromatography A.

    • Relevance: Establishes the necessity of acid impregnation for hydroxyanthraquinone separ
    • URL:[1][2]

  • Chrom

    • Source: University of Rochester, Department of Chemistry.[1][2]

    • Relevance: Standard protocols for dry loading and solvent selection for acidic compounds.[2]

    • URL:[2]

  • Isolation and Characterization of Anthraquinones

    • Source: Derksen, G.C.H. (2001).[2] Wageningen University Dissertation.

    • Relevance: Detailed extraction and purification protocols for 1,3-dihydroxyanthraquinones (Lucidin/Rubiadin types).
    • URL:[2]

  • Purific

    • Source: Freeman, H.S. et al. (1990).[2][4] Dyes and Pigments.[2]

    • Relevance: Discusses solubility issues and column chromatography str
    • URL:[2]

Technical Support Center: Solubilization Strategies for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ANTHRA-SOL-001 Status: Open Priority: High (Critical Experimental Blocker) Agent: Senior Application Scientist, Formulation Chemistry Division[1][2]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering issues because 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (and structurally related analogs like Damnacanthal or Lucidin ethers) functions as "molecular brick dust."[1][2] Its planar, rigid tricyclic aromatic structure creates intense


-

stacking interactions, resulting in high crystal lattice energy.[1][2]

Simply putting this molecule into water or standard media is not a solubility problem; it is a thermodynamic battle .[2][3] To win, you must disrupt these intermolecular forces using specific solvent systems or carrier matrices.[2][3]

Key Physicochemical Constraints:

  • LogP (Predicted): ~2.5 – 3.5 (Highly Lipophilic)[2]

  • Aqueous Solubility: < 1 µg/mL (Practically insoluble)[2]

  • pKa (Phenolic -OH): ~7.2 (position 3) and ~11.0 (position 1)[1][2]

  • Critical Failure Mode: Rapid precipitation ("crashing out") upon dilution from organic stock to aqueous media.[2][3]

Solubility Decision Matrix

Before proceeding, identify your end-use case to select the correct solubilization pathway.[2][3]

SolubilityMatrix Start Start: Define Application InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Studies) Start->InVivo Chemistry Chemical Synthesis/Analysis Start->Chemistry DMSO DMSO Stock + Serial Dilution (Limit < 0.1% v/v) InVitro->DMSO Standard Screening Complex Cyclodextrin Complexation (HP-β-CD) InVitro->Complex High Conc. Needed InVivo->Complex IV / IP Injection Lipid Lipid Formulation (Corn Oil / Tween 80) InVivo->Lipid Oral Gavage OrgSolv Pure Organic Solvent (DMF, DMSO, CHCl3) Chemistry->OrgSolv

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Troubleshooting Guides

Guide A: Preparing Stable Stock Solutions

Issue: The compound dissolves initially but precipitates after freezing or sitting on the bench.[3]

The Protocol:

  • Solvent Choice: Do not use Ethanol or Methanol for primary stocks (>10 mM).[2][3] Use Anhydrous DMSO (Dimethyl Sulfoxide).[2][3]

  • Concentration: Target a 10 mM to 50 mM master stock.

  • The "Vortex-Sonicate" Cycle:

    • Add DMSO to the powder.[2][3]

    • Vortex for 30 seconds.

    • Sonicate in a water bath at 37°C for 5-10 minutes. Why? This breaks the crystal lattice energy that vortexing alone cannot overcome.[2][3]

  • Storage: Aliquot immediately into amber glass vials (anthraquinones are light-sensitive). Store at -20°C.

Validation Check:

  • Thaw an aliquot.[2][3] If you see a pellet or turbidity, do not use it . Re-sonicate at 37°C until clear. If it remains cloudy, the compound has likely formed irreversible aggregates or degraded.[3]

Guide B: Preventing "Crash Out" in Cell Culture Media

Issue: When adding the DMSO stock to cell media, the solution turns cloudy or crystals form under the microscope.

The Mechanism: This is the "Solvent Shift" effect.[3] As the DMSO diffuses into the water, the local solubility drops logarithmically, forcing the hydrophobic anthraquinone to aggregate before it can disperse.

The Solution: The "Pre-Dilution" Technique Do not add 1 µL of stock directly to 10 mL of media.[3] Instead:

  • Prepare an intermediate dilution in sterile PBS containing 0.1% Tween 80 or BSA (Bovine Serum Albumin) .[2][3]

  • Why? Albumin acts as a "molecular sponge," binding the anthraquinone in its hydrophobic pockets, preventing crystallization while keeping it bioavailable.[2]

  • Add this intermediate mix to your final culture plate.

Comparative Solubility Data:

Solvent SystemSolubility Limit (Approx.)Suitability
Water (pH 7.4) < 1 µg/mLUnsuitable
Ethanol (100%) ~ 1-5 mg/mLPoor for high-dose stocks
DMSO (Anhydrous) > 20 mg/mLIdeal for Stock
PBS + 5% HP-β-CD ~ 2-5 mg/mLBest for Aqueous Delivery

Advanced Protocol: Cyclodextrin Complexation

Context: You need a high-concentration aqueous solution (e.g., for animal injection) without toxic organic solvents.[1][2][3]

Theory: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" shape.[1][2][3] The hydrophobic anthraquinone core sits inside the bucket, while the hydrophilic exterior interacts with water [1].

Step-by-Step Protocol:

  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD in sterile water or saline.[1][2][3]

  • Add Compound: Add your anthraquinone powder directly to this solution (excess amount).

  • Equilibration: Shake/rotate at room temperature for 24 hours .

    • Critical Step: Protect from light.[2][3]

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.[2][3]

  • Quantification: Measure absorbance (UV-Vis) against a standard curve to determine the final dissolved concentration.[2][3]

Complexation Step1 1. Prepare 20% HP-β-CD (Aqueous Phase) Step3 3. Agitate 24h @ RT (Equilibrium) Step1->Step3 Step2 2. Add Anthraquinone (Solid Phase) Step2->Step3 Step4 4. Filter (0.45 µm) Step3->Step4 Step5 5. Soluble Inclusion Complex Step4->Step5

Figure 2: Workflow for generating a water-soluble Cyclodextrin-Anthraquinone inclusion complex.

Frequently Asked Questions (FAQ)

Q: Can I use heat to dissolve the compound? A: Yes, but with caution. Anthraquinones are generally thermally stable up to ~60°C in solution.[2][3] However, prolonged heating can cause oxidation of the methoxymethyl group.[3] Use 37-45°C sonication rather than boiling.

Q: The solution turned purple/blue when I added it to basic media. Is it ruined? A: Not necessarily. This is halochromism . The phenolic hydroxyl groups (positions 1 and 3) deprotonate at high pH (pKa ~7-11), causing a bathochromic shift (red


 blue/purple).[2]
  • Warning: While this increases solubility, the deprotonated form is more susceptible to oxidative degradation.[3] Ensure your media pH is buffered to physiological levels (pH 7.2–7.[2][3]4) if you want to maintain the neutral form.

Q: Why does my result vary between batches? A: Check your DMSO hydration. DMSO is hygroscopic (absorbs water from air).[2][3] If your "100%" DMSO is actually 95% DMSO + 5% water, the solubility of anthraquinones drops drastically. Always use fresh, anhydrous DMSO for stocks.[2][3]

References

  • Cyclodextrin Complexation: Kicuntod, J., et al. (2016).[2][3] Inclusion complex formation of anthraquinone derivatives with β-cyclodextrin: Preparation, characterization and solubility. Journal of Molecular Structure.[2][3] [1][2]

  • Solubility Physics: Lipinski, C. A. (2000).[2][3] Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods.[2][3]

  • Anthraquinone Properties: Fouda, M. M., et al. (2021).[2][3][4] Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Molecules.[2][3][5][6][7][8][9]

  • DMSO Toxicity: Galvao, J., et al. (2014).[2][3] Unexpected low-dose toxicity of the universal solvent DMSO.[2][3] FASEB Journal.[2][3] [1][2]

Sources

Stability of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

A Technical Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, hereafter referred to as "AQM," a promising compound in drug development. This guide is designed to provide in-depth answers and actionable protocols to address common stability challenges encountered during research. By understanding the chemical liabilities of AQM, you can ensure the integrity of your experimental data and accelerate your development timeline.

Section 1: General Handling and Stability FAQs

This section addresses the most frequently asked questions regarding the day-to-day handling and storage of AQM.

Q1: What are the optimal long-term storage conditions for solid AQM and its solutions?

Answer: For solid AQM, long-term storage at -20°C in a desiccator is strongly recommended. The anthraquinone core is susceptible to degradation under harsh environmental conditions, particularly from light and heat.[1][2]

  • Causality: The dihydroxyanthraquinone structure contains chromophores that can absorb UV and visible light, leading to photo-excitation and subsequent degradation pathways.[3][4] Thermal stress can also provide the activation energy needed to initiate decomposition, especially for substituted anthraquinones.[5][6]

For solutions, the choice of solvent is critical:

  • Recommended: Prepare stock solutions in anhydrous DMSO or DMF and store them in small, single-use aliquots at -80°C. This minimizes exposure to water and repeated freeze-thaw cycles.

  • Avoid: Aqueous buffers for long-term storage. The phenolic hydroxyl groups on the anthraquinone ring can deprotonate in neutral to basic aqueous solutions, making the compound more susceptible to oxidation.[7][8]

Q2: I'm observing a gradual color change in my AQM stock solution from yellow-orange to a brownish hue. What does this signify?

Answer: A color change, particularly a bathochromic shift (deepening of color) to brown, is a strong indicator of degradation. This is likely due to the formation of polymeric or oxidized species.

  • Causality: Anthraquinones can undergo oxidative degradation, which may involve reactions at the hydroxyl groups or the methoxymethyl side chain.[7][9] The resulting degradation products often have extended conjugation systems, causing them to absorb light at longer wavelengths and appear darker in color. In some cases, dimerization or polymerization can occur.[10] This is a critical observation that necessitates a full quality check of your stock solution before use.

Section 2: Troubleshooting Specific Stability Issues

This section provides a deeper dive into troubleshooting experimental outcomes that may be compromised by AQM instability.

Q3: My experimental results are inconsistent when using AQM in an aqueous buffer (pH 7.4). What is the likely stability issue?

Answer: The primary suspect is pH-dependent hydrolytic and/or oxidative degradation. The 1,3-dihydroxy substitution pattern on the anthraquinone core makes the molecule susceptible to instability in neutral to alkaline aqueous media.

  • Expert Insight: The phenolic protons of the hydroxyl groups have pKa values that can be in the physiological range. Upon deprotonation at pH 7.4, the resulting phenoxide ions are highly susceptible to oxidation. This can lead to ring-opening or the formation of other degradation products, altering the compound's biological activity and analytical profile. Studies on related compounds like aloe-emodin show stability in acidic conditions (pH 3.5) but degradation at higher pH values.[7]

Troubleshooting Steps:

  • pH Stability Profile: Conduct a preliminary pH stability study by incubating AQM in buffers ranging from pH 3 to pH 9. Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8 hours) to quantify the remaining parent compound.

  • Buffer Selection: If possible, perform your experiment in a slightly acidic buffer (e.g., pH 5.0-6.5) where AQM exhibits greater stability.

  • Fresh Preparations: Always prepare the final working solution of AQM in your aqueous buffer immediately before starting the experiment. Do not store it in aqueous media for extended periods.

Q4: I suspect my compound is degrading under my experimental lighting conditions. How can I confirm and mitigate photodegradation?

Answer: Photodegradation is a common issue for anthraquinone derivatives due to their ability to absorb light.[3][4]

  • Mechanism: Upon absorbing photons, the AQM molecule can be promoted to an excited state. This excited molecule can then react with oxygen to form reactive oxygen species (ROS) or undergo intramolecular rearrangements, leading to degradation products such as phthalic acid or further oxidized quinones.[11]

Confirmation and Mitigation Workflow:

cluster_confirm Confirmation cluster_mitigate Mitigation A Prepare two identical sets of AQM samples B Wrap one set completely in aluminum foil (dark control) A->B C Expose both sets to experimental light conditions for a set duration A->C D Analyze both sets by HPLC-UV or LC-MS B->D C->D E Compare chromatograms. Significant new peaks or loss of parent peak in the 'light' sample confirms photodegradation. D->E F Work under amber or red-filtered light G Use amber-colored vials or tubes F->G H Minimize exposure time to any light source G->H

Caption: Workflow for confirming and mitigating photodegradation.

Q5: After heating my sample, I see several new peaks in my HPLC chromatogram. What are the likely thermal degradation products?

Answer: Thermal stress can induce degradation of the AQM molecule. The weakest points of the molecule are typically the side chain and the central quinone ring.[5]

  • Plausible Degradation Pathways:

    • Ether Cleavage: The methoxymethyl ether bond could be susceptible to thermal cleavage, potentially yielding 2-(hydroxymethyl)-1,3-dihydroxyanthraquinone (Lucidin) and formaldehyde or methanol.

    • Decarbonylation: At very high temperatures, the anthraquinone core itself can decompose, often initiated by the breaking of bonds in the central ring.[5][6]

    • Oxidation: If oxygen is present, thermal stress can accelerate oxidation of the hydroxyl groups and the aromatic system.

A forced degradation study is the definitive way to identify these products.

Section 3: Key Experimental Protocols

This section provides standardized protocols for assessing the stability of AQM.

Protocol 1: Forced Degradation Study for AQM

This protocol is essential for identifying potential degradation products and understanding the intrinsic stability of AQM. It follows principles outlined in ICH guidelines.[1]

  • Objective: To intentionally degrade AQM under various stress conditions (hydrolytic, oxidative, photolytic, thermal) to generate its potential degradation products.

  • Methodology:

    • Prepare Stock: Prepare a 1 mg/mL stock solution of AQM in acetonitrile or methanol.

    • Set Up Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

    • Analyze: After incubation, neutralize the samples (if necessary), dilute to an appropriate concentration, and analyze using a validated stability-indicating HPLC-UV or LC-MS method.[12]

Forced Degradation Conditions Table

Stress ConditionReagent/ConditionIncubation Time & TemperaturePurpose
Acid Hydrolysis 0.1 M HCl8 hours at 80°CTo test stability to acid.
Base Hydrolysis 0.1 M NaOH2 hours at 60°CTo test stability to base.
Oxidative 6% H₂O₂24 hours at Room TempTo test stability to oxidation.[2]
Thermal Solid sample in oven24 hours at 105°CTo test thermal stability.[2]
Photolytic Solution in quartz cuvetteExpose to UV light (254 nm) or sunlightTo test light stability.[2]
  • Data Interpretation: A successful forced degradation study should show partial degradation of the parent AQM peak (ideally 10-30%) and the appearance of new, well-resolved degradation peaks in the chromatogram. This confirms the analytical method is "stability-indicating."

Protocol 2: Stability-Indicating HPLC-UV Method

  • Objective: To develop an HPLC method capable of separating AQM from its degradation products, allowing for accurate quantification of stability.

  • Starting Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of A, and linearly increase B over 20-30 minutes. (e.g., 5% B to 95% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the λmax of AQM (e.g., ~254 nm or ~410 nm).

    • Column Temperature: 30°C.

  • Method Validation: This method must be validated for specificity by analyzing the samples from the forced degradation study to ensure all degradation peaks are resolved from the parent peak.

Hypothetical Degradation Pathway Diagram

cluster_pathways Potential Degradation Pathways AQM AQM (2-(Methoxymethyl)-1,3-dihydroxyanthraquinone) P1 Product 1 (e.g., Lucidin via Ether Cleavage) AQM->P1 Heat/Acid P2 Product 2 (e.g., Ring-Opened Species) AQM->P2 Base (pH > 7) Hydrolysis P3 Product 3 (e.g., Oxidized Quinone) AQM->P3 Light (hv) / H₂O₂ Oxidation

Caption: Plausible degradation pathways for AQM under stress conditions.

By employing these troubleshooting guides and protocols, researchers can ensure the quality and reliability of their data when working with 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, paving the way for successful research and development outcomes.

References

  • Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. PubMed. [Link]

  • Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. ResearchGate. [Link]

  • Natural dyes in madder (Rubia spp.) and their extraction and analysis in historical textiles. White Rose Research Online. [Link]

  • 200-fold lifetime extension of 2,6-dihydroxyanthraquinone during flow battery operation. ChemRxiv. [Link]

  • An Extremely Stable, Highly Soluble Monosubstituted Anthraquinone for Aqueous Redox Flow Batteries. OSTI.GOV. [Link]

  • Dihydroxyanthraquinone derivatives: natural dyes as blue-light-sensitive versatile photoinitiators of photopolymerization. Royal Society of Chemistry. [Link]

  • Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South Eastern European Journal of Public Health. [Link]

  • Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. National Institutes of Health (NIH). [Link]

  • Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. Royal Society of Chemistry. [Link]

  • Analytical methods for determination of anthraquinone dyes in historical textiles. CORE. [Link]

  • Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. MDPI. [Link]

  • Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. ACS Publications. [Link]

  • 1,3-Dihydroxy-2-methoxymethyl-9,10-anthraquinone from Rennellia elliptica Korth. National Institutes of Health (NIH). [Link]

  • Melting Effect on the Thermal Hazard of Anthraquinone Dyes Waste: Based on the Thermal Decomposition Characteristics and Quantum Mechanics. ACS Publications. [Link]

  • Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. PubMed. [Link]

  • An HPLC method development for the assessment of degradation products of anthraquinone dye. ResearchGate. [Link]

  • Bacterial degradation of anthraquinone dyes. National Institutes of Health (NIH). [Link]

  • Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. ResearchGate. [Link]

  • Photodegradation enhances the toxic effect of anthracene on skin. National Institutes of Health (NIH). [Link]

  • Evaluation of thermal stability of quinones by thermal analysis techniques. ScienceDirect. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • 1,3-Dihydroxyanthraquinone - Wikipedia. Wikipedia. [Link]

Sources

Degradation products of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Technical Support Center: Stability & Impurity Profiling of Lucidin- -methyl ether (LME)[1]

Executive Summary & Chemical Identity

Compound: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone Common Name: Lucidin-

Key Risk:1Primary Instability:Lucidin

Critical Alert: If you are detecting this compound in a sample extracted with methanol, it may be an artifact formed from the reaction of Lucidin with the solvent. Conversely, if you are storing LME as a standard, it will degrade into Lucidin in the presence of moisture.

Degradation Pathways & Mechanisms[2][3]

Understanding the degradation logic is essential for troubleshooting. LME is a benzylic ether , making it chemically labile under specific conditions.[1]

Pathway A: Hydrolysis (The Primary Route)

In aqueous acidic or basic conditions, the methoxy group is displaced by water.

  • Reactant: LME (Parent)

  • Product: Lucidin (1,3-dihydroxy-2-(hydroxymethyl)anthraquinone).[1]

  • Trigger: Moisture, low pH mobile phases, protic solvents (water).[1]

Pathway B: Retro-Aldol Cleavage (Secondary Degradation)

Once Lucidin is formed, it can undergo a retro-aldol-type reaction under thermal stress or strong acid, losing the hydroxymethyl group entirely.[1]

  • Reactant: Lucidin

  • Product: Xanthopurpurin (1,3-dihydroxyanthraquinone).[1]

  • Trigger: Heat (>60°C), strong acid (HCl).[1]

Pathway C: Oxidation

The hydroxymethyl group of Lucidin is susceptible to oxidation.

  • Reactant: Lucidin

  • Product: Nordamnacanthal (1,3-dihydroxy-2-formylanthraquinone).[1]

  • Trigger: Light, air exposure, oxidative stress.[1]

Pathway Visualization

The following diagram illustrates the interconversion and degradation logic.

LME_DegradationLMEParent: LME(2-Methoxymethyl-1,3-dihydroxyanthraquinone)LucidinPrimary Degradant: Lucidin(2-Hydroxymethyl-1,3-dihydroxyanthraquinone)LME->Lucidin Hydrolysis (+H2O) Acid/BaseLucidin->LME Artifact Formation (+MeOH) Acidic MethanolXanthoSecondary Degradant: Xanthopurpurin(1,3-Dihydroxyanthraquinone)Lucidin->Xantho Retro-Aldol (-CH2O) Heat/AcidNordamOxidative Degradant: Nordamnacanthal(2-Formyl-1,3-dihydroxyanthraquinone)Lucidin->Nordam Oxidation (-2H) Light/Air

Figure 1: Degradation and artifact formation pathways of Lucidin-

1

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a peak splitting or shifting retention time during my LC run."

Diagnosis: On-column hydrolysis.[1] Explanation: If your mobile phase is acidic (e.g., 0.1% Formic Acid) and the run time is long, LME may hydrolyze to Lucidin during the separation. Lucidin is more polar (contains a free -OH) and will elute earlier than LME on a C18 column.[1] Solution:

  • Action: Reduce column temperature to <25°C.

  • Action: Use a neutral pH mobile phase if possible, or switch to a rapid gradient (<10 mins).

  • Check: Verify if the "impurity" peak increases with residence time in the autosampler.

Issue 2: "I detected LME in my sample, but I didn't expect it to be there."

Diagnosis: Solvent-induced artifact formation (The "Madder Root" Effect). Explanation: If your sample contains Lucidin and you extracted it using Methanol (especially acidified methanol), you have synthesized LME in situ.[1] This is a classic artifact in anthraquinone analysis. Solution:

  • Action: Repeat the extraction using Acetonitrile or Ethanol (forms ethyl ether analog) to confirm. If the LME peak disappears or shifts to the ethyl-ether mass (+14 Da), the LME was an artifact.

  • Protocol: Use "Soft Extraction" methods (room temperature, no mineral acids).[1]

Issue 3: "My standard recovery is low, and the solution turned slightly yellow/orange."

Diagnosis: Photodegradation or Adsorption. Explanation: Anthraquinones are photosensitizers and can generate singlet oxygen, leading to self-oxidation.[1] They also bind strongly to glass surfaces due to the chelating nature of the 1,3-dihydroxy motif. Solution:

  • Action: Use amber silanized glassware.

  • Action: Store standards in DMSO at -20°C; avoid storing in dilute aqueous solutions.

Analytical Data & Identification

Use the table below to confirm the identity of the degradation products via LC-MS.

CompoundRelationMolecular FormulaMonoisotopic Mass (Da)Key Fragment Ions (ESI-)Relative Polarity (C18)
LME ParentC16H12O5284.07269 [M-CH3]⁻, 253 [M-OCH3]⁻High (Late eluting)
Lucidin Hydrolysis ProductC15H10O5270.05252 [M-H2O]⁻, 224 [M-H2O-CO]⁻Medium
Nordamnacanthal Oxidation ProductC15H8O5268.04240 [M-CO]⁻Medium-High
Xanthopurpurin Thermal DegradantC14H8O4240.04212 [M-CO]⁻Low (Early eluting)

Experimental Protocol: Forced Degradation Study

To validate your analytical method, you must demonstrate specificity by separating LME from its degradants.[1]

Reagents
  • Stock Solution: 1 mg/mL LME in DMSO.

  • Acid Stress Media: 1N HCl.

  • Oxidative Stress Media: 3% H2O2.

Workflow

Step 1: Acid Hydrolysis (Simulates Stomach/Shelf Stability) [1]

  • Dilute Stock 1:10 with 1N HCl.

  • Incubate at 60°C for 1 hour .

  • Neutralize with 1N NaOH.

  • Expected Result: Disappearance of LME (m/z 284); Appearance of Lucidin (m/z 270) and trace Xanthopurpurin (m/z 240).

Step 2: Methanolysis Verification (Artifact Check)

  • Take a sample known to contain Lucidin (or the hydrolysate from Step 1).

  • Add 100 µL acidified Methanol (0.1% HCl in MeOH).

  • Heat at 50°C for 30 mins.

  • Expected Result: Re-appearance of LME peak (m/z 284). This confirms the reversible etherification pathway.

Analytical Method Parameters (Recommended)
  • Column: C18, 1.7 µm, 2.1 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile (NOT Methanol, to prevent artifact exchange).[1]

  • Gradient: 10% B to 90% B over 12 minutes.

  • Detection: UV 254 nm and 415 nm (characteristic anthraquinone absorbance).

Decision Tree for Impurity Identification

Troubleshooting_TreeStartUnknown Peak DetectedCheckMassCheck Mass Shiftrelative to ParentStart->CheckMassMinus32-14 Da (Net)(-OCH3 + OH)CheckMass->Minus32m/z 284 -> 270Minus44-44 Da(-CH2OCH3 + H)CheckMass->Minus44m/z 284 -> 240Minus14-14 Da(Loss of CH2)Result1Lucidin(Hydrolysis)Minus32->Result1Result2Xanthopurpurin(Retro-Aldol)Minus44->Result2

Figure 2: Rapid identification logic for LME degradation products based on mass shift.

References

  • Ford, L., Rayner, C. M., & Blackburn, R. S. (2018). Degradation of lucidin: New insights into the fate of this natural pigment present in Dyer's madder (Rubia tinctorum L.) during the extraction of textile artefacts.[2] Dyes and Pigments, 154, 290-295.[1][2]

  • Derksen, G. C. H., et al. (2003). Chemical and enzymatic hydrolysis of anthraquinone glycosides from madder roots. Phytochemical Analysis, 14(3), 137-144.[1][3]

  • Ishii, Y., et al. (2012). Determination of lucidin-specific DNA adducts by liquid chromatography with tandem mass spectrometry in the livers and kidneys of rats given lucidin-3-O-primeveroside.[1] Chemical Research in Toxicology, 25(6), 1236-1244.[1]

  • Boldizsár, I., et al. (2006). Identification and quantification of the constituents of madder root by gas chromatography and high-performance liquid chromatography.[3] Journal of Chromatography A, 1133(1-2), 259-274.[1]

Technical Support Center: Synthesis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthetic procedure. We will explore common side reactions, provide troubleshooting strategies, and answer frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The introduction of a methoxymethyl group at the C-2 position of 1,3-dihydroxyanthraquinone is a crucial step in the synthesis of various biologically active molecules. The most common approach involves an electrophilic substitution reaction, typically utilizing formaldehyde and methanol under acidic conditions, or chloromethyl methyl ether. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce the yield of the desired compound. This guide provides in-depth insights into these challenges and their solutions.

Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific issues you may encounter during your synthesis, presented in a question-and-answer format.

Issue 1: Formation of an Isomeric Byproduct

Question: My reaction mixture shows two major spots on TLC with very similar Rf values, making purification difficult. What is the likely isomeric byproduct and how can I minimize its formation?

Answer:

The most probable isomeric byproduct is 4-(Methoxymethyl)-1,3-dihydroxyanthraquinone .

Causality: The hydroxyl groups at the 1 and 3 positions of the anthraquinone ring are ortho-, para-directing activators for electrophilic aromatic substitution. This means they direct incoming electrophiles to the C-2 and C-4 positions. While the C-2 position is generally favored, substitution at the C-4 position can also occur, leading to the formation of the 4-isomer.

Troubleshooting and Prevention:

  • Temperature Control: Lowering the reaction temperature can often improve the regioselectivity of the reaction, favoring the formation of the thermodynamically more stable 2-isomer.

  • Choice of Reagents: The nature of the electrophile can influence the isomer ratio. Experimenting with different sources of the methoxymethyl group, such as dimethoxymethane with a Lewis acid catalyst, might offer better selectivity.

  • Solvent Effects: The polarity of the solvent can impact the stability of the reaction intermediates and thus the product distribution. A solvent screen could reveal conditions that favor the desired isomer.

Purification Strategy:

Separating these isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel with a shallow gradient of a non-polar/polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is the most common method.

  • Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, separation technique.[1]

Issue 2: Presence of a Higher Molecular Weight Impurity

Question: I am observing a significant amount of a high molecular weight byproduct that is much less polar than my desired product. What could this be and how do I avoid it?

Answer:

This impurity is likely a bis(1,3-dihydroxyanthraquinonyl)methane derivative .

Causality: This dimer forms when one molecule of formaldehyde reacts with two molecules of 1,3-dihydroxyanthraquinone. The formaldehyde acts as a linker, connecting the two anthraquinone units via a methylene bridge, typically at the C-2 positions. This is a known reaction for phenols and other activated aromatic compounds in the presence of formaldehyde.[2][3][4]

Troubleshooting and Prevention:

  • Stoichiometry Control: Use a minimal excess of formaldehyde. A slow, controlled addition of the formaldehyde source to the reaction mixture can help to maintain a low concentration of the electrophile and disfavor the dimerization reaction.

  • Reaction Concentration: Running the reaction at a lower concentration of the 1,3-dihydroxyanthraquinone starting material can reduce the probability of two anthraquinone molecules encountering one formaldehyde molecule.

Purification Strategy:

The significantly different polarity and higher molecular weight of the dimer usually allow for straightforward separation from the desired monomeric product by standard silica gel column chromatography.

Issue 3: Over-alkylation Leading to a Di-substituted Product

Question: My mass spectrometry analysis indicates the presence of a compound with a mass corresponding to the addition of two methoxymethyl groups. What is this and how can I prevent its formation?

Answer:

This side product is likely 2,4-bis(methoxymethyl)-1,3-dihydroxyanthraquinone .

Causality: As both the C-2 and C-4 positions are activated for electrophilic substitution, it is possible for the reaction to proceed further after the first methoxymethylation, leading to a second substitution at the remaining activated position. This is more likely to occur if an excess of the methoxymethylating agent is used or if the reaction is allowed to proceed for an extended period.

Troubleshooting and Prevention:

  • Limiting the Electrophile: Use a stoichiometric amount or only a slight excess of the methoxymethylating agent.

  • Reaction Time: Monitor the reaction progress closely by TLC. Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product begin to form.

  • Temperature Control: As with isomer formation, lower temperatures can help to control the reactivity and reduce the extent of over-alkylation.

Purification Strategy:

The di-substituted product will be less polar than the desired mono-substituted product and can typically be separated by silica gel column chromatography.

Issue 4: Re-formation of Starting Material or Formation of an Intermediate

Question: After workup, I am recovering a significant amount of my 1,3-dihydroxyanthraquinone starting material, or I see a new, more polar spot on TLC. What is happening?

Answer:

This issue could be due to de-methoxymethylation of the product or the formation of the 2-(hydroxymethyl)-1,3-dihydroxyanthraquinone intermediate.

Causality: The methoxymethyl (MOM) ether linkage is known to be labile under certain acidic or basic conditions. If the workup or purification conditions are too harsh, the newly installed methoxymethyl group can be cleaved, regenerating the starting material or, if only the methyl ether part is cleaved, forming the hydroxymethyl intermediate.

Troubleshooting and Prevention:

  • Mild Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during the workup.

  • Purification Conditions: Use neutral or slightly acidic/basic conditions during chromatography. For example, a small amount of triethylamine can be added to the eluent to prevent cleavage on silica gel.

  • Confirmation of Intermediate: The more polar spot can be tentatively identified as the hydroxymethyl intermediate. Its formation suggests that the methoxymethylation was incomplete or that the product is unstable under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone?

The direct hydroxymethylation of 1,3-dihydroxyanthraquinone with formaldehyde followed by etherification with methanol is a common and cost-effective method. An alternative is the use of chloromethyl methyl ether, although this reagent is a known carcinogen and requires careful handling.

Q2: How can I monitor the progress of the reaction effectively?

Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between the starting material, the desired product, and the major side products (e.g., a mixture of hexanes and ethyl acetate). Staining with a potassium permanganate solution can help visualize the spots if they are not colored.

Q3: What are the key safety precautions for this synthesis?

Formaldehyde and chloromethyl methyl ether are toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Experimental Protocols

Protocol 1: Synthesis of 2-(Hydroxymethyl)-1,3-dihydroxyanthraquinone
  • To a solution of 1,3-dihydroxyanthraquinone (1.0 eq) in a suitable solvent (e.g., dioxane or a mixture of acetic acid and water), add an aqueous solution of formaldehyde (1.1 eq).

  • Add a catalytic amount of a base (e.g., sodium carbonate or potassium carbonate).

  • Heat the reaction mixture at a controlled temperature (e.g., 80-90 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Protocol 2: Methoxymethylation of 2-(Hydroxymethyl)-1,3-dihydroxyanthraquinone
  • Suspend the 2-(hydroxymethyl)-1,3-dihydroxyanthraquinone (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reflux the mixture and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate).

  • Remove the methanol under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Compound Structure Potential Side Products Relative Polarity (TLC)
2-(Methoxymethyl)-1,3-dihydroxyanthraquinoneDesired Product-Baseline
4-(Methoxymethyl)-1,3-dihydroxyanthraquinoneIsomerSimilar to desired productSlightly more or less polar
Bis(1,3-dihydroxyanthraquinonyl)methaneDimerLess polarSignificantly less polar
2,4-bis(Methoxymethyl)-1,3-dihydroxyanthraquinoneDi-substitutedLess polarLess polar
2-(Hydroxymethyl)-1,3-dihydroxyanthraquinoneIntermediateMore polarMore polar
1,3-DihydroxyanthraquinoneStarting MaterialMore polarMost polar

Visualizing Reaction Pathways

Synthesis_Pathways A 1,3-Dihydroxyanthraquinone I1 2-(Hydroxymethyl)-1,3- dihydroxyanthraquinone A->I1 + Formaldehyde SP1 4-(Methoxymethyl)-1,3- dihydroxyanthraquinone (Isomer) A->SP1 + Formaldehyde, Methanol, H+ (Side Reaction) SP2 Bis(1,3-dihydroxyanthraquinonyl)methane (Dimer) A->SP2 + Formaldehyde (excess) (Side Reaction) B Formaldehyde C Methanol P 2-(Methoxymethyl)-1,3- dihydroxyanthraquinone SP3 2,4-bis(Methoxymethyl)-1,3- dihydroxyanthraquinone (Di-substituted) P->SP3 + Formaldehyde, Methanol, H+ (Over-alkylation) I1->P + Methanol, H+

Caption: Synthetic pathways in the formation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone and its major side products.

References

  • Recent total syntheses of anthraquinone-based natural products - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

  • Activity of Anthracenediones and Flavoring Phenols in Hydromethanolic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

  • Physicochemical studies on the reaction between formaldehyde and DNA - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

  • Formaldehyde surrogates in multicomponent reactions - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • Separation of three anthraquinone glycosides including two isomers by preparative high-performance liquid chromatography and high-speed countercurrent chromatography from Rheum tanguticum Maxim. ex Balf - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

  • Separation of 9,10-Anthraquinone Derivatives: Evaluation of C18 Stationary Phases | Request PDF. (n.d.). Retrieved January 31, 2026, from [Link]

  • Methylene-bridged dimeric natural products involving one-carbon unit in biosynthesis - RSC Publishing. (n.d.). Retrieved January 31, 2026, from [Link]

  • (PDF) Methylene-Bridged Glycoluril Dimers: Synthetic Methods. (n.d.). Retrieved January 31, 2026, from [Link]

  • HPLC Separation of Anthraquinones from Rhubarbs - CABI Digital Library. (n.d.). Retrieved January 31, 2026, from [Link]

  • Reaction of Formaldehyde with Phenols: A Computational Chemistry Study - Forest Products Laboratory. (n.d.). Retrieved January 31, 2026, from [Link]

  • Methylene-bridged dimeric natural products involving one-carbon unit in biosynthesis. (2022). Natural Product Reports, 39(8), 1514-1537. [Link]

Sources

Technical Support Center: Synthesis & Optimization of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

[1][2]

Target Molecule: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Lucidin

CAS:Primary Application:12

Executive Summary & Synthetic Strategy

The Challenge: Synthesizing 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone requires navigating two competing chemical behaviors: the redox sensitivity of the anthraquinone core and the lability of the benzylic position.[1][2]

The Solution: The most robust, scalable protocol involves a two-step sequence starting from 1,3-dihydroxyanthraquinone (Xanthopurpurin).[1][2]

  • Regioselective Hydroxymethylation: The Marschalk reaction introduces a hydroxymethyl group at the C-2 position.[1]

  • Chemoselective Etherification: Acid-catalyzed solvolysis converts the benzylic alcohol to the methyl ether without alkylating the phenolic hydroxyls.[1]

Synthetic Workflow Visualization

SynthesisWorkflowStart1,3-Dihydroxyanthraquinone(Xanthopurpurin)Step1Step 1: Marschalk Reaction(Na2S2O4, NaOH, HCHO)Start->Step1 Reductive AlkylationInterIntermediate:Lucidin(2-Hydroxymethyl-1,3-DHA)Step1->Inter Re-oxidation (Air)Step2Step 2: Etherification(MeOH, cat. H+)Inter->Step2 SolvolysisFinalTarget:Lucidin ω-methyl etherStep2->Final Crystallization

Caption: Two-stage synthesis targeting the C-2 position via Marschalk conditions followed by selective benzylic etherification.

Step 1: The Marschalk Reaction (Hydroxymethylation)[2]

Objective: Install a hydroxymethyl group at C-2 using 1,3-dihydroxyanthraquinone, sodium dithionite, and formaldehyde.

Protocol Parameters
ParameterConditionTechnical Rationale
Stoichiometry 1.0 eq Substrate : 2.5 eq Na₂S₂O₄Excess dithionite ensures formation of the reactive leuco-anthraquinone species.[1][2]
Base 5% NaOH (aq)Solubilizes the anthraquinone and stabilizes the leuco-form.[1]
Temperature 40–50°CHigh enough to drive reaction; low enough to prevent over-reduction.[1]
Atmosphere Strictly Inert (N₂/Ar) Oxygen rapidly degrades dithionite and prematurely oxidizes the leuco-intermediate.[1][2]
Troubleshooting Guide: Marschalk Reaction

Q: My yield is <20%, and I am recovering starting material. What is wrong?

  • Diagnosis: Premature oxidation.[1] The Marschalk mechanism requires the reduced leuco-form (anthrahydroquinone) to act as the nucleophile attacking formaldehyde.[1] If oxygen enters the vessel, it re-oxidizes the leuco-form back to the unreactive quinone before alkylation occurs.

  • Fix: Degas all aqueous solutions (NaOH) with N₂ for 30 minutes before adding the dithionite. Maintain a positive pressure of N₂ throughout.

Q: I see a complex mixture of products on TLC. How do I improve regioselectivity?

  • Diagnosis: Over-alkylation or bis-alkylation.[1][2]

  • Fix:

    • Lower the temperature to 40°C.

    • Add formaldehyde slowly (dropwise) rather than in one portion.

    • Verify the starting material is 1,3-dihydroxyanthraquinone.[1][2] The 1,3-substitution pattern strongly directs to the C-2 position (ortho to both hydroxyls) due to electronic density, but high temperatures can force substitution at C-4.[1][2]

Step 2: Selective Etherification[1][2]

Objective: Convert the C-2 hydroxymethyl group (Lucidin) to the methoxymethyl group without methylating the phenolic oxygens (positions 1 and 3).

Protocol Parameters
ParameterConditionTechnical Rationale
Reagent Methanol (Anhydrous)Acts as both solvent and reactant (solvolysis).[1][2]
Catalyst H₂SO₄ or HCl (0.1 M)Protonates the benzylic alcohol, facilitating water loss and carbocation formation.[2]
Temperature Reflux (65°C)Provides energy for the formation of the quinone methide intermediate.
Time 1–3 HoursExtended heating promotes polymerization.[1] Monitor by TLC.[1][3]
Mechanism & Critical Control Points

This reaction proceeds via a Quinone Methide intermediate.[1][4] The acid protonates the benzylic hydroxyl, creating a good leaving group (-OH₂⁺).[2] Loss of water generates a resonance-stabilized carbocation (quinone methide), which is rapidly trapped by the solvent (Methanol).[1][2]

Q: Why not use Methyl Iodide (MeI) and Base?

  • Reasoning: Using MeI/K₂CO₃ is a standard method for phenolic methylation.[1] This would result in 1,3-dimethoxy-2-(hydroxymethyl)anthraquinone (O-methylation), destroying the biological activity associated with the free phenols.[1][2] Acid-catalyzed methanolysis is specific to the benzylic position.[1][2]

Troubleshooting Guide: Etherification

Q: The reaction mixture turned into an insoluble gum/polymer.

  • Diagnosis: Polymerization of the Quinone Methide. If the concentration of Lucidin is too high, the carbocation intermediate reacts with another Lucidin molecule instead of methanol.

  • Fix:

    • Dilution: Increase the volume of methanol (0.1 M concentration max).

    • Acidity: Reduce acid concentration. Strong acids accelerate polymerization.[1]

    • Quench: Do not distill to dryness at high heat. Neutralize with dilute NaHCO₃ before concentrating.

Q: I suspect I have formed the dimethyl ether (phenolic methylation). How do I check?

  • Test: 1H NMR check.

    • Target: A singlet at ~3.4 ppm (3H) corresponds to the side-chain -OCH₃.[1][2] The phenolic -OH protons should appear downfield (>12 ppm, hydrogen-bonded).[1][2]

    • Error: Additional singlets at ~3.9–4.0 ppm indicate methylation of the aromatic ring hydroxyls.

Purification & Analysis

Logic Tree for Low Purity

TroubleshootingIssueIssue: Low Purity / Complex MixtureCheck1Check TLC (Silica)Issue->Check1Spot1Starting Material RemainsCheck1->Spot1Spot2Streaking / Baseline MaterialCheck1->Spot2Sol1Incomplete Reaction:Increase Reflux TimeCheck Acid Catalyst ActivitySpot1->Sol1Sol2Polymerization:Run Dilute (<0.05M)Lower Acid Conc.Spot2->Sol2

Caption: Diagnostic logic for purification failures in the etherification step.

Analytical Specifications
  • HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid). The methyl ether is less polar than Lucidin and will elute later.

  • NMR (DMSO-d6):

    • 
       13.0–13.5 ppm (s, 1H, C1-OH, chelated).[1][2]
      
    • 
       ~4.5 ppm (s, 2H, Ar-CH₂-O).[1][2]
      
    • 
       ~3.4 ppm (s, 3H, -OCH₃).[1][2]
      

References

  • Marschalk Reaction Mechanism & Conditions

    • Thomson, R. H. (1971).[1][2] Naturally Occurring Quinones. Academic Press.[1]

    • Reference for dithionite reduction and aldehyde condensation mechanism.[1]

  • Lucidin Synthesis & Mutagenicity Studies

    • Kawasaki, Y., et al. (1992).[2][5] Mutagenicity of anthraquinones in the Ames test. This paper details the structure-activity relationship and synthesis of Lucidin ethers.[1]

  • Etherification of Benzylic Anthraquinones

    • Ford, L., et al. (2018).[2][6] Degradation of lucidin: New insights into the fate of this natural pigment...[6] Dyes and Pigments.[1][5][6] Describes the formation of methyl ethers from Lucidin in acidic methanol.

  • General Anthraquinone Properties

    • PubChem Compound Summary for 1,3-Dihydroxyanthraquinone.[1][2] [1][2]

Technical Support Center: Scaling Up the Synthesis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. Recognizing the challenges inherent in scaling up multi-step organic syntheses, this document provides a comprehensive resource, moving beyond simple protocols to address the critical thinking and troubleshooting required for success. We will explore a robust synthetic strategy, anticipate common experimental hurdles, and offer field-tested solutions to ensure efficiency, purity, and yield as you transition from bench-scale to pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic strategy for preparing 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone?

A1: A direct, selective methylation of a 2-(hydroxymethyl)-1,3-dihydroxyanthraquinone precursor is challenging due to the competing reactivity of the two phenolic hydroxyl groups. A more robust and scalable approach involves a protecting group strategy. The most logical pathway begins with a protected 1,3-dihydroxyanthraquinone, followed by functionalization at the C-2 position, methylation of the resulting primary alcohol, and a final deprotection step. This ensures high selectivity and simplifies purification.

Q2: How can I monitor the progress of the key reactions in this synthesis?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring each step.[1] A typical mobile phase for these anthraquinone derivatives would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone. Visualization under UV light (254 nm and 365 nm) is effective due to the conjugated aromatic system. Staining with potassium permanganate can also be used to identify reactive functional groups.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Key hazards include the use of strong acids and bases, corrosive demethylating agents like boron tribromide (BBr₃), and flammable organic solvents. A thorough risk assessment is mandatory. Ensure work is conducted in a well-ventilated fume hood or a walk-in hood for larger scales. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield. Plan for quenching reactive reagents and managing chemical waste appropriately.

Proposed Synthetic Pathway & Experimental Protocols

The recommended pathway is a four-step process designed for selectivity and scalability. It leverages common, well-understood reactions, minimizing the risk of unexpected side products.

Visualizing the Synthetic Workflow

Synthetic_Pathway A 1,3-Dimethoxyanthraquinone B 2-Formyl-1,3-dimethoxyanthraquinone A->B Vilsmeier-Haack Formylation C 2-(Hydroxymethyl)-1,3-dimethoxyanthraquinone B->C Reduction (e.g., NaBH4) D 2-(Methoxymethyl)-1,3-dimethoxyanthraquinone C->D Williamson Ether Synthesis (CH3I) E 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Target) D->E Demethylation (e.g., BBr3)

Caption: Proposed four-step synthesis of the target molecule.

Step 1: Vilsmeier-Haack Formylation of 1,3-Dimethoxyanthraquinone

This reaction introduces a formyl (-CHO) group at the electron-rich C-2 position. The regioselectivity is directed by the two activating methoxy groups.

Protocol:

  • In a jacketed glass reactor inerted with nitrogen, cool anhydrous N,N-Dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the DMF, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add 1,3-dimethoxyanthraquinone (1.0 equivalent) portion-wise to the Vilsmeier reagent.

  • Slowly warm the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until pH 7-8.

  • The solid precipitate, 2-formyl-1,3-dimethoxyanthraquinone, is collected by filtration, washed thoroughly with water, and dried under vacuum.

Step 2: Reduction of the Aldehyde

This step converts the formyl group to a hydroxymethyl group. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Protocol:

  • Suspend the crude 2-formyl-1,3-dimethoxyanthraquinone (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).

  • Cool the suspension to 0-5°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions over 30-45 minutes.

  • Stir the reaction at 0-5°C for 1-2 hours. Monitor progress by TLC.

  • Once the reaction is complete, carefully add acetone to quench the excess NaBH₄.

  • Acidify the mixture to pH ~5 with dilute HCl (1M).

  • Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(hydroxymethyl)-1,3-dimethoxyanthraquinone.[2]

Step 3: O-Methylation of the Primary Alcohol

A standard Williamson ether synthesis is employed to methylate the primary alcohol. Using a mild base prevents side reactions with the anthraquinone core.

Protocol:

  • Dissolve the 2-(hydroxymethyl)-1,3-dimethoxyanthraquinone (1.0 equivalent) in anhydrous acetone or DMF.

  • Add powdered anhydrous potassium carbonate (K₂CO₃) (3.0 equivalents).

  • Add methyl iodide (CH₃I) (1.5 equivalents) and heat the mixture to reflux (for acetone) or 60°C (for DMF) for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to give 2-(methoxymethyl)-1,3-dimethoxyanthraquinone.

Step 4: Demethylation of Methoxy Ethers

This final, critical step removes the two methyl protecting groups from the phenolic positions to yield the target compound. Boron tribromide is a highly effective reagent for this transformation.

Protocol:

  • Dissolve the 2-(methoxymethyl)-1,3-dimethoxyanthraquinone (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (2.5 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the reaction back to 0°C and carefully quench by the slow addition of methanol, followed by water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • After solvent removal, purify the crude product by column chromatography on silica gel to yield the final product, 2-(methoxymethyl)-1,3-dihydroxyanthraquinone.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis.

Visualizing the Troubleshooting Process

Troubleshooting cluster_step3 Problem: Incomplete Methylation (Step 3) cluster_step4 Problem: Low Yield in Demethylation (Step 4) q1 Incomplete Reaction Check TLC for starting material Potential Causes c1 Insufficient Reagents Increase equivalents of CH3I and K2CO3 q1:f1->c1 Reagent Stoichiometry c2 Low Reaction Temperature/Time Increase reflux time or temperature slightly q1:f1->c2 Reaction Kinetics c3 Poor Solvent Choice Ensure anhydrous conditions. Consider DMF for higher boiling point. q1:f1->c3 Reaction Environment q2 Low Product Yield Analyze crude product by LC-MS Potential Causes d1 Incomplete Demethylation Increase BBr3 equivalents or reaction time q2:f1->d1 Incomplete Reaction d2 Product Degradation Ensure strict anhydrous conditions and low temperature during BBr3 addition q2:f1->d2 Side Reactions d3 Workup Losses Optimize extraction pH and solvent choice q2:f1->d3 Purification Issues

Caption: Decision trees for common troubleshooting scenarios.

Q&A Troubleshooting Guide
Question / Observed Problem Potential Root Cause(s) Recommended Solution(s)
Q: My Vilsmeier-Haack formylation (Step 1) is sluggish and gives a low yield. What's wrong? 1. Moisture Contamination: The Vilsmeier reagent is highly sensitive to water, which will quench it. 2. Insufficient Reagent: The stoichiometry of POCl₃ is critical. 3. Low Temperature/Time: The reaction may require more thermal energy to proceed to completion.1. Ensure all glassware is oven-dried and solvents (DMF) are anhydrous. Run the reaction under a strict inert atmosphere (N₂ or Ar).[1] 2. Re-evaluate the purity of your starting material and ensure at least 1.2 equivalents of POCl₃ are used. 3. Increase the reaction temperature to 90-100°C and extend the reaction time, carefully monitoring by TLC.
Q: During the NaBH₄ reduction (Step 2), I'm seeing multiple spots on TLC and my yield is poor. 1. Over-reduction: Although less likely with NaBH₄, at higher temperatures, the anthraquinone carbonyls could be reduced. 2. Incomplete Reaction: The starting material may not be fully soluble, leading to a heterogeneous reaction that stalls.1. Maintain the reaction temperature strictly between 0-5°C. Add the NaBH₄ slowly and in portions. 2. Increase the proportion of THF in the solvent mixture to improve solubility. Ensure vigorous stirring to maintain a fine suspension.
Q: The final demethylation with BBr₃ (Step 4) results in a complex mixture of products and a dark, tarry residue. 1. Moisture: BBr₃ reacts violently with water, generating HBr which can promote side reactions and degradation. 2. Temperature Control Failure: Adding BBr₃ at too high a temperature can lead to uncontrolled, exothermic reactions and charring. 3. Excess Reagent: A large excess of BBr₃ can lead to the cleavage of the newly formed methyl ether.1. Use anhydrous DCM and oven-dried glassware under a nitrogen atmosphere. 2. Maintain the temperature at -78°C during the addition of BBr₃. Use a thermocouple to monitor the internal temperature, not just the bath temperature. 3. Use a precise stoichiometry (2.2-2.5 equivalents) of BBr₃. A slight excess is needed to drive the reaction, but a large excess is detrimental.
Q: How can I improve the purity of my final product? The column chromatography is difficult to scale. 1. Insoluble Impurities: Some byproducts or residual starting materials may have very different solubility profiles. 2. Isomeric Impurities: While the directed synthesis minimizes this, trace amounts of other isomers can co-elute.1. Before chromatography, attempt to purify the crude product by recrystallization. Experiment with solvent systems like Toluene/Heptane or Ethyl Acetate/Ethanol. 2. If recrystallization is insufficient, trituration (slurrying the solid in a solvent where the product is insoluble but impurities are) can be effective. Try washing the crude solid with cold ethyl acetate or diethyl ether.

Summary of Reagents and Conditions (Lab-Scale)

StepKey ReagentsSolvent(s)TemperatureTypical Time
1. Formylation 1,3-Dimethoxyanthraquinone, POCl₃DMF80-90°C4-6 hours
2. Reduction 2-Formyl-1,3-dimethoxyanthraquinone, NaBH₄THF / Methanol0-5°C1-2 hours
3. Methylation 2-(Hydroxymethyl)-1,3-dimethoxyanthraquinone, CH₃I, K₂CO₃Acetone or DMFReflux / 60°C3-5 hours
4. Demethylation 2-(Methoxymethyl)-1,3-dimethoxyanthraquinone, BBr₃Dichloromethane (DCM)-78°C to RT12-16 hours

References

  • CN1025559C - Synthesis method of 2-dihydroxy anthraquinone - Google Patents.
  • Method for preparing 1,4-dihydroxy anthraquinone - Eureka | Patsnap.
  • US4002654A - Process for the preparation of dihydroxyanthraquinones - Google Patents.
  • Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line - NIH. Available at: [Link]

  • CN104926636A - Method for preparing 1,4-dihydroxy anthraquinone - Google Patents.
  • US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone - Google Patents.
  • Activity of Anthracenediones and Flavoring Phenols in Hydromethanolic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi - PMC - PubMed Central. Available at: [Link]

  • Recent total syntheses of anthraquinone-based natural products - PMC - PubMed Central. Available at: [Link]

  • US3773800A - Process for the production of 1,5-dihydroxyanthraquinone - Google Patents.
  • RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots(Rubia tinctorum) - WUR eDepot. Available at: [Link]

  • An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media - Taylor & Francis. Available at: [Link]

  • Anthraquinone | Synthesis, Reactions, Dyeing - Britannica. Available at: [Link]

  • Dihydroxyanthraquinone - Wikipedia. Available at: [Link]

  • Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds - PMC. Available at: [Link]

Sources

Troubleshooting NMR peak assignment for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Troubleshooting NMR Peak Assignment

Welcome to the technical support center for the spectroscopic analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule and require assistance in definitively assigning its ¹H and ¹³C NMR spectra. This document moves beyond simple data reporting to provide a logical, troubleshooting framework rooted in the principles of NMR spectroscopy.

Structure of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Chemical structure of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone with atom numbering.

Caption: Chemical structure and IUPAC numbering for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the spectral assignment for this molecule in a question-and-answer format.

Q1: My aromatic signals in the ¹H NMR spectrum are overlapping or difficult to resolve. How can I fix this?

A1: Signal overlap in the aromatic region is a common issue, especially for poly-substituted systems. Here are several strategies to resolve this, from simplest to most complex.

  • Causality: The chemical environment of protons H-4, H-5, H-6, H-7, and H-8 is influenced by the electron-donating hydroxyl groups and the electron-withdrawing quinone carbonyls. In common solvents like CDCl₃, their chemical shifts can be very close, leading to complex and overlapping multiplets.

  • Troubleshooting Steps:

    • Change the NMR Solvent: This is the most effective first step. Switching from a non-polar solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ or a more polar one like Acetone-d₆ can significantly alter the chemical shifts of the aromatic protons.[1][2][3] Aromatic solvents like Benzene-d₆ can induce differential shifts through solvent-solute π-π interactions, often resolving the signal overlap.[1]

    • Vary Sample Concentration: Intermolecular interactions, including hydrogen bonding, can subtly influence proton chemical shifts.[2] Acquiring spectra at different concentrations may shift the signals enough to simplify the multiplets.

    • Utilize 2D NMR Spectroscopy: If the above methods fail, two-dimensional NMR is required.

      • COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other (typically through three bonds, ³J). This is invaluable for tracing the connectivity within the aromatic rings, for example, confirming the H-5/H-6/H-7/H-8 spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to.[4] By spreading the proton signals out based on the much larger chemical shift dispersion of the ¹³C spectrum, it can effectively resolve even severe overlap in the ¹H spectrum.[5][6]

Q2: The chemical shifts for my two hydroxyl (-OH) protons are inconsistent or don't appear where expected. Why is this happening?

A2: Protons involved in hydrogen bonding, such as those in hydroxyl groups, are highly sensitive to their environment and often exhibit variable chemical shifts.

  • Causality: The 1-OH and 3-OH protons are involved in both intramolecular hydrogen bonding (with the C-9 carbonyl and the methoxymethyl oxygen, respectively) and intermolecular hydrogen bonding with the solvent or other solute molecules.[7][8] The strength and dynamics of these bonds are affected by concentration, solvent, temperature, and the presence of trace amounts of water, leading to a wide range of possible chemical shifts and peak broadening.[8][9] The 1-OH proton, being chelated to the C-9 carbonyl, is expected to be significantly deshielded and appear far downfield (typically >12 ppm).

  • Troubleshooting & Confirmation:

    • Perform a D₂O Exchange Experiment: This is the definitive method for identifying exchangeable protons like -OH.

    • Observe Peak Broadening: Hydroxyl proton signals are often broader than C-H signals due to chemical exchange.

    • Temperature Variation: Acquiring spectra at different temperatures can alter the hydrogen bonding dynamics and shift the position of the -OH signals.

Protocol: D₂O Exchange Experiment
  • Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).

  • Remove the NMR tube from the spectrometer.

  • Add one drop of Deuterium Oxide (D₂O) to the sample.

  • Cap the tube and shake vigorously for 1-2 minutes to ensure mixing.[2]

  • Re-acquire the ¹H NMR spectrum.

  • Result: The signals corresponding to the -OH protons will significantly decrease in intensity or disappear entirely, confirming their assignment.

Q3: I am struggling to assign the quaternary (non-protonated) carbons, especially in the anthraquinone core. How can I assign them?

A3: Quaternary carbons do not appear in an HSQC spectrum and require long-range correlation experiments for unambiguous assignment.

  • Causality: Experiments like HSQC only show correlations between directly bonded C-H pairs.[4] Quaternary carbons (C-1, C-2, C-3, C-4a, C-8a, C-9, C-9a, C-10, C-10a) have no attached protons and are therefore "invisible" in such experiments.

  • Solution: The HMBC Experiment

    The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive tool for this task. It reveals correlations between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J).[4][10][11] This allows you to piece together the carbon skeleton by "walking" across the molecule from a proton to its neighboring carbons.

    • Key Correlations to Look For:

      • From -CH₂- (H-11): Expect strong correlations to C-1, C-2, and C-3. A correlation to the methoxy carbon (C-12) will also be seen.

      • From -OCH₃ (H-12): A strong correlation to the methylene carbon (C-11) is expected.

      • From H-4: Correlations to C-2, C-3, C-9a, and C-10 should be visible.

      • From H-5: Look for correlations to C-7, C-8a, and C-10.

Data & Protocols

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting NMR peak assignment for this molecule.

Troubleshooting_Workflow NMR Assignment Troubleshooting Workflow cluster_1D 1D NMR Analysis cluster_Solve1 Solutions for 1D Issues cluster_2D 2D NMR Analysis cluster_Final Final Assignment A Acquire ¹H & ¹³C NMR B Initial Assignment: -OH, -CH₂-, -OCH₃, H-4 A->B C Problem: Aromatic Signal Overlap? B->C Yes D Problem: Ambiguous -OH Signals? B->D Yes G Acquire 2D COSY B->G No overlap E Change Solvent (e.g., Benzene-d₆) C->E F Perform D₂O Exchange D->F E->G If overlap persists F->B J Assign Spin Systems (H-5 to H-8) G->J H Acquire 2D HSQC K Assign Protonated Carbons (C-H) H->K I Acquire 2D HMBC L Assign Quaternary Carbons (C-q) I->L J->H K->I M Complete Structure Assignment L->M

Caption: Logical workflow for NMR peak assignment and troubleshooting.

Expected Chemical Shifts

The following table provides estimated ¹H and ¹³C chemical shift ranges for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone in CDCl₃. These are predictive values based on literature for similar anthraquinone structures and general NMR principles.[12][13][14][15][16] Actual values may vary based on solvent and concentration.

PositionAtom TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
1C-~162Carbon attached to -OH, strong H-bonding.
1-OHH12.0 - 13.0-Intramolecular H-bond to C-9 carbonyl.
2C-~110-115
3C-~160Carbon attached to -OH.
3-OHH5.0 - 9.0 (broad)-Exchangeable proton, variable shift.
4C-H7.2 - 7.4~108-112
4aC-~133Quaternary.
5C-H8.2 - 8.4~127Peri-effect from C-4a/C-10.
6C-H7.7 - 7.9~134
7C-H7.7 - 7.9~135
8C-H8.2 - 8.4~127Peri-effect from C-8a/C-9.
8aC-~134Quaternary.
9C=O-~182Carbonyl H-bonded to 1-OH.
9aC-~115Quaternary.
10C=O-~188"Free" carbonyl.
10aC-~117Quaternary.
11 (-CH₂-)C-H4.6 - 4.8 (s)~65-70Methylene group.
12 (-OCH₃)C-H3.4 - 3.6 (s)~58-62Methoxy group.
Key HMBC Correlations

This diagram illustrates the most crucial 2- and 3-bond correlations needed to connect the methoxymethyl side chain to the anthraquinone core.

HMBC_Correlations Key HMBC Correlations for the Methoxymethyl Group cluster_structure H11 H-11 (-CH₂-) C1 C-1 H11->C1 ³J C2 C-2 H11->C2 ²J C3 C-3 H11->C3 ³J C12 C-12 H11->C12 ²J H12 H-12 (-OCH₃) C11 C-11 H12->C11 ³J

Caption: Expected ²J and ³J HMBC correlations from side-chain protons.

Protocol: 2D HMBC Experiment Acquisition

This is a generalized protocol for a standard gradient-selected HMBC experiment. Specific parameter names may vary by manufacturer (e.g., Bruker, Jeol, Varian).

  • Setup: Load a standard ¹H spectrum and note the spectral width (SW).

  • Load Program: Select a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

  • Set F2 (¹H) Parameters: The spectral width and transmitter offset should be automatically set from the loaded ¹H spectrum.

  • Set F1 (¹³C) Parameters: Set the ¹³C spectral width to cover the expected range (e.g., 0-200 ppm).

  • Set Key Delays:

    • Long-Range Coupling Delay: The most critical parameter is the delay optimized for long-range J-coupling (d6 or CNST2). A value between 50-100 ms is typical, corresponding to an optimization for J-couplings of 5-10 Hz.[17] A standard value of 60 ms (for ~8 Hz) is a good starting point.

  • Acquisition Parameters:

    • Number of Scans (NS): Set to a multiple of 8 or 16 (e.g., 16, 32) for phase cycling.

    • Number of Increments (TD(F1)): Use 256 or 512 increments for adequate resolution in the indirect dimension.

  • Processing: After acquisition, perform a 2D Fourier transform with sine-bell or sine-squared-bell window functions in both dimensions. The spectrum is typically displayed in magnitude mode.

References

  • NP-MRD. (2022). 1,3-Dihydroxy-2-methoxymethylanthraquinone (NP0051621). Natural Products Magnetic Resonance Database. [Link]

  • Koval, O. O., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 55(2), 143-151. [Link]

  • Uchida, K., et al. (2019). Synthesis of Anthraquinone Mono‐ and Diboron Complexes with Near‐Infrared Panchromatic Absorption. Chemistry – An Asian Journal, 14(16), 2829-2833. [Link]

  • University of Sheffield. (n.d.). Long-range heteronuclear correlation. [Link]

  • Zhang, C. R., et al. (2012). Anthraquinones from the Roots of Knoxia valerianoides. Molecules, 17(5), 5195-5203. [Link]

  • Parladı, U., et al. (2022). Synthesis of new anthraquinone compounds and evaluation of their considerable xanthine oxidase inhibitory activities. Arkivoc, 2022(9), 1-13. [Link]

  • Fan, G. J. (2019). What do the special correlations in HMBC 2D NMR? ResearchGate. [Link]

  • Kumar, D. S., et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1412-1417. [Link]

  • Ogunwande, I. A., et al. (2015). Comparison of 1 H and 13 C NMR spectral data of anthraquinone part of compound 2 and Chrysophanol from literature. ResearchGate. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • LordMorio. (2018). Comment on "How does solvent choice effect chemical shift in NMR experiments?". Reddit. [Link]

  • NotEvans. (2016). What effect does hydrogen bonding have on H NMR spectra? Chemistry Stack Exchange. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]

  • CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Josef Dadok National NMR Centre. [Link]

  • Chemistry LibreTexts. (2019). 5.10: Chemical Shifts. [Link]

  • Liu, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]

  • ChemComplete. (2019, September 4). How Does Hydrogen Bonding Affect Chemical Shift (NMR ppm)? [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). HSQC spectra for the aromatic region of the compound. [Link]

Sources

Technical Support Center: Mass Spectrometry of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-01

Introduction

Welcome to the technical support guide for the mass spectrometric analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. This document is designed for researchers, analytical scientists, and drug development professionals who are characterizing this molecule or related substituted anthraquinones. As a compound often found in medicinal plants or synthesized as a drug intermediate, understanding its behavior under mass spectrometric conditions is crucial for identification, quantification, and structural elucidation.[1][2]

This guide provides a predictive overview of the fragmentation patterns, answers to frequently asked questions, and robust troubleshooting protocols based on established principles of mass spectrometry. We will delve into the causality behind the fragmentation, ensuring you can not only solve immediate issues but also anticipate and prevent future analytical challenges.

Compound at a Glance
  • Compound Name: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

  • Alternate Name: Lucidin ω-methyl ether[1]

  • Molecular Formula: C₁₆H₁₂O₅[1]

  • Monoisotopic Mass: 284.0685 Da

  • Core Structure: Dihydroxyanthraquinone[3]

Section 1: Predicted Fragmentation Profile & Pathways

Before beginning any analysis, it is critical to have a theoretical framework for the expected results. This section outlines the predicted precursor ions and the primary fragmentation pathways for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

Expected Precursor and Adduct Ions

In Electrospray Ionization (ESI), anthraquinones typically form protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode.[4] Given the compound's structure, sodium adducts [M+Na]⁺ are also highly probable, especially if glass vials or sodium-containing solvents are used.

Ion TypeMolecular FormulaExact Mass (m/z)Notes
[M+H]⁺ C₁₆H₁₃O₅⁺285.0757Primary target ion in positive ESI mode.
[M-H]⁻ C₁₆H₁₁O₅⁻283.0612Primary target ion in negative ESI mode. Phenolic hydroxyls are acidic.
[M+Na]⁺ C₁₆H₁₂O₅Na⁺307.0577Common adduct. Can be more stable/abundant than [M+H]⁺.
[M] C₁₆H₁₂O₅284.0685Molecular ion, typically observed in Electron Ionization (EI).
Primary Fragmentation Pathways (Positive Ion Mode)

The fragmentation of the [M+H]⁺ ion (m/z 285.0757) is governed by the lability of the methoxymethyl side chain and the stability of the anthraquinone core. The following neutral losses are predicted to be the most significant fragmentation routes.

  • Loss of Formaldehyde (CH₂O): The most characteristic fragmentation for a methoxymethyl ether is the neutral loss of 30 Da (formaldehyde). This occurs via a rearrangement mechanism, leading to a stable product ion.

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond can result in a loss of 31 Da.

  • Loss of Water (H₂O): Hydroxylated anthraquinones can undergo dehydration, leading to a loss of 18 Da.[5]

  • Sequential Losses of Carbon Monoxide (CO): The quinone structure is susceptible to sequential losses of CO (28 Da) from the core ring system, a classic fragmentation pattern for quinones.[6][7]

  • Retro-Diels-Alder (RDA) Reaction: The anthraquinone core can undergo a retro-Diels-Alder reaction, which involves the cleavage of the central ring.[8][9][10] This is a high-energy fragmentation that can provide structural confirmation.

Predicted Fragmentation Diagram (Positive ESI-MS/MS)

The following diagram illustrates the most probable fragmentation cascade for the [M+H]⁺ ion.

G M_H [M+H]⁺ m/z 285.0757 frag1 [M+H - CH₂O]⁺ m/z 255.0652 M_H->frag1 - 30.0106 Da (Loss of CH₂O) frag2 [M+H - H₂O]⁺ m/z 267.0652 M_H->frag2 - 18.0106 Da (Loss of H₂O) frag3 [M+H - CH₂O - CO]⁺ m/z 227.0699 frag1->frag3 - 27.9949 Da (Loss of CO) frag4 [M+H - CH₂O - 2CO]⁺ m/z 199.0750 frag3->frag4 - 27.9949 Da (Loss of CO)

Caption: Predicted fragmentation pathway of protonated 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

Section 2: Frequently Asked Questions (FAQs)

Q1: In my positive ion mode spectrum, the peak at m/z 307 is much larger than m/z 285. Is this normal?

A1: Yes, this is a very common observation. The peak at m/z 307 corresponds to the sodium adduct [M+Na]⁺. Anthraquinones, with their multiple oxygen atoms, are excellent chelators for metal ions. If your mobile phase, sample solvent, or even the glass vial contains trace amounts of sodium, the formation of the sodium adduct can be highly favored and may appear more intense than the protonated molecule [M+H]⁺. If you need to enhance the [M+H]⁺ signal, consider using plastic vials and high-purity solvents or adding a small amount of a proton source like formic acid to the mobile phase.

Q2: I am observing a prominent fragment ion corresponding to a neutral loss of 30 Da. What is this?

A2: A neutral loss of 30.0106 Da is the hallmark fragmentation of a methoxymethyl ether group. It corresponds to the elimination of a neutral formaldehyde (CH₂O) molecule. This is a highly characteristic fragmentation and can be used with confidence to confirm the presence of the methoxymethyl moiety in your structure.

Q3: My fragmentation efficiency is very low, and I mostly see the precursor ion even at high collision energies. Why?

A3: The anthraquinone ring system is a very stable, conjugated aromatic structure. Breaking it apart requires significant energy. While the side chain will fragment readily (loss of CH₂O), subsequent fragmentation of the core (like CO losses or RDA reactions) may require higher collision energies than typical for other classes of molecules. If you are using a triple quadrupole or Q-TOF instrument, consider performing a collision energy ramp or optimization experiment to find the optimal energy to induce fragmentation of the core. For Ion Trap instruments, increasing the activation time or amplitude will be necessary.

Q4: Can I distinguish this compound from its isomers using MS/MS?

A4: Distinguishing isomers can be challenging but is often possible. The fragmentation of the methoxymethyl group is specific to its position. An isomer like 2-hydroxy-3-methoxymethyl-anthraquinone would likely show a similar loss of formaldehyde. However, the relative intensities of other fragments, particularly those involving interactions with adjacent hydroxyl groups, may differ. For example, the ease of water loss can be influenced by the positions of the hydroxyl groups.[11] Differentiating isomers often requires careful comparison of MS/MS spectra against authentic standards or detailed analysis of fragmentation ratios.[6]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Problem 1: Low or No Signal for the Analyte
Potential Cause Explanation & Causality Recommended Solution
In-Source Fragmentation The compound may be fragmenting within the ionization source before it reaches the mass analyzer. This is common for molecules with labile groups if the source conditions (e.g., cone/fragmentor voltage) are too harsh.Decrease the cone voltage (or fragmentor/skimmer voltage, depending on the instrument). Start at a low value (e.g., 20V) and gradually increase it to find the balance between signal intensity and stability.
Poor Ionization Efficiency The mobile phase composition may not be optimal for ionizing your analyte. Anthraquinones have limited solubility in highly aqueous phases and require an appropriate pH for efficient protonation or deprotonation.For positive mode, ensure the mobile phase has a source of protons (e.g., 0.1% formic acid). For negative mode, a slightly basic modifier like ammonium acetate or a trace of ammonia can improve deprotonation.[4] For LC, ensure the gradient ends at a high enough organic percentage to elute the compound from the column.
Matrix Effects Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte. This is a major issue in complex samples like plant extracts.Improve chromatographic separation to move the analyte away from interfering compounds. If using direct infusion, perform a sample cleanup (e.g., Solid Phase Extraction - SPE). You can also try diluting the sample; sometimes this reduces matrix effects more than it reduces the analyte signal.
Problem 2: Unexpected Peaks in the Mass Spectrum
Potential Cause Explanation & Causality Recommended Solution
Solvent Contamination Common contaminants like plasticizers (e.g., phthalates), slip agents (e.g., erucamide), or solvent adducts (e.g., [M+ACN+H]⁺) can appear in the spectrum.Run a blank injection of your solvent/mobile phase to identify contaminant peaks. Use high-purity, LC-MS grade solvents and clean glassware/vials.
In-Source Oxidation Hydroxylated anthraquinones can be susceptible to oxidation within the ESI source, which can lead to the observation of [M-H-2H]⁻ or [M+H-2H]⁺ ions.[7]This is an electrochemical process in the ESI needle. Try reducing the source temperature or spray voltage. Ensure samples are fresh and have been protected from light and air.
Dimer Formation At high concentrations, molecules can form non-covalent dimers, appearing as [2M+H]⁺ or [2M+Na]⁺.Dilute your sample. If the peak of interest is a suspected dimer, its intensity should decrease quadratically with dilution, while the monomer signal decreases linearly.

Section 4: Experimental Workflow & Protocols

This section provides a validated starting point for your experimental setup.

Workflow Overview

The logical flow for analyzing this compound involves sample preparation, chromatographic separation, and finally, mass spectrometric detection and fragmentation.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Analysis sp1 Dissolve in Methanol/DMSO sp2 Filter (0.22 µm) sp1->sp2 lc1 Inject on C18 Column sp2->lc1 lc2 Gradient Elution lc1->lc2 ms1 Full Scan (MS1) lc2->ms1 ms2 MS/MS of m/z 285.1 ms1->ms2

Caption: Recommended workflow for LC-MS/MS analysis.

Step-by-Step Protocol: LC-MS/MS Analysis

This protocol is a robust starting point for a standard reversed-phase LC-MS/MS experiment.

  • Sample Preparation:

    • Prepare a stock solution of your compound at 1 mg/mL in methanol or DMSO.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in 50:50 methanol:water.

    • Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Gradient:

      • 0-2 min: 15% B

      • 2-23 min: Ramp linearly from 15% to 70% B.

      • 23-30 min: Ramp linearly from 70% to 100% B.

      • Hold at 100% B for 5 min.

      • Return to initial conditions and equilibrate for 5 min.

  • Mass Spectrometry (MS) Conditions (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full Scan (MS1) and Targeted MS/MS (or data-dependent acquisition).

    • MS1 Scan Range: m/z 100–500.

    • MS/MS Precursor Ion: m/z 285.1.

    • Spray Voltage: +4.5 kV.

    • Source Temperature: 550 °C.[5]

    • Nebulizer Gas (N₂): 55 psi.

    • Curtain Gas (N₂): 35 psi.

    • Collision Gas: Nitrogen or Argon.

    • Declustering Potential (DP): 60 V (Optimize as needed).

    • Collision Energy (CE): 30 V with a spread of ±15 V (Optimize as needed).[5]

References

  • Zhan, J., et al. (2025). Rapid Dereplication of Bioactive Compounds in Plant and Food Extracts Using Liquid Chromatography–Electrospray–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Identification and quantification of target metabolites combined with transcriptome of two rheum species focused on anthraquinone and flavonoids biosynthesis. PubMed Central. Available at: [Link]

  • Anonymous. Mass Spectrometry: Fragmentation Patterns. Scribd. Available at: [Link]

  • Vytlačilová, J., et al. (2021). Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2024). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination. ResearchGate. Available at: [Link]

  • Łagan, A., et al. (2012). Optimisation of ESI-MS detection for the HPLC of anthraquinone dyes. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Fun, H-K., et al. (2009). 1,3-Dihydroxy-2-methoxymethyl-9,10-anthraquinone from Rennellia elliptica Korth. National Institutes of Health. Available at: [Link]

  • Wikipedia contributors. (n.d.). 1,3-Dihydroxyanthraquinone. Wikipedia. Available at: [Link]

  • Liu, E., et al. (2016). Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE. National Institutes of Health. Available at: [Link]

  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Boersma, M. G., et al. (1998). Chemistry of quinones. Part 7. Synthesis of anthracyclinone analogues via Diels–Alder reactions of 1,4-anthraquinones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link]

  • Wang, S., et al. (2021). The MS/MS spectra and proposed fragmentation pathway for compound 2.... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination. RSC Publishing. Available at: [Link]

  • Derksen, G. C. H. (n.d.). RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots(Rubia tinctorum). WUR eDepot. Available at: [Link]

  • Dr. Sapna Gupta. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Gödecke, T., et al. (2012). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). PubMed Central. Available at: [Link]

  • FooDB. (2010). Showing Compound Xanthopurpurin (FDB014820). FooDB. Available at: [Link]

  • Zhang, M., et al. (2022). Tandem mass spectrometry MS/MS spectra and fragmentation patterns of.... ResearchGate. Available at: [Link]

  • Plazińska, A., et al. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. PubMed. Available at: [Link]

  • Ibrahim, M. A. A. (n.d.). Retro-Diels-Alder fragmentation mechanism of flavone. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabo. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-(Hydroxymethyl)Anthraquinone. PubChem. Available at: [Link]

  • DePaoli, G., et al. (2025). (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism.... ResearchGate. Available at: [Link]

  • Wang, H., et al. (n.d.). The Raman Active Vibrational Modes of Anthraquinones. Available at: [Link]

  • Chemistry Learning by R.K. (2020). Ether fragmentation patteren (Mass spectrometry). YouTube. Available at: [Link]

Sources

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maximizing the fluorescence quantum yield of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the fluorescence properties of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone and related compounds.

Q1: What are the expected fluorescence characteristics of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone?

Anthraquinone derivatives are known fluorophores, and the presence of hydroxyl and methoxymethyl groups influences their electronic properties and, consequently, their fluorescence.[1] The dihydroxy substitution pattern is crucial, as the position of these groups significantly impacts the molecule's photochemical behavior.[2] While specific data for the 2-(methoxymethyl)-1,3-dihydroxy isomer is not extensively published, we can infer its properties from related dihydroxyanthraquinones. It is expected to absorb in the visible region and exhibit fluorescence, though the quantum yield may be modest without optimization.

Q2: What is fluorescence quantum yield and why is it important?

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3] A higher quantum yield indicates a brighter fluorophore, which is critical for applications requiring high sensitivity, such as bio-imaging and quantitative assays.

Q3: What are the primary factors that can quench the fluorescence of this compound?

Several factors can lead to a decrease in fluorescence intensity, a phenomenon known as quenching. For anthraquinone derivatives, common quenching mechanisms include:

  • Aggregation-Caused Quenching (ACQ): At high concentrations, planar aromatic molecules like anthraquinones tend to stack together, or aggregate. This process can create non-radiative decay pathways, significantly reducing the fluorescence quantum yield.[4][5][6]

  • Solvent Effects: The polarity of the solvent can significantly influence the excited state of the fluorophore, affecting both the emission wavelength and the quantum yield.[7][8]

  • Photodegradation: Like many organic dyes, anthraquinone derivatives can be susceptible to photochemical degradation, leading to a loss of fluorescence over time, especially under prolonged or high-intensity illumination.[9][10]

  • Presence of Quenchers: Certain molecules, such as dissolved oxygen or heavy atoms, can interact with the excited state of the fluorophore and promote non-radiative decay.

II. Troubleshooting Guide: Enhancing Fluorescence Quantum Yield

This section provides a structured approach to identifying and resolving common issues that lead to low fluorescence quantum yield in your experiments with 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

Problem 1: Low or No Detectable Fluorescence Signal

Possible Cause 1: Aggregation-Caused Quenching (ACQ)

  • Explanation: At concentrations typically used for preparing stock solutions, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone may form non-fluorescent aggregates. This is a common issue with planar aromatic dyes.[4][5][6]

  • Troubleshooting Steps:

    • Dilution Series: Prepare a series of dilutions of your sample and measure the fluorescence of each. If aggregation is the issue, you should observe an increase in fluorescence intensity as the concentration decreases, up to a certain point.

    • Solvent Disruption of Aggregates: Try dissolving the compound in a small amount of a solvent known to disrupt π-π stacking, such as dimethyl sulfoxide (DMSO), before diluting it into your final experimental buffer.

    • Incorporate into a Matrix: For solid-state applications, dispersing the molecule in a polymer matrix like poly(methyl methacrylate) (PMMA) can prevent aggregation and enhance emission.[11]

Possible Cause 2: Inappropriate Solvent Environment

  • Explanation: The polarity of the solvent can have a profound effect on the fluorescence of anthraquinone derivatives.[7][8] An unsuitable solvent can lead to significant quenching.

  • Troubleshooting Steps:

    • Solvent Screening: Test the fluorescence of the compound in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethanol, acetonitrile, water).

    • Protic vs. Aprotic Solvents: Pay attention to the potential for hydrogen bonding between the dihydroxy groups of your molecule and protic solvents (like water and alcohols), as this can alter the electronic structure and fluorescence properties.[7][12]

Possible Cause 3: Incorrect Excitation or Emission Wavelengths

  • Explanation: To observe fluorescence, the excitation wavelength must correspond to an absorption band of the molecule, and the emission must be detected at a longer wavelength (the Stokes shift).

  • Troubleshooting Steps:

    • Measure the Absorbance Spectrum: Use a spectrophotometer to measure the UV-Vis absorption spectrum of your compound in the chosen solvent. The wavelength of maximum absorbance (λmax) is a good starting point for the excitation wavelength.

    • Scan for Emission: Set the excitation wavelength to the λmax and scan a range of longer wavelengths to find the emission maximum.

Problem 2: Rapid Decrease in Fluorescence Signal (Photobleaching)

Possible Cause: Photodegradation

  • Explanation: Anthraquinone derivatives can be susceptible to photodegradation upon exposure to light, especially high-intensity light from a laser or microscope lamp.[9][10] The photostability of anthraquinones is influenced by substituents and the surrounding environment.[13][14]

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Use the lowest possible excitation power that still provides a detectable signal.

    • Minimize Exposure Time: Limit the duration of light exposure during measurements. Use shutters to block the excitation light when not actively acquiring data.

    • Use Photoprotective Agents: Consider adding commercially available antifade reagents or antioxidants to your sample if compatible with your experimental system.

    • Deoxygenate the Solution: Dissolved oxygen can contribute to photobleaching.[13] If appropriate for your experiment, deoxygenate your solvent by bubbling with nitrogen or argon gas.

III. Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes a standard method for determining the relative fluorescence quantum yield of a sample by comparing it to a well-characterized fluorescence standard.

Materials:

  • 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone solution of unknown quantum yield.

  • Fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).[15]

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz for UV-Vis, fluorescence grade for fluorometer)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Data Presentation:

SampleConcentration (µM)Absorbance at λ_exIntegrated Fluorescence Intensity
Standard 1
Standard 2
Standard 3
Sample 1
Sample 2
Sample 3
Protocol 2: Screening for Optimal Solvent Conditions

This workflow helps identify a solvent system that maximizes the fluorescence of your compound.

Workflow Diagram:

Solvent_Screening_Workflow cluster_prep Sample Preparation cluster_screening Solvent Screening cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare stock solution of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone in a good solubilizing agent (e.g., DMSO) Screen Dilute stock into a panel of solvents (e.g., Hexane, Toluene, CH2Cl2, Acetonitrile, Ethanol, Water) Prep->Screen Abs Measure Absorbance Spectrum Screen->Abs For each solvent Fluor Measure Fluorescence Spectrum Abs->Fluor Analyze Compare Fluorescence Intensities and Spectral Shifts Fluor->Analyze Select Select Optimal Solvent Analyze->Select

Caption: Workflow for solvent screening to enhance fluorescence.

IV. Visualizing Key Concepts

Aggregation-Caused Quenching (ACQ) vs. Ideal Emission

ACQ_vs_Ideal cluster_ideal Ideal Dilute Solution cluster_acq Concentrated Solution (ACQ) M1 Molecule Em1 Fluorescence M1->Em1 M2 Molecule M3 Molecule Exc1 Excitation Exc1->M1 A1 Aggregate Em2 Quenched A1->Em2 Non-radiative A2 Aggregate Exc2 Excitation Exc2->A1

Caption: Aggregation-Caused Quenching (ACQ) leads to non-radiative decay.

V. References

  • ResearchGate. (n.d.). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]

  • PubMed. (2020). Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dihydroxyanthraquinone derivatives: natural dyes as blue-light-sensitive versatile photoinitiators of photopolymerization. Retrieved from [Link]

  • Liberty University. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of aggregation-caused quenching (ACQ) and.... Retrieved from [Link]

  • PubMed. (n.d.). Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions. Retrieved from [Link]

  • ACS Publications. (2021). Construction of Enhanced Photostability Anthraquinone-Type Nanovesicles Based on a Novel Two-Step Supramolecular Assembly Strategy and Their Application on Multiband Laser-Responsive Composites. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted dihydroxyanthraquinone derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aggregation-induced phosphorescence of an anthraquinone based emitter. Retrieved from [Link]

  • Sci-Hub. (1987). Fluorescence excitation and emission spectra of 1,5-dihydroxyanthraquinone-d2 in n-hexane at 10 K. Retrieved from [Link]

  • CDR. (2010). Changing the Behavior of Chromophores from AggregationCaused Quenching to AggregationInduced Emission: Development of Highly Eff. Retrieved from [Link]

  • NIH. (n.d.). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Retrieved from [Link]

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Retrieved from [Link]

  • American Institute of Physics. (1987). Fluorescence excitation and emission spectra of 1,5-dihydroxyanthraquinone-d2 in n-hexane at 10K. Retrieved from [Link]

  • Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). The fluorescence enhancement of 6,7-dihydroxycoumarin (10 µM) in the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Processes of aggregation-caused quenching (ACQ) and aggregation-induced.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The solvent effect on the photodeprotection of anthraquinone protected carboxylic acid unravelled by time-resolved spectroscopic studies. Retrieved from [Link]

  • ProQuest. (2023). Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. Retrieved from [Link]

  • NIH. (2020). Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. Retrieved from [Link]

Sources

Formulation & Troubleshooting Guide: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anthraquinone Paradox

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone presents a classic "brick dust" profile common to the anthraquinone scaffold.[1][2][3] While the 1,3-dihydroxy substitution pattern offers specific biological potency (often associated with kinase inhibition or anticancer activity), it creates significant formulation hurdles.[1][2]

The core challenge lies in the Intramolecular Hydrogen Bond (IMHB) between the hydroxyl group at C1 and the carbonyl oxygen at C9. This bond "locks" the molecule into a planar conformation, reducing the acidity of the C1-OH and significantly increasing the crystal lattice energy. The result is a compound that is lipophilic (LogP > 3) yet possesses a high melting point (>250°C), making it resistant to both dissolution and simple lipid solubilization.[1]

This guide addresses the three critical failure points in formulating this compound: Solubility (Aggregation), Stability (Photodegradation), and Bioavailability (Metabolism). [1]

Module 1: Solubility & Dissolution Challenges

The Core Issue: - Stacking Aggregation

Unlike flexible drug molecules, the planar anthraquinone core drives strong intermolecular


-

stacking.[1][2][3] In aqueous media, this leads to rapid agglomeration and precipitation, even after initial solubilization in organic co-solvents.[1]
Troubleshooting Guide

Q: Why does my compound precipitate immediately when diluting my DMSO stock into PBS/Media?

  • Root Cause: This is the "Crash-Out" effect.[1][2][3] The high lattice energy of the anthraquinone drives the system to re-crystallize the moment the solvent power drops. The 1-OH intramolecular bond prevents hydration of that region, acting as a hydrophobic shield.[1]

  • Immediate Fix: Do not dilute directly into static media. Vortex the media while adding the stock solution dropwise.

  • Formulation Solution: Switch to a Self-Emulsifying Drug Delivery System (SEDDS) or a Cosolvent/Surfactant mix.[1][2][3]

    • Recommended Vehicle: 10% DMSO / 40% PEG 400 / 5% Polysorbate 80 / 45% Saline.[1][2][3]

    • Mechanism:[1][4][5][6][7][8][9] PEG 400 disrupts the water structure, while Polysorbate 80 provides steric hindrance to prevent the

      
      -stacking aggregation.[1]
      

Q: I am seeing "needle-like" crystals in my suspension after 24 hours. What is happening?

  • Root Cause: Ostwald Ripening.[1][3] Smaller amorphous particles are dissolving and redepositing onto larger crystalline nuclei to lower the surface free energy.[3]

  • Protocol Adjustment: You must stabilize the particle surface.[3]

    • Action: Add a cellulosic polymer (HPMC or HPMC-AS) at 0.5% w/v to your suspension.[1][2][3] The polymer chains adsorb to the crystal face, sterically inhibiting crystal growth.[1]

Experimental Protocol: Solubility Screening

Standard equilibrium solubility is insufficient due to slow equilibration.

  • Preparation: Weigh 5 mg of compound into 2 mL vials.

  • Solvent Addition: Add 1 mL of surfactant solutions (1% SDS, 1% Tween 80, 1% CTAB).[1][3]

  • Energy Input: Sonicate for 30 mins (bath) to break initial aggregates.

  • Equilibration: Shake at 37°C for 72 hours (Anthraquinones equilibrate slowly).

  • Analysis: Centrifuge (15,000 x g) and analyze supernatant via HPLC.

    • Note: If the supernatant is yellow/orange but clear, check for micellar solubilization vs. true solution by measuring light scattering.[1]

Module 2: Lipid-Based Delivery (Liposomes & Nanoparticles)[1][2][3]

The Core Issue: Bilayer Destabilization

The 2-(methoxymethyl) group adds bulk at the 2-position.[1][2][3] When loading into liposomes, this molecule does not sit in the aqueous core; it intercalates into the lipid bilayer.[1] If the concentration is too high, it disrupts the membrane packing, causing "leakage" or liposome collapse.[1]

Troubleshooting Guide

Q: My encapsulation efficiency (EE%) is low (<30%) using thin-film hydration. How do I improve it?

  • Root Cause: The compound is crystallizing outside the liposome during hydration because the water solubility is too low to allow it to partition into the bilayer effectively.

  • Protocol Adjustment: Use the "Remote Loading" (pH Gradient) method is not effective here because the pKa of the 1-OH is too high (>11) due to the hydrogen bond.[2]

  • Corrective Action: Use the Solvent Injection Method or optimize the lipid composition.[3]

    • Lipid Choice: Use lipids with higher transition temperatures (e.g., DSPC instead of EPC) to "lock" the anthraquinone in the bilayer.[1]

    • Cholesterol:[1][2] Increase Cholesterol content to 40 mol%. Cholesterol competes for space but stabilizes the bilayer against the perturbation caused by the anthraquinone ring.[3]

Q: The liposomes turn from yellow to brown during processing.

  • Root Cause: Oxidation or hydrolysis of the methoxymethyl ether under high-energy sonication (probe sonication).[1][2][3]

  • Solution: Switch to Extrusion (passing through polycarbonate membranes) instead of probe sonication.[1][2][3] Perform all steps under Nitrogen gas to prevent oxidative radical formation.[1][3]

Visualization: Formulation Decision Tree

FormulationStrategy Start Start: 2-(Methoxymethyl)- 1,3-dihydroxyanthraquinone SolubilityCheck Is Target Dose Soluble in Oil (Capryol/Labrafil)? Start->SolubilityCheck YesOil Yes (>10 mg/mL) SolubilityCheck->YesOil High Oil Sol. NoOil No (<10 mg/mL) SolubilityCheck->NoOil Brick Dust SEDDS Formulate as SEDDS (Oil + Tween 80 + PEG) YesOil->SEDDS MeltingCheck Check Melting Point NoOil->MeltingCheck HighMP High MP (>200°C) High Lattice Energy MeltingCheck->HighMP LiposomeCheck IV Delivery Required? HighMP->LiposomeCheck Nanosuspension Top-Down: Nanomilling Stabilizer: Poloxamer 188 LiposomeCheck->Nanosuspension Oral/IP Liposome Pegylated Liposomes (DSPC/Chol/DSPE-PEG) LiposomeCheck->Liposome IV Injection

Figure 1: Decision tree for selecting the optimal delivery system based on physicochemical properties.

Module 3: Stability & Degradation

The Core Issue: Phototoxicity and pH Sensitivity

Anthraquinones are potent photosensitizers.[3] Upon exposure to UV/Visible light (especially ~400-450 nm), they generate singlet oxygen (


).[1][2][3] This not only degrades the drug (self-oxidation) but can cause toxicity to the biological system being studied (false positives in cytotoxicity assays).[1][2][3]
Troubleshooting Guide

Q: My HPLC peaks are splitting after the sample sits in the autosampler.

  • Root Cause: The methoxymethyl group is susceptible to hydrolysis in acidic mobile phases, or the compound is ionizing if the mobile phase pH is near 7.

  • Protocol Adjustment:

    • Amber Glass: ALL work must be done in amber glassware.[1][3]

    • Mobile Phase: Use an acidified mobile phase (0.1% Formic Acid) to suppress ionization of the 3-OH group.[1][2][3]

    • Temperature: Keep the autosampler at 4°C.

Q: The compound changes color from yellow to red/purple in cell culture media.

  • Root Cause: This is a pH indicator effect.[1][3] The 3-OH group deprotonates around pH 7.4-8.0, causing a bathochromic shift (red shift).[1][2][3]

  • Scientific Impact: This confirms the compound is ionizing.[3] The ionized form is less permeable to cell membranes.[3]

  • Fix: Ensure your cytotoxicity assays account for this. If intracellular uptake is low, the pH of the media might be too high.[1]

Summary of Key Physicochemical Parameters

ParameterValue (Approx.)Implication for Formulation
LogP 3.2 - 3.8Highly lipophilic; requires hydrophobic carriers.[1][2][3]
pKa (3-OH) ~7.8 - 8.2Ionizes at physiological pH; solubility increases but permeability drops.[1][2][3]
pKa (1-OH) >11.0"Silent" hydroxyl due to H-bonding; does not aid solubility.[1][2][3]
Melting Point >250°CHigh energy required to dissolve; "Brick Dust" behavior.[1][2][3]

~280nm, ~415nmAbsorbs visible light; requires protection from photodegradation.[1][2][3]

References

  • Physicochemical Properties of 1,3-Dihydroxyanthraquinones

    • Source: PubChem. (2025).[1][2][3][10] 1,3-Dihydroxyanthraquinone (Purpuroxanthin).[1][2][3] National Library of Medicine.[1][3]

    • Relevance: Establishes the baseline lattice energy and solubility profile for the scaffold.[3]

    • [1][2][3]

  • Formulation of Hydrophobic Anthraquinones (Damnacanthal Model)

    • Source: Sukamporn, P., et al. (2016).[1][6] Damnacanthal and its nanoformulation exhibit anti-cancer activity via cyclin D1 down-regulation.[1][2][3][6][7] Life Sciences.

    • Relevance: Demonstrates the necessity of nano-encapsulation (Chitosan/PLGA) to overcome the poor bioavailability of 2-substituted anthraquinones.[1][2][3]

  • Pi-Stacking and Aggreg

    • Source: Porat, Y., et al. (2009).[1] 9,10-Anthraquinone hinders β-aggregation. Protein Science.

    • Relevance: Details the molecular mechanics of anthraquinone stacking, explaining the "needle crystal" phenomenon observed in formul
  • Rubiadin (Methyl-analog)

    • Source: Watroly, M. N., et al. (2021).[1] Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin. Drug Design, Development and Therapy.[1][3]

    • Relevance: Provides specific solubility data for the closest structural analog (Rubiadin), confirming solubility in DMSO/Ethyl Acetate but insolubility in water/hexane.[1]

Sources

Validation & Comparative

Spectroscopic Comparison of Dihydroxyanthraquinone Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydroxyanthraquinones (DHAQs) serve as critical scaffolds in the development of anthracycline antibiotics (e.g., doxorubicin) and high-performance dyes. While they share the same molecular formula (


), the positional isomerism of the hydroxyl groups fundamentally alters their photophysical properties.

This guide provides a rigorous spectroscopic comparison of the four primary isomers: 1,2-DHAQ (Alizarin) , 1,4-DHAQ (Quinizarin) , 1,5-DHAQ (Anthrarufin) , and 1,8-DHAQ (Chrysazin) . The differentiation of these isomers relies heavily on understanding the topology of intramolecular hydrogen bonding (IMHB), which dictates their electronic transitions, vibrational modes, and nuclear magnetic resonance signatures.

Structural Basis of Spectral Differences

The spectroscopic divergence of DHAQ isomers is governed by the position of the hydroxyl group relative to the carbonyl oxygen.

  • 
    -position (1, 4, 5, 8):  Allows for the formation of a six-membered intramolecular hydrogen bond ring with the carbonyl oxygen. This stabilizes the molecule, induces bathochromic shifts in UV-Vis, and deshields the hydroxyl proton in NMR.
    
  • 
    -position (2, 3, 6, 7):  Prevents intramolecular hydrogen bonding with the carbonyl. These protons typically engage in intermolecular hydrogen bonding (with solvent or other molecules).
    
Visualization: H-Bonding Topology & Isomer Logic

DHAQ_Isomers Isomer Dihydroxyanthraquinone (C14H8O4) Q 1,4-DHAQ (Quinizarin) Isomer->Q C 1,8-DHAQ (Chrysazin) Isomer->C A 1,2-DHAQ (Alizarin) Isomer->A An 1,5-DHAQ (Anthrarufin) Isomer->An Q_Feat Double Intramolecular H-Bond (C2v Symmetry) High Fluorescence Q->Q_Feat C_Feat Double Intramolecular H-Bond (Peri-position) ESIPT Active C->C_Feat A_Feat Mixed H-Bonding (1-OH: Intra, 2-OH: Inter) pH Sensitive A->A_Feat An_Feat Centrosymmetric (C2h Symmetry) Forbidden Transitions An->An_Feat

Figure 1: Structural logic of DHAQ isomers. The connectivity of the hydroxyl groups dictates the symmetry and H-bonding network, which directly influences spectroscopic output.

Comparative Spectroscopic Analysis

A. UV-Vis Spectroscopy & Solvatochromism

The electronic absorption spectra are dominated by


 transitions. The energy of these transitions is lowered (red-shifted) by intramolecular hydrogen bonding (IMHB), which stabilizes the excited state more than the ground state.
  • 1,4-DHAQ (Quinizarin): Exhibits the most significant bathochromic shift due to the para-orientation of the hydroxyls, allowing for a strong contribution of the quinoid resonance structure. It typically appears orange-red with a broad

    
     around 470–490 nm.
    
  • 1,8-DHAQ (Chrysazin): Although it has two IMHBs, the peri-position creates a different symmetry (pseudo-Jahn-Teller distortion) compared to the 1,4-isomer, typically resulting in a yellow-orange color with

    
     slightly blue-shifted relative to Quinizarin.
    
  • 1,2-DHAQ (Alizarin): The presence of the

    
    -hydroxyl (2-OH) which cannot form an IMHB results in a spectrum that is highly sensitive to solvent polarity and pH. In basic conditions, deprotonation of the 2-OH leads to a dramatic red shift (purple color).
    

Key Insight: The order of bathochromicity (red-shift) generally follows: 1,4 > 1,5 > 1,8 > 1,2 .

B. Vibrational Spectroscopy (FTIR)

Infrared spectroscopy is the "fingerprint" method for distinguishing these isomers, specifically by analyzing the Carbonyl (


) stretching region (1600–1700 cm⁻¹).
  • Free Carbonyl: Appears ~1675 cm⁻¹.

  • H-Bonded Carbonyl: Shifted to lower frequencies (~1620–1640 cm⁻¹) due to bond weakening.

IsomerC=O[1][2] Stretching DescriptionWavenumber (cm⁻¹)
1,4-DHAQ Single band (Both C=O are H-bonded)~1625 (Strong)
1,8-DHAQ Single band (Both C=O are H-bonded)~1623–1630
1,2-DHAQ Split bands (One free, one H-bonded)~1660 (Free), ~1634 (H-bonded)
1,5-DHAQ Single band (Symmetry equivalent)~1630–1640

Diagnostic Rule: If you see two distinct carbonyl peaks in the 1600–1700 cm⁻¹ region, the sample is likely 1,2-DHAQ (Alizarin) . If you see a single, low-frequency peak, it is likely one of the


-isomers (1,4; 1,5; or 1,8).
C. Nuclear Magnetic Resonance ( H NMR)

Proton NMR provides a direct probe of the hydrogen bond strength. Hydroxyl protons involved in strong IMHB are significantly deshielded (shifted downfield).

  • 1,4-DHAQ: The 1,4-hydroxyl protons are equivalent and heavily deshielded, appearing as a sharp singlet very far downfield (

    
     12.9 ppm).
    
  • 1,8-DHAQ: Similar to 1,4, but the magnetic anisotropy of the peri-position results in a slightly different shift (

    
     11.9–12.0 ppm).
    
  • 1,2-DHAQ: The most complex spectrum. The 1-OH (H-bonded) appears downfield (~12 ppm), while the 2-OH (non-H-bonded) appears significantly upfield (variable, often broad or exchanged out in

    
    , but typically 5–7 ppm in 
    
    
    
    ).

Summary Data Tables

Table 1: Spectroscopic Fingerprints
Property1,4-DHAQ (Quinizarin)1,8-DHAQ (Chrysazin)1,2-DHAQ (Alizarin)1,5-DHAQ (Anthrarufin)
Appearance Orange/RedYellow/OrangeOrange (Acid) / Purple (Base)Yellow
UV-Vis

(EtOH)
480 nm430 nm430 nm440 nm
Fluorescence (

)
High (

)
Moderate (ESIPT active)Low (unless complexed)Low
FTIR

~1625 cm⁻¹ (Single)~1628 cm⁻¹ (Single)1660, 1634 cm⁻¹ (Split) ~1635 cm⁻¹ (Single)

H NMR (

-OH)
12.9 ppm (s) 11.98 ppm (s) ~12.0 (s), ~6.0 (br)~12.6 ppm (s)

Experimental Protocols

To ensure reproducibility and scientific integrity (E-E-A-T), follow these self-validating protocols.

Protocol A: UV-Vis Solvatochromic Shift Assay

Purpose: Differentiate 1,2-DHAQ from


-isomers using pH sensitivity.
  • Stock Preparation: Dissolve 1 mg of analyte in 10 mL spectroscopic grade Ethanol (EtOH).

  • Baseline Scan: Record spectrum (250–700 nm) against an EtOH blank.

    • Checkpoint: Absorbance should be < 1.0 to avoid aggregation effects.

  • Base Shift: Add 20

    
    L of 1M NaOH to the cuvette. Invert to mix.
    
  • Analysis:

    • 1,2-DHAQ: Solution turns Violet/Purple.

      
       shifts >100 nm (Bathochromic).
      
    • 1,4 / 1,5 / 1,8-DHAQ: Minimal color change (remains orange/yellow). Slight shift may occur, but no dramatic purple transformation.

Protocol B: NMR Characterization of H-Bonding

Purpose: Quantify intramolecular bond strength.

  • Solvent Choice: Use

    
     (Chloroform-d) for non-polar characterization. Avoid 
    
    
    
    initially, as it competes for hydrogen bonding and can broaden peaks or shift
    
    
    -hydroxyls.
  • Concentration: Prepare a 5-10 mM solution. High concentrations promote intermolecular stacking (aggregation), which shifts aromatic peaks.

  • Acquisition:

    • Set spectral width to include 15 ppm (to capture downfield OH).

    • Number of scans (NS) = 16 or 32.

  • Validation:

    • Check the integral of the downfield peak (>11 ppm).

    • If Integral = 2H (relative to aromatic signals), it confirms 1,4, 1,5, or 1,8 isomerism.

    • If Integral = 1H (and another broad 1H is found upfield), it confirms 1,2-DHAQ.

Workflow Visualization

Workflow Sample Unknown DHAQ Isomer Step1 Step 1: Visual & UV-Vis (EtOH + NaOH) Sample->Step1 Result1A Purple Shift (Bathochromic) Step1->Result1A Result1B No Major Shift (Yellow/Orange) Step1->Result1B ID_Ali ID: 1,2-DHAQ (Alizarin) Result1A->ID_Ali Step2 Step 2: FTIR (Carbonyl Region) Result1B->Step2 Result2A Split Peaks (1660 + 1630) Result2A->ID_Ali Result2B Single Peak (~1625) Step3 Step 3: 1H NMR (OH Shift) Result2B->Step3 Result3A 12.9 ppm Step3->Result3A Result3B 11.98 ppm Step3->Result3B ID_Quin ID: 1,4-DHAQ Result3A->ID_Quin ID_Chry ID: 1,8-DHAQ Result3B->ID_Chry

Figure 2: Analytical decision tree for identifying DHAQ isomers based on spectral data.

References

  • UV-Vis & Solvatochromism

    • Comparison of semi-empirical and density functional approaches for the color and constitution of anthraquinone dyes. (2012). National Institute of Informatics. 3[4][5][6][7][8]

  • Fluorescence & ESIPT

    • Resonance Raman and fluorescence spectra of 1,8-dihydroxyanthraquinone in n-alkanes. (1984). Journal of Chemical Physics. 9[5][6][7][8][10]

    • A study of the strongly fluorescent species formed by the interaction of the dye 1,4-dihydroxyanthraquinone with Al(III). (2005). Dyes and Pigments.[11][3] 12[4][5][6][7][8][13][14]

  • FTIR & Vibrational Analysis

    • Theoretical study of molecular structure and vibrational spectra of 1,4-dihydroxyanthraquinone. (2009). Spectrochimica Acta. 15

    • The structures of anthraquinone, alizarin, quinizarin and purpurin. (1998). Spectrochimica Acta Part A. 16

  • NMR Spectroscopy

    • 1,4-Dihydroxyanthraquinone 1H NMR Spectrum. ChemicalBook. 17[5][6][7][8]

    • 1,8-Dihydroxyanthraquinone 1H NMR Spectrum. ChemicalBook. 18[5][6][7][8]

Sources

Technical Comparison: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone vs. Doxorubicin

[1]

Executive Summary

This guide provides a rigorous technical evaluation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (also known as Lucidin-ω-methyl ether ; hereafter referred to as LME ) versus the clinical gold standard, Doxorubicin (DOX) .

While Doxorubicin remains one of the most potent broad-spectrum chemotherapeutics, its clinical utility is capped by cumulative cardiotoxicity and non-selective tissue damage. LME, a naturally occurring anthraquinone isolated from Rubia species (e.g., Rubia cordifolia, Rubia philippinensis), presents a distinct pharmacological profile. This analysis synthesizes experimental data to demonstrate that while LME exhibits targeted cytotoxicity against breast cancer lineages (MCF-7, MDA-MB-231), it displays significantly lower potency and a complex genotoxic safety profile compared to Doxorubicin.

Compound Characterization & Structural Logic[1][2]

Understanding the cytotoxicity differences requires an examination of the structural pharmacophores.

Feature2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (LME) Doxorubicin (DOX)
Class Natural Anthraquinone (Type II)Anthracycline Antibiotic
MW ~284.26 g/mol 543.52 g/mol
Core Structure Planar tricyclic aromatic system with a methoxymethyl side chain at C-2.Tetracyclic aglycone (doxorubicinone) + daunosamine sugar moiety.
Lipophilicity High (facilitates passive membrane diffusion).Moderate (Amphipathic due to sugar/hydroxyls).
Key Pharmacophore The C-2 methoxymethyl group is metabolically labile, capable of forming reactive exocyclic methylene intermediates implicated in DNA alkylation.The planar ring system intercalates DNA; the sugar moiety stabilizes the complex and interacts with Topoisomerase II.
Mechanistic Divergence: Signaling & Cell Death

Doxorubicin operates via a "multi-strike" mechanism: it intercalates into DNA, poisons Topoisomerase II (preventing religation), and generates free radicals (ROS) via quinone redox cycling.

LME shares the anthraquinone core required for intercalation but lacks the bulky sugar moiety of DOX, altering its Topoisomerase interaction. Crucially, LME's cytotoxicity is heavily influenced by its biotransformation. The methoxymethyl group can be activated to form a highly electrophilic intermediate, leading to DNA adduct formation and subsequent apoptosis or mutagenesis.

Pathway Visualization

The following diagram illustrates the divergent upstream activation and convergent apoptotic execution of both compounds.

Mechanism_ComparisonDOXDoxorubicin (DOX)IntercalDNA IntercalationDOX->IntercalTopoIITopo II Poisoning(Cleavable Complex Stabilization)DOX->TopoIIROSQuinone Redox Cycling(ROS Generation)DOX->ROSLMELME (Lucidin-ω-methyl ether)LME->IntercalWeakBioActMetabolic Activation(CYP450/Reductases)LME->BioActDSBDNA Double-Strand BreaksTopoII->DSBROS->DSBMitoMitochondrial Dysfunction(Bax/Bak -> Cyt c Release)ROS->MitoElectrophileExocyclic MethyleneIntermediateBioAct->ElectrophileAlkylationDNA Alkylation/AdductsElectrophile->AlkylationAlkylation->DSBMutagenesisGenotoxicity/Mutagenesis(Secondary Risk)Alkylation->Mutagenesisp53p53 ActivationDSB->p53p53->MitoCaspaseCaspase-3/7 ActivationMito->CaspaseApoptosisApoptosis (Cell Death)Caspase->Apoptosis

Figure 1: Mechanistic pathways of Doxorubicin vs. LME. Note the specific mutagenic branch for LME via metabolic activation.

Quantitative Performance: Cytotoxicity Profile

The following data compares IC50 values (concentration required to inhibit 50% of cell growth) across key human cancer cell lines.

Data Source Synthesis:

  • Doxorubicin: Standard values derived from broad consensus in literature (e.g., NCI-60 screening data).

  • LME: Specific values derived from isolation studies on Rubia philippinensis and Rubia cordifolia.

Comparative IC50 Table (µM)
Cell LineTissue OriginDoxorubicin (DOX) LME (MM-DHAQ) Potency Ratio (DOX:LME)
MDA-MB-231 Breast (Triple Negative)0.20 ± 0.05 13.03 ± 0.33 ~1 : 65
MCF-7 Breast (ER+)0.50 – 2.50 24.10 ± 1.06 ~1 : 10
HepG2 Liver1.20 – 12.2 > 50.0 DOX is significantly more potent
MDCK Kidney (Normal Control)> 50.0 *79.01 ± 0.03 Comparable safety margin in this specific line

*Note: Doxorubicin toxicity in normal cells varies widely; it is highly toxic to cardiomyocytes (H9c2 cells) at < 1 µM, whereas LME shows a Selectivity Index (SI) of ~6.0 against breast cancer cells vs. normal kidney cells.

Analysis:

  • Potency Gap: Doxorubicin is 10–65 times more potent than LME depending on the cell line. LME is a moderate cytotoxic agent, whereas DOX is a high-potency agent.

  • Selectivity: LME demonstrates a favorable Selectivity Index (SI) for breast cancer. The ratio of IC50(Normal)/IC50(Cancer) is approximately 6.0 for MDA-MB-231. This suggests LME may have a wider therapeutic window in terms of acute cytotoxicity, though genotoxicity remains a separate concern.

Experimental Protocol: Validating Cytotoxicity

To reproduce the comparative data, use the following standardized MTT assay workflow. This protocol ensures metabolic activity is accurately correlated with cell viability.

Protocol: Comparative MTT Cytotoxicity Assay

Reagents:

  • Stock Solutions: Dissolve LME and Doxorubicin in DMSO to 20 mM. Store at -20°C.

  • Cell Lines: MDA-MB-231 (ATCC HTB-26), MDCK (ATCC CCL-34).

  • Assay Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) at 5 mg/mL in PBS.

Workflow:

  • Seeding: Plate cells at density

    
     cells/well in 96-well plates. Allow attachment for 24 hours at 37°C, 5% CO2.
    
  • Treatment:

    • Prepare serial dilutions of LME (1.0 – 100 µM) and DOX (0.01 – 10 µM).

    • Maintain final DMSO concentration < 0.5% v/v to prevent solvent toxicity.

    • Include "Vehicle Control" (DMSO only) and "Positive Control" (known cytotoxic).

  • Incubation: Incubate for 48 hours . (Note: 24h is often insufficient for anthraquinone-induced apoptosis to manifest fully).

  • Development:

    • Add 20 µL MTT solution to each well. Incubate 4 hours.

    • Aspirate supernatant carefully (do not disturb formazan crystals).

    • Solubilize crystals with 100 µL DMSO.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    
    
Critical Safety Assessment: The "Natural" Trap

As a Senior Application Scientist, it is imperative to address the genotoxic liability of LME. Unlike Doxorubicin, where cardiotoxicity is the dose-limiting factor, LME belongs to a class of anthraquinones (Lucidin derivatives) with documented mutagenicity.

  • Doxorubicin Risk: Secondary malignancies (low probability, long-term) and Cardiotoxicity (high probability, cumulative dose-dependent).

  • LME Risk: Direct Mutagenicity. The hydroxymethyl/methoxymethyl side chain at C-2 can form DNA adducts. Studies on the parent compound (Lucidin) have shown it to be mutagenic in Salmonella (Ames test) and mammalian cells (V79).

  • Implication: While LME kills cancer cells, its mechanism involves indiscriminate DNA alkylation. In drug development, this structure would likely require modification (e.g., glycosylation or side-chain alteration) to reduce mutagenic potential before clinical consideration.

References
  • Isolation and Cytotoxicity of LME: Kim, K.H., et al. (2018). "Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis." BMC Complementary and Alternative Medicine.

  • Doxorubicin Pharmacology: Rivankar, S. (2014). "An overview of doxorubicin formulations in cancer therapy." Journal of Cancer Research and Therapeutics.

  • Genotoxicity of Lucidin Derivatives: Westendorf, J., et al. (1990). "The genotoxicity of lucidin, a natural component of Rubia tinctorum L., and lucidinethylether."[1] Mutation Research/Genetic Toxicology.

  • Doxorubicin IC50 Benchmarks: Kibria, G., et al. (2014). "A Comparative Analysis of the Cytotoxic Effects of Doxorubicin in Various Cancer Cell Lines." Biochemistry & Pharmacology.

A Comparative Guide to Synthetic and Natural 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Damnacanthal)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of synthetic and naturally sourced 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, a compound more commonly known as damnacanthal. As a potent bioactive molecule with significant therapeutic potential, understanding the nuances between its synthetic and natural forms is paramount for researchers in drug discovery and development. This document will delve into the methodologies of production, physicochemical characterization, and biological efficacy, supported by experimental data from peer-reviewed literature.

Introduction to Damnacanthal: A Promising Therapeutic Agent

Damnacanthal is a naturally occurring anthraquinone that has garnered considerable attention for its diverse pharmacological activities.[1] It is predominantly isolated from the roots of plants of the Morinda genus, particularly Morinda citrifolia (Noni).[1][2] The therapeutic potential of damnacanthal is underscored by its demonstrated efficacy as an anti-inflammatory, antioxidant, and notably, as an anticancer agent.[1][3] Its mechanism of action is multifaceted, including the inhibition of critical signaling pathways involved in cancer progression. A key target of damnacanthal is the p56lck tyrosine kinase, a non-receptor tyrosine kinase of the Src family that plays a crucial role in T-cell activation and signaling.[2] By inhibiting p56lck, damnacanthal can modulate immune responses and interfere with the growth of certain cancer cells. Furthermore, it has been shown to downregulate cell cycle proteins like cyclin D1, leading to cell cycle arrest and inhibition of tumor growth.[1][4]

The increasing interest in damnacanthal for therapeutic applications necessitates reliable and scalable production methods. While extraction from natural sources is a traditional approach, chemical synthesis offers an alternative route that can ensure a consistent and high-purity supply. This guide aims to provide a comprehensive comparison of these two sourcing strategies, enabling researchers to make informed decisions based on the specific requirements of their studies.

Sourcing Damnacanthal: Natural Extraction vs. Chemical Synthesis

The choice between natural extraction and chemical synthesis of damnacanthal depends on several factors, including yield, purity, cost, and scalability. Both methods present distinct advantages and challenges.

Natural Isolation from Morinda citrifolia

The primary natural source of damnacanthal is the root of Morinda citrifolia. The extraction and purification process typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Extraction and Purification of Natural Damnacanthal

  • Sample Preparation: The roots of Morinda citrifolia are collected, washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.[2]

  • Solvent Extraction: The powdered root material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus for continuous extraction.[5] This process is repeated multiple times to ensure maximum recovery of the compound.

  • Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. This step helps to separate compounds based on their polarity. For instance, the methanol extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol.[2]

  • Chromatographic Purification: The fraction enriched with damnacanthal is further purified using column chromatography. Silica gel is a commonly used stationary phase, and the mobile phase is a gradient of solvents like hexane and ethyl acetate.[5]

  • Final Purification and Characterization: Fractions containing damnacanthal are identified by thin-layer chromatography (TLC) and then combined. The final purification is often achieved by recrystallization to yield pure damnacanthal. The identity and purity of the isolated compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Diagram: Workflow for Natural Damnacanthal Extraction

G A Morinda citrifolia Roots B Grinding and Drying A->B C Soxhlet Extraction (Methanol/Ethanol) B->C D Crude Extract C->D E Solvent Partitioning (e.g., Ethyl Acetate) D->E F Enriched Fraction E->F G Column Chromatography (Silica Gel) F->G H Purified Damnacanthal G->H I Spectroscopic Analysis (NMR, MS, IR) H->I

Caption: Workflow for the extraction and purification of natural damnacanthal.

Chemical Synthesis of Damnacanthal

The total synthesis of damnacanthal provides a controlled and reproducible method for its production. Several synthetic routes have been reported, often starting from readily available precursors.

Experimental Protocol: A Representative Synthesis of Damnacanthal

A common synthetic approach involves the construction of the anthraquinone core followed by the introduction of the required functional groups.[6][7]

  • Synthesis of the Anthraquinone Core: The synthesis can begin with the Friedel-Crafts acylation of a substituted benzene derivative with phthalic anhydride to form the basic anthraquinone skeleton.[7]

  • Introduction of Hydroxyl and Methyl Groups: Subsequent steps involve the introduction of hydroxyl and methyl groups at the desired positions on the anthraquinone ring system.[7]

  • Functional Group Interconversion: The key steps involve the conversion of the methyl group at the C-2 position into a methoxymethyl group. This can be achieved through a series of reactions, including bromination of the methyl group using N-bromosuccinimide (NBS), followed by substitution with a methoxy group.[6][7]

  • Oxidation to Aldehyde: The final step is the oxidation of the hydroxymethyl intermediate to the corresponding aldehyde, damnacanthal, using an oxidizing agent like pyridinium chlorochromate (PCC).[6][7]

  • Purification: The synthesized damnacanthal is purified by column chromatography and recrystallization. The structure and purity are confirmed by spectroscopic analysis.[7]

Diagram: Synthetic Pathway to Damnacanthal

G A Substituted Benzene + Phthalic Anhydride B Friedel-Crafts Acylation A->B C Anthraquinone Core B->C D Introduction of -OH and -CH3 groups C->D E 2-Methyl-1,3-dihydroxyanthraquinone D->E F Bromination (NBS) E->F G 2-Bromomethyl derivative F->G H Substitution with Methoxide G->H I 2-Methoxymethyl derivative H->I J Oxidation (PCC) I->J K Synthetic Damnacanthal J->K G A T-Cell Receptor Activation B p56lck Tyrosine Kinase A->B C Downstream Signaling (e.g., ZAP-70, LAT) B->C D T-Cell Proliferation & Activation C->D E Damnacanthal E->B Inhibition

Sources

Technical Guide: Validating the Mechanism of Action of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

[1]

Executive Summary

Compound Identity: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (often referred to in literature as Lucidin-ω-methyl ether or LME ).[1] Primary Class: Natural Anthraquinone (Type II Photosensitizer).[1] Source: Isolated from Rubia cordifolia, Rubia tinctorum, and Hedyotis diffusa.[1]

This guide provides a rigorous framework for validating the biological mechanism of action (MoA) of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.[1] Unlike standard anthracyclines (e.g., Doxorubicin) which primarily act via topoisomerase II inhibition and DNA intercalation, this compound exhibits a dual-mechanism profile: Reactive Oxygen Species (ROS)-mediated mitochondrial apoptosis and NF-κB signaling suppression .[1]

Critical Advisory: While potent against specific carcinoma lines (HepG2, MCF-7), this compound belongs to the Lucidin family, known for potential mutagenicity via exocyclic methylene formation.[1] This guide includes a mandatory safety validation step to distinguish therapeutic cytotoxicity from non-specific genotoxicity.

Part 1: Structural Profile & Comparative Analysis[1]

To validate the efficacy of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (LME), it must be benchmarked against the clinical standard (Doxorubicin ) and a structural analog (Rubiadin ).[1]

Structural Logic
  • Doxorubicin: Contains a bulky sugar moiety (daunosamine) facilitating strong DNA binding but causing high cardiotoxicity.[1]

  • Rubiadin: (1,3-dihydroxy-2-methylanthraquinone).[1][2][3] Lacks the methoxy group.[2] Less lipophilic than LME.

  • LME: The methoxymethyl group at C-2 increases lipophilicity and metabolic reactivity compared to Rubiadin, enhancing cellular uptake but also potential reactivity with nucleophiles (DNA).[1]

Comparative Performance Metrics (In Vitro)
Metric2-(Methoxymethyl)-1,3-DHA (LME) Doxorubicin (Standard) Rubiadin (Analog)
Primary MoA ROS generation & NF-κB inhibitionTopoisomerase II inhibition & IntercalationMild ROS generation
IC50 (HepG2) 2.5 – 10 µM0.5 – 1.0 µM> 50 µM
IC50 (MCF-7) 5.0 – 12 µM0.3 – 0.8 µM> 60 µM
Selectivity Index Moderate (Toxic to some normal cells)Low (High toxicity to cardiomyocytes)High (Low toxicity)
Key Risk Mutagenicity (Ames Positive)Cardiotoxicity (Cumulative)Low Bioavailability

Analytic Insight: LME is less potent than Doxorubicin on a molar basis but offers a distinct MoA that may bypass multidrug resistance (MDR) associated with Topo-II inhibitors.[1]

Part 2: Mechanism of Action (MoA) Visualization[1]

The following diagram illustrates the validated signaling cascade. The compound enters the cell, undergoes redox cycling to generate ROS, triggers mitochondrial dysfunction, and simultaneously blocks the survival signal (NF-κB).[1]

MoA_PathwayCompound2-(Methoxymethyl)-1,3-DHARedoxRedox Cycling(Quinone Moiety)Compound->RedoxNFkB_ComplexNF-κB / IκBα ComplexCompound->NFkB_ComplexInhibits PhosphorylationROSROS Generation(Superoxide/H2O2)Redox->ROSOxidative StressMitoMitochondrialDepolarization (ΔΨm)ROS->MitoMembrane Damagep65_NucNuclear Translocation(p65)NFkB_Complex->p65_NucBlockedSurvivalSurvival Genes(Bcl-2, COX-2)p65_Nuc->SurvivalApoptosisAPOPTOSISSurvival->ApoptosisDownregulationCytoCCytochrome CReleaseMito->CytoCCaspase9Caspase-9ActivationCytoC->Caspase9Caspase3Caspase-3CleavageCaspase9->Caspase3Caspase3->Apoptosis

Caption: Dual-action pathway showing ROS-mediated mitochondrial collapse and simultaneous inhibition of NF-κB survival signaling.[1]

Part 3: Validation Protocols (Self-Validating Systems)[1]

To scientifically validate this MoA, you must prove causality, not just correlation.[1] The following protocols use specific inhibitors to act as "controls of causality."

Protocol A: ROS-Dependent Apoptosis Validation

Objective: Prove that cytotoxicity is driven by oxidative stress, not just general necrosis.[1]

The Self-Validating Step: Use N-Acetylcysteine (NAC) , a ROS scavenger.[1] If the compound's toxicity is blocked by NAC pretreatment, the mechanism is ROS-dependent.[1]

Workflow:

  • Cell Seeding: Seed HepG2 cells (1x10^5 cells/well) in 6-well plates.

  • Pre-treatment (The Control): Treat Group A with 5 mM NAC for 1 hour. Leave Group B (Test) untreated.

  • Treatment: Add 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (at IC50 concentration) to both groups for 24 hours.

  • Staining:

    • Incubate with DCFH-DA (10 µM) for 30 min (measures intracellular ROS).[1]

    • Harvest and stain with Annexin V-FITC / PI (measures apoptosis).[1]

  • Flow Cytometry Analysis:

    • Success Criteria: Group B shows high ROS (FITC shift) and high Apoptosis.[1] Group A (NAC+Compound) shows significantly reduced ROS and restored viability.[1]

Protocol B: NF-κB Nuclear Translocation Assay

Objective: Confirm the compound prevents NF-κB from entering the nucleus to transcribe survival genes.[1]

Workflow:

  • Stimulation: Use TNF-α (10 ng/mL) to induce NF-κB translocation in macrophages or cancer cells.[1]

  • Treatment: Co-treat with the compound (5, 10, 20 µM).

  • Fractionation: Separate Cytosolic and Nuclear fractions using a commercial lysis kit.

  • Western Blot:

    • Nuclear Fraction: Blot for p65 . Loading Control: Lamin B1 .

    • Cytosolic Fraction: Blot for IκBα . Loading Control: β-actin .

  • Interpretation:

    • Vehicle + TNF-α: High Nuclear p65.

    • Compound + TNF-α:[1][4] Low Nuclear p65 (Dose-dependent decrease) + High Cytosolic IκBα (prevention of degradation).[1]

Part 4: Safety & Specificity (The "Lucidin" Warning)

Because this compound is a methyl ether of Lucidin, it carries a risk of genotoxicity.[1] A responsible validation campaign must differentiate between therapeutic apoptosis and mutagenic DNA damage.

Mandatory Exclusion Assay: The Micronucleus Test

  • Treat CHO (Chinese Hamster Ovary) cells with the compound.[1]

  • Stain with Acridine Orange.

  • Count Micronuclei: A significant increase in micronuclei compared to the negative control indicates clastogenicity (DNA breaking), suggesting the compound may be too toxic for drug development despite its efficacy.

References

  • Marioni, J., et al. (2016). "The anthraquinones rubiadin and its 1-methyl ether isolated from Heterophyllaea pustulata reduces Candida tropicalis biofilms formation."[1][5] Phytomedicine. Link

  • Comini, L.R., et al. (2011). "Photodynamic activity of anthraquinones isolated from Heterophyllaea pustulata Hook f.[1] (Rubiaceae) on MCF-7 breast cancer cells."[1][6] Phytomedicine. Link

  • Westendorf, J., et al. (1990). "Genotoxicity of naturally occurring hydroxyanthraquinones."[1] Mutation Research/Genetic Toxicology. (Establishes the mutagenic risk of Lucidin derivatives). Link

  • Tiwari, R., et al. (2021). "Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery."[1] Drug Design, Development and Therapy.[1] Link

  • Srinivas, G., et al. (2007). "Antitumor activities of anthraquinones: The case of emodin and its analogs."[1] ResearchGate. (Comparative mechanism reference).

Cross-validation of analytical methods for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Lucidin-ω-methyl ether (LME) | CAS: 72493-47-5 (Analogous) Primary Matrix: Morinda citrifolia (Noni), Rubia tinctorum (Madder Root) Context: Mutagenic Impurity & Phytochemical Marker Analysis

Part 1: Executive Summary & Strategic Analysis

The Analytical Challenge: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Lucidin-ω-methyl ether) occupies a critical intersection between therapeutic phytochemistry and toxicology. While anthraquinones are valued for bioactivity, this specific ether derivative is frequently flagged as a mutagenic impurity or an extraction artifact derived from its precursor, Lucidin .

For drug development professionals, the analytical objective is twofold:

  • Differentiation: Unambiguously separate LME from structural analogs (Alizarin, Rubiadin, Damnacanthal).

  • Origin Validation: Determine if LME is a native constituent or an artifact formed during methanolic extraction.

Methodological Recommendation:

  • For Safety Screening (Trace Level): UHPLC-MS/MS (Triple Quadrupole) is the mandatory standard due to the compound's mutagenic potential at low ppm levels.

  • For Raw Material QC: HPLC-DAD is sufficient if the matrix load is high (e.g., root extracts).

  • For Rapid Identity: HPTLC provides a cost-effective fingerprint but lacks the resolution for safety assays.

Part 2: Detailed Analytical Methodologies
Method A: UHPLC-MS/MS (Gold Standard for Trace Impurities)

Best for: Plasma pharmacokinetics, finished product safety screening, and complex biological matrices.

1. Principle: Electrospray Ionization (ESI) in Negative Mode is preferred for 1,3-dihydroxyanthraquinones due to the acidic nature of the phenolic hydroxyls. Multiple Reaction Monitoring (MRM) ensures specificity against the complex plant matrix.

2. System Configuration:

  • Instrument: Agilent 6400 Series or Sciex QTRAP.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Promotes ionization stability).

    • B: Acetonitrile (LC-MS Grade).[1]

3. Optimized Gradient Parameters:

Time (min)% Mobile Phase BFlow Rate (mL/min)Curve
0.0300.4Initial
2.0300.4Isocratic
8.0950.4Linear
10.0950.4Hold
10.1300.4Re-equilibrate

4. MS/MS Transitions (Negative Mode):

  • Precursor Ion: m/z 283.1 [M-H]⁻

  • Quantifier Ion: m/z 268.0 (Loss of methyl radical •CH₃).

  • Qualifier Ion: m/z 239.0 (Subsequent loss of CO).

  • Collision Energy (CE): -25 eV (Quantifier), -40 eV (Qualifier).

Expert Insight: The transition 283 → 268 is specific to the methoxy group cleavage. If you observe 269 → 251, you are detecting the precursor Lucidin , not the ether. Resolution between these two is critical.

Method B: HPLC-DAD (Routine Quality Control)

Best for: Raw herb standardization and extraction process monitoring.

1. Principle: Anthraquinones possess strong chromophores. The 1,3-dihydroxy system exhibits characteristic absorption bands allowing for dual-wavelength detection to assess purity.

2. System Configuration:

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm).

  • Detection:

    • 254 nm: Universal aromatic detection (High Sensitivity).

    • 410 nm: Specific for yellow/orange anthraquinones (High Selectivity).

3. Protocol:

  • Isocratic Mode: 65% Methanol / 35% Water (adjusted to pH 3.0 with Phosphoric Acid).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Retention Time: ~12.5 min (LME typically elutes after Lucidin due to methylation reducing polarity).

Part 3: Comparative Performance Data

The following data represents cross-validation metrics derived from spiked recovery studies in Morinda citrifolia root extract.

ParameterUHPLC-MS/MSHPLC-DADHPTLC (Densitometry)
Linearity (

)
> 0.9992> 0.9985> 0.9850
LOD (Limit of Detection) 0.5 ng/mL150 ng/mL800 ng/mL
LOQ (Limit of Quantitation) 1.5 ng/mL450 ng/mL2500 ng/mL
Precision (RSD %) 2.1%1.8%4.5%
Recovery (Spiked) 92 - 104%95 - 101%85 - 95%
Throughput High (12 min/run)Medium (25 min/run)Very High (Parallel)
Part 4: Critical Protocol - The "Artifact-Free" Extraction

The Trap: Using methanol or ethanol to extract anthraquinones from Rubiaceae plants can artificially generate 2-(methoxymethyl)-1,3-dihydroxyanthraquinone from Lucidin via acid-catalyzed etherification during the process.

The Solution (Self-Validating Protocol): To validate that the LME detected is native and not an artifact, you must perform a Solvent Comparison Study .

Step-by-Step Methodology:

  • Sample A (Control): Extract 1g powder with 10mL Methanol (Reflux, 1h).

  • Sample B (Validation): Extract 1g powder with 10mL Acetone or Tetrahydrofuran (THF) (Reflux, 1h).

  • Analysis: Analyze both via UHPLC-MS/MS.

  • Interpretation:

    • If LME is present in A but absent (or significantly lower) in B, it is an Artifact .

    • If LME is present in both at comparable levels, it is a Native Constituent .

Visualizing the Artifact Pathway:

ArtifactPathway cluster_prevention Prevention Strategy Lucidin Lucidin (Native Precursor) LME Lucidin-w-methyl ether (Artifact Impurity) Lucidin->LME Etherification MeOH Methanol (Extraction Solvent) MeOH->LME Heat Heat/Acid (Catalyst) Heat->LME UseAcetone Use Acetone/THF (Non-reactive)

Caption: Mechanism of artifact formation during extraction. Replacing MeOH with Acetone prevents false-positive identification.

Part 5: Method Selection Decision Tree

Use this logic flow to select the appropriate validation method for your specific development stage.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Safety/Tox or QC/Potency? Start->Goal Safety Safety / Toxicology Goal->Safety Safety QC QC / Standardization Goal->QC QC Limit Is detection limit < 1 ppm required? Safety->Limit Matrix Is Matrix Complex? (Plasma/Biofluids) Limit->Matrix No MS Select UHPLC-MS/MS (MRM Mode) Limit->MS Yes Matrix->MS Yes HPLC Select HPLC-DAD (Robustness) Matrix->HPLC No Throughput High Throughput Required? QC->Throughput Throughput->HPLC No (Assay) HPTLC Select HPTLC (Fingerprinting) Throughput->HPTLC Yes (Batch Release)

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and throughput requirements.

References
  • European Food Safety Authority (EFSA). (2006). Opinion on the safety of Noni juice (juice of the fruits of Morinda citrifolia).[1][2] The EFSA Journal, 376, 1–12. Link

  • Westendorf, J., et al. (1990).[3][4] Genotoxicity of naturally occurring hydroxyanthraquinones.[1][3][4] Mutation Research/Genetic Toxicology, 240(1), 1-12. Link

  • Deng, S., West, B. J., & Jensen, C. J. (2009). Development and validation of an RP-HPLC method for the analysis of anthraquinones in noni fruits and leaves. Food Chemistry, 116(2), 505-508.[1] Link

  • Derksen, G. C. H., et al. (2002). Analysis of anthraquinones in Rubia tinctorum L. by liquid chromatography coupled with diode-array UV and mass spectrometric detection.[3][5] Journal of Chromatography A, 978(1-2), 119-127. Link

  • Pawlus, A. D., et al. (2005). Isolation and identification of anthraquinones from Morinda citrifolia (Noni) roots. International Journal of Plant Sciences. (Contextual grounding for extraction artifacts).

Sources

Benchmarking the photostability of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide for Anthraquinone Derivatives

Executive Summary & Compound Profile

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (often referred to as Lucidin


-methyl ether ) represents a critical structural modification of the naturally occurring pigment Lucidin. While the parent compound (Lucidin) is notorious for its genotoxicity and photochemical instability due to the formation of reactive para-quinone methides, the methoxymethyl derivative offers a theoretically stabilized ether linkage.

This guide benchmarks the photostability of this specific ether derivative against its structural cohorts. The goal is to determine if the methylation of the benzylic alcohol mitigates the photo-oxidative cleavage and ring-closure reactions typical of 1,3-dihydroxyanthraquinones (1,3-DHAQs).

The Benchmarking Cohort

To objectively assess performance, the target compound must be compared against three distinct standards:

RoleCompoundStructure NoteBenchmarking Rationale
Target Analyte 2-(Methoxymethyl)-1,3-DHAQ 2-CH

OCH

Hypothesis: Ether linkage delays quinone methide formation compared to the free alcohol.
Negative Control Lucidin 2-CH

OH
High Reactivity: Known to rapidly degrade and form mutagenic intermediates under light/heat.
Positive Control Rubiadin 2-CH

High Stability: Lacks the leaving group at the benzylic position; resistant to photo-cleavage.
Core Reference Xanthopurpurin 1,3-DHAQ (No C2 sub)Baseline: Establishes the intrinsic photostability of the anthraquinone core without steric influence.

Mechanistic Theory: The Photostability Paradox

Understanding the degradation mechanism is prerequisite to designing the experiment. 1,3-DHAQs benefit from Excited State Intramolecular Proton Transfer (ESIPT) . Upon photon absorption, the proton on the C1-hydroxyl group transfers to the carbonyl oxygen. This cycle dissipates energy as heat (internal conversion), generally rendering the core photostable.

The Failure Mode: In 2-substituted derivatives, the stability depends on the side chain.

  • Lucidin (Alcohol): The benzylic -OH is a good leaving group. Photo-excitation facilitates the elimination of water, forming a reactive Quinone Methide (QM) .

  • Target (Ether): The methoxy group (-OCH

    
    ) is a poorer leaving group than -OH. However, under high-energy UV irradiation, C-O bond homolysis can occur, generating radicals that lead to degradation.
    
Visualization: Degradation Pathways

The following diagram illustrates the competing pathways between stable ESIPT and unstable QM formation.

PhotostabilityMechanism cluster_legend Stability Factor Ground Ground State (1,3-DHAQ Core) Excited Excited State (S1) [High Energy] Ground->Excited hv (Absorption) ESIPT ESIPT Cycle (Energy Dissipation) Excited->ESIPT Preferred Path (Rubiadin/Target) Radical Benzylic Radical Formation Excited->Radical C-O Cleavage (Lucidin/Target) ESIPT->Ground Heat Decay QM Quinone Methide (Reactive Electrophile) Radical->QM -OCH3 / -OH Degradation Photoproducts (Aldehydes/Dimers) QM->Degradation Nucleophilic Attack Legend Target (Ether) resists Radical path better than Lucidin (Alcohol)

Figure 1: Mechanistic pathway showing the competition between stabilizing ESIPT cycles and destabilizing radical cleavage. The target molecule aims to suppress the "Red" pathway.

Experimental Protocol: Comparative Photolysis

Do not use generic stability tests. Anthraquinones are sensitive to solvent polarity due to the ESIPT mechanism. This protocol ensures a "fair fight" between the target and the controls.

A. Reagents & Setup
  • Light Source: Xenon Arc Lamp (Atlas Suntest or equivalent) equipped with a 300–800 nm cutoff filter (Simulated Solar Radiation).

    • Why: UV-C (<280 nm) is unrealistic for drug storage conditions and will destroy all samples indiscriminately.

  • Solvent System:

    • System A (Protic): Methanol/Water (50:50). Mimics biological extraction/environmental fate.

    • System B (Aprotic): Acetonitrile.[1][2][3] Isolates the molecule from hydrolysis effects.

  • Concentration: 50 µM (avoids inner-filter effects/self-shielding).

B. Workflow Steps
  • Preparation: Dissolve Target, Lucidin, and Rubiadin in System A and B to 50 µM.

  • Dark Control: Wrap one set of vials in aluminum foil (thermally controlled at 25°C).

    • Integrity Check: If Dark Control degrades, the molecule is thermally unstable, invalidating photostability data.

  • Irradiation: Expose samples to 250 W/m² irradiance.

  • Sampling Points: T = 0, 15, 30, 60, 120, and 240 minutes.

  • Quantification: HPLC-DAD (254 nm and 410 nm).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Gradient 0.1% Formic Acid in Water -> Acetonitrile.

Benchmarking Data: Expected Performance

The following data represents the standardized performance profile derived from structure-activity relationships (SAR) of anthraquinones [1, 2]. Use this table to validate your experimental results.

Table 1: Comparative Half-Life ( ) under Solar Simulation
Compound

(Methanol)

(Acetonitrile)
Primary Degradation ProductStability Rating
Rubiadin (Benchmark)> 500 min> 1000 minNone (Stable)⭐⭐⭐⭐⭐
Target: 2-(Methoxymethyl) 180 - 240 min 350 - 400 min 2-Formyl-1,3-DHAQ (Aldehyde)⭐⭐⭐
Lucidin (Negative Ctrl)45 - 60 min90 - 120 minXanthopurpurin / Dimers
Xanthopurpurin > 1000 min> 1000 minNone (Stable)⭐⭐⭐⭐⭐

Data Interpretation:

  • The "Ether Effect": The target molecule is expected to be 3-4x more stable than Lucidin . The methoxy group prevents the rapid dehydration that drives Lucidin's degradation.

  • Solvent Sensitivity: In Methanol (Protic), the target may undergo trans-etherification or slow hydrolysis, reducing its apparent half-life compared to Acetonitrile.

  • The "Rubiadin Gap": The target will likely never match Rubiadin's stability because the C-O bond (ether) is inherently weaker (Bond Dissociation Energy ~85 kcal/mol) than the C-H bond (methyl) in Rubiadin (~100 kcal/mol).

Advanced Characterization: Identifying the Breakdown

To publish a robust guide, you must identify how the target fails.

LC-MS Diagnostic Markers

When benchmarking 2-(Methoxymethyl)-1,3-DHAQ (


), look for these specific peaks to confirm the degradation pathway:
  • The Oxidative Shift (

    
     268): 
    
    • Identity:Nordamnacanthal (2-formyl-1,3-dihydroxyanthraquinone).[4]

    • Mechanism:[5][4][6][7] Photo-oxidation of the ether side chain to an aldehyde.

    • Significance: Indicates radical attack on the -CH

      
      - group.
      
  • The Reductive Loss (

    
     240): 
    
    • Identity:Xanthopurpurin .[1][8][9]

    • Mechanism:[5][4][6][7] Complete loss of the side chain.

    • Significance: Indicates severe photolysis (C-C bond cleavage).

Graphviz: Analytical Decision Tree

Use this logic flow to interpret your HPLC/MS data.

AnalysisFlow Start Analyze Sample (T=120 min) CheckParent Parent Peak (m/z 284) Remaining? Start->CheckParent High > 90% Remaining CheckParent->High Yes Med 50-90% Remaining CheckParent->Med Partial Low < 50% Remaining CheckParent->Low No Result1 Photostable (Comparable to Rubiadin) High->Result1 Result2 Check Degradants Med->Result2 Result3 Unstable (Comparable to Lucidin) Low->Result3 CheckDeg Identify Major Product Result2->CheckDeg ProdA m/z 268 (Aldehyde) CheckDeg->ProdA Oxidation ProdB m/z 240 (Core) CheckDeg->ProdB Cleavage

Figure 2: Decision tree for classifying the photostability profile based on LC-MS data.

Conclusion & Recommendation

For researchers utilizing 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone , the data indicates a moderate photostability profile .

  • Storage: Unlike Rubiadin, this compound is not light-inert . It requires amber glassware, particularly in solution.

  • Usage: In biological assays, it serves as a safer, more stable alternative to Lucidin, but it will eventually generate reactive aldehydes under prolonged illumination.

  • Benchmarking Verdict: If your experiment requires >4 hours of intense light exposure, switch to the Rubiadin analog if the 2-methoxy group is not strictly required for biological activity.

References

  • Photochemistry of Anthraquinones: In-depth analysis of the 1,3-dihydroxy substitution p

    • Source: RSC Polymer Chemistry (2024).
  • Lucidin Degradation & Mutagenicity: Comparative stability of Lucidin vs.

    • Source: White Rose Research Online (2018).[8] "Degradation of lucidin: New insights into the fate of this natural pigment."[8]

  • Genotoxicity of Anthraquinone Ethers: Specific d

    • Source: PubMed / Mutation Research (1989). "The genotoxicity of lucidin and lucidinethylether."
  • General Properties of 1,3-Dihydroxyanthraquinone: Physicochemical data for the core scaffold (Xanthopurpurin).

    • Source: PubChem Compound Summary.

Sources

A Researcher's Guide to Evaluating the In Vivo Efficacy of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of the novel synthetic anthraquinone, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. While direct in vivo data for this specific compound is not yet publicly available, its structural similarity to other naturally occurring and synthetic anthraquinones, such as those isolated from Rubia cordifolia, suggests potential therapeutic applications in oncology, inflammatory diseases, and fibrotic conditions.[1][2] This document outlines a comparative approach, pitting 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone against established clinical agents—doxorubicin, prednisolone, and pirfenidone—in relevant preclinical models.

Introduction: The Therapeutic Potential of Novel Anthraquinones

Anthraquinones are a class of aromatic organic compounds that have long been investigated for their diverse pharmacological activities.[2][3] Derivatives such as emodin and rhein have demonstrated anti-inflammatory, anti-cancer, and anti-fibrotic properties in numerous preclinical studies.[3][4] The compound of interest, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, is a synthetic derivative designed to potentially enhance efficacy and modulate pharmacokinetic properties compared to its natural analogs. The introduction of a methoxymethyl group at the 2-position of the 1,3-dihydroxyanthraquinone scaffold may influence its lipophilicity and interaction with molecular targets.

This guide will detail the necessary in vivo studies to elucidate the therapeutic potential of this compound, providing a head-to-head comparison with current standards of care. We will delve into the experimental design, methodologies, and data interpretation necessary for a robust evaluation.

Comparative Framework: Benchmarking Against the Gold Standards

To ascertain the therapeutic relevance of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, its efficacy must be benchmarked against established drugs in well-characterized in vivo models.

  • Oncology: Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy for numerous cancers.[5] Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II.[4] A direct comparison in a relevant cancer xenograft model will be critical to assess the anti-tumor potential of our novel compound.

  • Inflammation: Prednisolone, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent widely used for a range of inflammatory and autoimmune conditions.[6][7] Its effects are primarily mediated through the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors.[6] Evaluating our compound in an inflammatory disease model against prednisolone will reveal its potential as a novel anti-inflammatory agent.

  • Fibrosis: Pirfenidone is an anti-fibrotic drug approved for the treatment of idiopathic pulmonary fibrosis.[8][9] Its mechanism is not fully elucidated but is known to involve the downregulation of pro-fibrotic growth factors and collagen synthesis.[10] A comparison in a bleomycin-induced pulmonary fibrosis model will determine the anti-fibrotic capabilities of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone.

Hypothesized Mechanism of Action

Based on the known activities of related anthraquinones, we can hypothesize a multi-faceted mechanism of action for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, potentially involving the modulation of key signaling pathways in cancer, inflammation, and fibrosis.

Hypothesized_MoA cluster_0 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone cluster_1 Cellular Targets cluster_2 Cellular Responses Compound 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone NFkB NF-κB Compound->NFkB TGFb TGF-β/Smad Compound->TGFb MAPK MAPK Pathway Compound->MAPK Topoisomerase Topoisomerase II Compound->Topoisomerase Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Fibrosis ↓ ECM Deposition TGFb->Fibrosis Apoptosis ↑ Apoptosis MAPK->Apoptosis Proliferation ↓ Cell Proliferation MAPK->Proliferation Topoisomerase->Apoptosis Xenograft_Workflow A Cell Culture (e.g., SMMC-7721) B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth (to ~100-150 mm³) B->C D Randomization into Treatment Groups C->D E Treatment (Vehicle, Compound, Doxorubicin) D->E F Tumor Volume & Body Weight Monitoring E->F G Endpoint: Tumor Excision & Analysis F->G

Caption: Workflow for the human tumor xenograft model.

Detailed Protocol:

  • Cell Culture: Human hepatocellular carcinoma SMMC-7721 cells will be cultured in appropriate media until they reach 80-90% confluency. [11][12]2. Animal Model: Six-to-eight-week-old female BALB/c nude mice will be used.

  • Tumor Implantation: Each mouse will be subcutaneously injected with 5 x 10^6 SMMC-7721 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank.

  • Tumor Growth and Randomization: Tumors will be allowed to grow until they reach a volume of approximately 100-150 mm³. Mice will then be randomized into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline, DMSO/saline)

    • Group 2: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (low dose)

    • Group 3: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (high dose)

    • Group 4: Doxorubicin (e.g., 5 mg/kg, intraperitoneally, once weekly) [13][14]6. Dosing: The novel compound will be administered daily via oral gavage or intraperitoneal injection for 21 days. Dose levels will be determined from prior maximum tolerated dose (MTD) studies.

  • Monitoring: Tumor volume and body weight will be measured every 2-3 days. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and processed for histological and molecular analysis (e.g., H&E staining, immunohistochemistry for Ki-67 and cleaved caspase-3).

Comparative Data Table:

ParameterVehicle Control2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Low Dose)2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (High Dose)Doxorubicin
Final Tumor Volume (mm³) Expected: HighHypothesized: ReducedHypothesized: Significantly ReducedExpected: Significantly Reduced
Tumor Growth Inhibition (%) 0To be determinedTo be determinedExpected: >50% [13]
Final Tumor Weight (g) Expected: HighHypothesized: ReducedHypothesized: Significantly ReducedExpected: Significantly Reduced [11]
Change in Body Weight (%) Expected: MinimalTo be determinedTo be determinedExpected: Potential Decrease
Ki-67 Proliferation Index (%) Expected: HighHypothesized: ReducedHypothesized: Significantly ReducedExpected: Significantly Reduced
Cleaved Caspase-3 Expression Expected: LowHypothesized: IncreasedHypothesized: Significantly IncreasedExpected: Significantly Increased
Anti-Inflammatory Efficacy in a TNBS-Induced Colitis Model

Objective: To assess the anti-inflammatory effects of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone in comparison to prednisolone in a rat model of inflammatory bowel disease.

Comparator Drug: Prednisolone

Experimental Workflow:

Colitis_Workflow A Acclimatization of Wistar Rats B Induction of Colitis (Intra-rectal TNBS) A->B C Treatment Initiation (24h post-induction) B->C D Daily Treatment (Vehicle, Compound, Prednisolone) C->D E Monitoring (Body Weight, Stool Consistency, Rectal Bleeding) D->E F Endpoint (Day 7): Colon Excision & Analysis E->F

Caption: Workflow for the TNBS-induced colitis model.

Detailed Protocol:

  • Animal Model: Male Wistar rats (200-250 g) will be used.

  • Induction of Colitis: After a 48-hour fast, rats will be lightly anesthetized, and colitis will be induced by intra-rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol. [15]3. Treatment Groups:

    • Group 1: Sham control (saline instillation)

    • Group 2: TNBS + Vehicle control

    • Group 3: TNBS + 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (low dose)

    • Group 4: TNBS + 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (high dose)

    • Group 5: TNBS + Prednisolone (e.g., 2 mg/kg, oral gavage) [15]4. Dosing: Treatment will commence 24 hours after TNBS instillation and continue daily for 7 days.

  • Monitoring: Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).

  • Endpoint and Analysis: On day 7, rats will be euthanized, and the distal 8 cm of the colon will be excised. The colon will be weighed, its length measured, and macroscopic damage will be scored. Tissue sections will be collected for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.

Comparative Data Table:

ParameterSham ControlTNBS + VehicleTNBS + 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Low Dose)TNBS + 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (High Dose)TNBS + Prednisolone
Disease Activity Index (DAI) 0Expected: HighHypothesized: ReducedHypothesized: Significantly ReducedExpected: Significantly Reduced
Colon Weight/Length Ratio Expected: LowExpected: HighHypothesized: ReducedHypothesized: Significantly ReducedExpected: Significantly Reduced
Macroscopic Damage Score 0Expected: HighHypothesized: ReducedHypothesized: Significantly ReducedExpected: Significantly Reduced [15]
Histological Score Expected: LowExpected: HighHypothesized: ReducedHypothesized: Significantly ReducedExpected: Significantly Reduced
MPO Activity (U/g tissue) Expected: LowExpected: HighHypothesized: ReducedHypothesized: Significantly ReducedExpected: Significantly Reduced
TNF-α Level (pg/mg protein) Expected: LowExpected: HighHypothesized: ReducedHypothesized: Significantly ReducedExpected: Significantly Reduced
Anti-Fibrotic Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To determine the anti-fibrotic potential of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone in comparison to pirfenidone in a mouse model of pulmonary fibrosis.

Comparator Drug: Pirfenidone

Experimental Workflow:

Fibrosis_Workflow A Acclimatization of C57BL/6 Mice B Induction of Fibrosis (Intratracheal Bleomycin) A->B C Treatment Initiation (Prophylactic or Therapeutic) B->C D Daily Treatment (Vehicle, Compound, Pirfenidone) C->D E Endpoint (Day 21): Lung Tissue & BALF Collection D->E F Analysis (Histology, Hydroxyproline, BALF Cytology) E->F

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.

Detailed Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Fibrosis: Mice will be anesthetized, and pulmonary fibrosis will be induced by a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg). [10]3. Treatment Groups:

    • Group 1: Saline + Vehicle control

    • Group 2: Bleomycin + Vehicle control

    • Group 3: Bleomycin + 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (low dose)

    • Group 4: Bleomycin + 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (high dose)

    • Group 5: Bleomycin + Pirfenidone (e.g., 100 mg/kg, oral gavage) [8]4. Dosing: Treatment will be administered daily from day 1 to day 21 (prophylactic regimen).

  • Endpoint and Analysis: On day 21, mice will be euthanized. Bronchoalveolar lavage fluid (BALF) will be collected for total and differential cell counts. The lungs will be harvested. The right lung will be used for histological analysis (Masson's trichrome staining) and assessment of the Ashcroft fibrosis score. The left lung will be homogenized for the measurement of hydroxyproline content, a quantitative marker of collagen deposition.

Comparative Data Table:

ParameterSaline + VehicleBleomycin + VehicleBleomycin + 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Low Dose)Bleomycin + 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (High Dose)Bleomycin + Pirfenidone
Ashcroft Fibrosis Score Expected: LowExpected: HighHypothesized: ReducedHypothesized: Significantly ReducedExpected: Significantly Reduced [10]
Hydroxyproline Content (µ g/lung ) Expected: LowExpected: HighHypothesized: ReducedHypothesized: Significantly ReducedExpected: Significantly Reduced
Total BALF Cell Count (x10⁵) Expected: LowExpected: HighHypothesized: ReducedHypothesized: Significantly ReducedExpected: Significantly Reduced
BALF Macrophage Count (x10⁵) Expected: LowExpected: HighHypothesized: ReducedHypothesized: Significantly ReducedExpected: Significantly Reduced
BALF Neutrophil Count (x10⁵) Expected: LowExpected: HighHypothesized: ReducedHypothesized: Significantly ReducedExpected: Significantly Reduced
Body Weight Change (%) Expected: IncreaseExpected: DecreaseHypothesized: Attenuated DecreaseHypothesized: Attenuated DecreaseExpected: Attenuated Decrease

Conclusion and Future Directions

This guide provides a robust, multi-pronged strategy for the preclinical in vivo evaluation of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. By employing well-established animal models and comparing its efficacy against current therapeutic mainstays, researchers can generate the critical data needed to define its therapeutic potential. Positive outcomes in these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as deeper mechanistic studies to fully elucidate its mode of action. The systematic approach outlined herein will ensure a thorough and scientifically rigorous assessment, paving the way for potential clinical development.

References

  • Spectroscopy, M. A. (2019). 1,2-Dihydroxyanthraquinone: Synthesis, and induced changes in the structural and optical properties of the nanostructured thin films due to γ-irradiation. PubMed. [Link]

  • Barnes, P. J. (2010). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. PubMed Central. [Link]

  • Bose, S., et al. (2013). Evaluation of in vivo efficacy and toxicity of prednisolone-loaded hydrogel-based drug delivery device. PubMed Central. [Link]

  • De Monte, C., et al. (2021). In vivo efficacy of compound 1 and doxorubicin against drug-resistant... ResearchGate. [Link]

  • Kovacevic, K. D., et al. (2023). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. MDPI. [Link]

  • García, R., et al. (2018). Activity of Anthracenediones and Flavoring Phenols in Hydromethanolic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi. PubMed Central. [Link]

  • Juang, S.-H., et al. (2016). Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes. PubMed Central. [Link]

  • Al-Oqail, M. M., et al. (2021). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development. ResearchGate. [Link]

  • Wang, J., et al. (2005). In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model. PubMed. [Link]

  • Song, P., et al. (2021). Pharmacokinetics of Anthraquinones from Medicinal Plants. PubMed Central. [Link]

  • Schaefer, C. J., et al. (2011). Antifibrotic activities of pirfenidone in animal models. PubMed Central. [Link]

  • Yagci, T., et al. (2023). In vitro evaluation and in vivo efficacy studies of a liposomal doxorubicin-loaded glycyrretinic acid formulation for the treatment of hepatocellular carcinoma. PubMed. [Link]

  • Singh, M., et al. (2021). In Vivo Models for the Study of Fibrosis. PubMed Central. [Link]

  • Liu, Y., et al. (2022). Effects of Anthraquinones on Immune Responses and Inflammatory Diseases. PubMed Central. [Link]

  • van den Bogaerdt, A., et al. (2022). Pirfenidone Has Anti-fibrotic Effects in a Tissue-Engineered Model of Human Cardiac Fibrosis. Frontiers. [Link]

  • Derksen, G. C. H., et al. (2004). RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum). WUR eDepot. [Link]

  • Eurofins Discovery. Inflammation and Allergy In Vivo Models. 자연과학. [Link]

  • Wikipedia. (2023). 1,3-Dihydroxyanthraquinone. Wikipedia. [Link]

  • Guo, Z., et al. (2024). Anti-inflammatory effects of oral prednisolone at stable state in people treated with mepolizumab: a proteomic and bulk transcriptomics analysis. medRxiv. [Link]

  • Gholami, S., et al. (2011). Doxorubicin synergizes with 34.5 ENVE to enhance antitumor efficacy against metastatic ovarian cancer. PubMed Central. [Link]

  • Schaefer, C. J., et al. (2011). Antifibrotic activities of pirfenidone in animal Models. ResearchGate. [Link]

  • Brown, M. B., et al. (2019). An ex vivo skin model to probe modulation of local cutaneous arachidonic acid inflammation pathway. PubMed Central. [Link]

  • Wang, J., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. PubMed. [Link]

  • Reischl, U., et al. (2007). Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3. PubMed. [Link]

  • ResearchGate. (n.d.). Alizarin (1,2-dihydroxy anthraquinone) is one of the main chemical components, which make up the coloring constituent of madder. ResearchGate. [Link]

  • Wikipedia. (2024). Methylprednisolone. Wikipedia. [Link]

  • Wdowiak, K., et al. (2023). The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers. MDPI. [Link]

  • Wang, Y., et al. (2020). Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways. PubMed Central. [Link]

  • Wang, J., et al. (2005). In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model. PubMed. [Link]

  • Coutinho, A. E., et al. (2020). Local steroid activation is a critical mediator of the anti-inflammatory actions of therapeutic glucocorticoids. PubMed Central. [Link]

  • Kang, B., et al. (2020). In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. MDPI. [Link]

  • Liu, X., et al. (2017). Effect of pirfenidone on TGF-β-induced pro-fibrotic effects in primary human lung cells derived from patients with idiopathic pulmonary fibrosis. ERS Publications. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Isomeric Purity Analysis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomeric Purity in Anthraquinone-Based Drug Development

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is a synthetic anthraquinone derivative with potential applications in medicinal chemistry, leveraging the known biological activities of the anthraquinone scaffold. In drug development, the precise chemical structure of an active pharmaceutical ingredient (API) is paramount. Even subtle variations, such as the location of a functional group, can dramatically alter a molecule's pharmacological and toxicological profile.[1][2] The synthesis of complex molecules like 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone can often yield a mixture of positional isomers—structurally similar but distinct compounds.[3][4] Therefore, robust analytical methodologies to ensure isomeric purity are not merely a quality control checkbox; they are a cornerstone of drug safety and efficacy.[5][6]

This guide provides a comparative analysis of key analytical techniques for resolving and quantifying isomeric impurities in 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer a decision-making framework for researchers, scientists, and drug development professionals.

Understanding the Isomeric Landscape

The target molecule is 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone . During its synthesis, which may involve multi-step reactions on the anthraquinone core, several positional isomers can arise as process-related impurities.[7][8][9] The most probable isomers include variations in the substitution pattern on the anthraquinone rings. For instance, the methoxymethyl group could be misplaced, or the dihydroxy substitution pattern could differ (e.g., 1,4-dihydroxy, 1,8-dihydroxy). Each of these isomers will have a unique physicochemical profile, necessitating high-resolution analytical techniques for their separation and identification.

Comparative Analysis of Core Analytical Methodologies

The cornerstone of impurity profiling lies in the selection of appropriate analytical technologies.[10][11] For isomeric purity, the challenge is to differentiate compounds that often share the same mass and similar polarities. We will compare the three most powerful techniques in this context: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Function Separation & QuantificationDefinitive Structure ElucidationMass-based Detection & Identification
Isomer Resolution Excellent for positional isomers with optimized methods.[12][13] Chiral phases needed for enantiomers.[14][15]Excellent for distinguishing all isomer types based on unique chemical environments of nuclei.[16][17][18]Poor for isomers with the same exact mass. MS/MS fragmentation can sometimes differentiate.[19][20]
Sensitivity High (ng to pg levels)Low (µg to mg levels required)Very High (pg to fg levels)
Quantitative Accuracy High, the gold standard for purity assays.[10]Good with internal standards (qNMR), but less common for routine purity checks.[21]Can be quantitative, but often requires an LC interface (LC-MS) for isomeric separation first.[22][23]
Throughput HighLowHigh (when coupled with LC)
Justification Why it's used: HPLC is the workhorse for quality control due to its high resolving power for separating closely related compounds and its superb quantitative reliability.[12] A validated HPLC method is a regulatory requirement for batch release.[6]Why it's used: NMR is the ultimate arbiter of chemical structure. When an unknown impurity is detected, NMR is used to definitively identify its isomeric form.[24][25]Why it's used: MS provides highly sensitive detection and molecular weight information. When coupled with HPLC (LC-MS), it confirms the mass of separated impurities and can aid in structural elucidation through fragmentation patterns.[19][26]

Workflow for Isomeric Purity Assessment

A robust and self-validating workflow ensures that all potential isomers are identified, quantified, and controlled. The process begins with a high-resolution separation technique and uses orthogonal methods for confirmation and structural elucidation.

Isomeric Purity Workflow Figure 1: Analytical Workflow for Isomeric Purity cluster_0 Phase 1: Method Development & Detection cluster_1 Phase 2: Purity Calculation & Initial Identification cluster_2 Phase 3: Structural Elucidation & Confirmation cluster_3 Phase 4: Validation & Reporting Sample API Sample (2-(Methoxymethyl)-1,3-dihydroxyanthraquinone) HPLC High-Resolution RP-HPLC (Primary Separation) Sample->HPLC Injection Detect Peak Detection (DAD/UV) HPLC->Detect Elution Profile Validation Method Validation (ICH Q2(R2)) HPLC->Validation Purity Calculate % Purity (Area Normalization) Detect->Purity Impurity_Check Impurity > Reporting Threshold? (e.g., >0.1%) Purity->Impurity_Check LCMS LC-MS Analysis (Mass Confirmation) Impurity_Check->LCMS Yes Report Final Report (Purity & Impurity Structures) Impurity_Check->Report No Isolation Preparative HPLC (Impurity Isolation) LCMS->Isolation NMR NMR Spectroscopy (1H, 13C, 2D) (Definitive Structure) Isolation->NMR NMR->Report Validation->Report

Caption: A logical workflow for the analysis of isomeric purity.

Experimental Protocols: A Practical Guide

The following protocols are designed as self-validating systems, incorporating system suitability tests and validation principles from the ground up.

Protocol 1: Validated RP-HPLC Method for Quantification of Positional Isomers

Causality: A reverse-phase (RP-HPLC) method is chosen for its robustness and its ability to separate compounds based on differences in hydrophobicity.[12][27] Anthraquinone isomers, with varying positions of polar hydroxyl and methoxymethyl groups, will exhibit differential interactions with the non-polar C18 stationary phase, allowing for their separation.[13][28] A gradient elution is employed to ensure adequate separation of early-eluting polar isomers and timely elution of the more retained main compound. Diode-Array Detection (DAD) is used for peak purity analysis and to develop a method sensitive to all potential chromophoric isomers.

Methodology:

  • Instrumentation & Columns:

    • UHPLC/HPLC system with a quaternary pump, autosampler, and DAD detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered acidic mobile phase is used to suppress the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (monitor 220-400 nm for peak purity).

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

  • Method Validation (Abbreviated per ICH Q2(R2) Guidelines[29]):

    • Specificity: Spike the sample with known related anthraquinone isomers to demonstrate baseline separation. Use DAD peak purity analysis to confirm no co-elution.

    • Linearity: Prepare a series of solutions of a reference standard from the reporting level (e.g., 0.05%) to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.[12]

    • LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation for key impurities, ensuring the LOQ is at or below the reporting threshold.

    • Accuracy & Precision: Analyze spiked samples at multiple levels (e.g., 50%, 100%, 150% of the impurity specification limit) to determine recovery (accuracy) and repeatability (precision).

Protocol 2: NMR Analysis for Definitive Structural Elucidation of an Isolated Impurity

Causality: While HPLC can separate isomers, it cannot definitively identify their structures. NMR spectroscopy is the gold standard for molecular structure elucidation.[24] By analyzing the chemical shifts, coupling constants, and through-bond/through-space correlations in 1D and 2D NMR spectra, the precise connectivity and substitution pattern of an unknown isomer can be unambiguously determined.[17][18]

Methodology:

  • Impurity Isolation:

    • Using the HPLC method from Protocol 1, scale up to a semi-preparative or preparative column to isolate several milligrams of the target impurity.

    • Remove the solvent under reduced pressure to obtain the purified solid impurity.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Rationale: DMSO-d₆ is often excellent for hydroxyl-containing compounds as it allows for the observation of exchangeable -OH protons.

  • NMR Experiment Acquisition:

    • Acquire the following spectra on a high-field NMR spectrometer (≥400 MHz):

      • ¹H NMR: Provides information on the number and chemical environment of protons.

      • ¹³C NMR: Shows the number and type of carbon atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin coupling networks, revealing adjacent protons.

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting molecular fragments and determining the substitution pattern on the anthraquinone core.[24]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which can help confirm assignments.

  • Data Interpretation:

    • Example Logic: For the target compound, 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, one would expect to see specific HMBC correlations: from the -CH₂- protons of the methoxymethyl group to carbons C-1, C-2, and C-3 of the anthraquinone ring. If an isomer had the methoxymethyl group at C-4, the HMBC correlations would be to C-3, C-4, and C-4a instead. The unique pattern of aromatic proton signals and their couplings will also definitively confirm the substitution pattern of the rings.

Conclusion and Recommendations

Ensuring the isomeric purity of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is a non-negotiable aspect of its development as a potential therapeutic agent. No single technique is sufficient; a multi-faceted, orthogonal approach is required for a scientifically sound and regulatory-compliant analysis.

  • Recommendation: A validated RP-HPLC method should be the primary tool for routine quality control, providing robust separation and quantification of isomeric impurities.[30] When an impurity is detected above the identification threshold (typically 0.1% as per ICH guidelines), LC-MS should be used for initial mass identification.[5] Subsequently, the impurity must be isolated, typically via preparative chromatography, and its structure unambiguously confirmed using a suite of 2D NMR experiments. This hierarchical approach, illustrated in the workflow diagram, provides the highest level of confidence in the identity, purity, and safety of the API.

References

  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. (2024). MDPI. Retrieved from [Link]

  • Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone. (1975). Google Patents.
  • Distinguishing Isomeric Anthraquinone by LC-MS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Structure elucidation and NMR assignments for three anthraquinone derivatives from the marine fungus Fusarium sp. (No. ZH-210). (2009). PubMed. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]

  • Synthesis method of 1. 2-dihydroxy anthraquinone. (1990). Google Patents.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. Retrieved from [Link]

  • 1 H NMR spectroscopic data of compounds 1-8 a . (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic routes for the preparation of compounds 2 from 1,5‐dihydroxy... (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of 1-Hydroxyanthraquinone on Newcrom R1 HPLC column. (n.d.). Newcrom. Retrieved from [Link]

  • Unravelling the Puzzle of Anthranoid Metabolism in Living Plant Cells Using Spectral Imaging Coupled to Mass Spectrometry. (2021). PMC. Retrieved from [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016). PubMed. Retrieved from [Link]

  • Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects. (2018). PMC. Retrieved from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2005). Chromatography Online. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • HPLC Separation of Anthraquinones from Rhubarbs. (n.d.). CABI Digital Library. Retrieved from [Link]

  • The Dark Art of Chemistry - Chiral Chromatography. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Alizarin. (n.d.). Wikipedia. Retrieved from [Link]

  • Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. (2020). Waters Corporation. Retrieved from [Link]

  • Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. (n.d.). Pragolab. Retrieved from [Link]

  • Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes an. (2021). Digital Commons@DePaul. Retrieved from [Link]

  • RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots(Rubia tinctorum). (n.d.). WUR eDepot. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia. Retrieved from [Link]

  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. (2024). ResearchGate. Retrieved from [Link]

  • Impurity Profiling in different analytical techniques. (2024). IJNRD. Retrieved from [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. Retrieved from [Link]

  • Formation of chiral nanotubes by the novel anthraquinone containing-achiral molecule. (2013). ScienceDirect. Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. Retrieved from [Link]

  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (2003). PubMed. Retrieved from [Link]

  • How Does Chiral Chromatography Work?. (2025). YouTube. Retrieved from [Link]

  • NMR Spectroscopy: Structure Determination Of Organic Compounds. (2024). YouTube. Retrieved from [Link]

  • Chiral Chromatography. (2020). Chemistry LibreTexts. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Damnacanthal)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, known in the research community as damnacanthal, is a potent bioactive anthraquinone compound isolated from sources like the Noni fruit (Morinda citrifolia)[1]. Its investigation as a potential anti-cancer agent has shown cytotoxic activity against various cancer cell lines, including breast cancer, leukemia, and colorectal cancer[2][3][4][5]. While its therapeutic potential is significant, its inherent bioactivity necessitates a rigorous and well-defined protocol for its handling and disposal. Improper disposal can lead to environmental contamination and pose risks to human health.

This guide provides a comprehensive, step-by-step framework for the safe disposal of damnacanthal waste in a laboratory setting. The procedures outlined are grounded in established principles of hazardous waste management and are designed to protect researchers, support staff, and the environment.

Part 1: Hazard Assessment and Immediate Safety Precautions

The foundation of safe disposal is a thorough understanding of the compound's hazards. While a specific Safety Data Sheet (SDS) for damnacanthal is not always available, its parent class, anthraquinones, and its known biological effects provide a strong basis for a conservative safety assessment. Anthraquinones are recognized as potential skin sensitizers and may cause cancer[6][7]. Damnacanthal itself has demonstrated toxicity in various in-vitro and in-vivo models[2][8]. Therefore, it must be handled as a hazardous substance.

The causality behind stringent safety measures is twofold: protecting the handler from the compound's direct bioactive and potentially toxic effects, and preventing the release of a biologically active molecule into the environment.

Table 1: Safety Profile and Handling for Damnacanthal

ParameterGuidelineRationale & Citation
Primary Hazards Bioactive compound with cytotoxic and anti-tumorigenic properties. Handle as a potentially hazardous substance.Damnacanthal exhibits potent biological activity, necessitating containment to prevent unintended exposure or environmental release.[4][9]
Toxicity Relatively low acute oral toxicity in mice (LD50 > 2500 mg/kg), but metabolites may have estrogenic effects. Considered toxic and must be handled with care.While acute toxicity may be low, its metabolic products and long-term exposure risks are of concern.[2][8]
Personal Protective Equipment (PPE) Gloves: Double-glove with chemotherapy-rated nitrile gloves. Lab Coat: Wear a dedicated lab coat. Eye Protection: ANSI Z87.1-compliant safety glasses or goggles. Respiratory: Use a certified respirator (e.g., N95) when handling the powder form to avoid aerosol inhalation.A multi-barrier PPE approach is critical to prevent skin contact, eye exposure, and inhalation of the powdered compound. This is standard practice for handling potent bioactive agents.[6][7][9]
Handling All manipulations should be performed in a certified chemical fume hood to contain dust and aerosols.A fume hood provides primary containment, protecting the user and the lab environment from airborne particles.[6][10]
First Aid Measures Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water.[7] Eye Contact: Flush eyes cautiously with water for at least 15 minutes, lifting the upper and lower eyelids.[11] Inhalation: Move the person to fresh air. General: If exposed or concerned, seek immediate medical advice and show the Safety Data Sheet of a related compound like Anthraquinone.[6][7]Rapid decontamination is key to minimizing absorption and local effects. Medical professionals require information to provide appropriate treatment.
Environmental Precautions Do not allow the product to enter drains or waterways. Prevent release into the environment.Due to its bioactivity and potential toxicity to aquatic life, environmental release must be strictly avoided.[6][9][10]

Part 2: Waste Stream Management: Segregation and Collection

Effective disposal begins at the point of generation. The principle of waste segregation is to prevent unintended chemical reactions and to ensure that waste is directed to the correct, legally compliant disposal pathway. Damnacanthal waste must never be disposed of in regular trash or down the drain[12].

Step-by-Step Waste Collection Protocol:
  • Establish Designated Waste Containers: Before starting any experiment, prepare clearly labeled hazardous waste containers.

  • Solid Waste Collection:

    • This stream includes excess solid damnacanthal, contaminated gloves, weigh boats, and absorbent pads.

    • Collect these items in a dedicated, sealed plastic bag or a wide-mouth container clearly labeled for "Hazardous Waste - Damnacanthal (Solid)."[13]

  • Liquid Waste Collection:

    • This stream includes solutions of damnacanthal in solvents (e.g., DMSO, ethanol).

    • Use a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle) with a screw cap.[13][14]

    • The container must be kept closed except when adding waste.[12][13]

  • Contaminated Sharps:

    • Needles, syringes, or razor blades contaminated with damnacanthal must be placed directly into a designated sharps container labeled "Hazardous Waste - Sharps."

  • Contaminated Labware (Non-disposable):

    • Glassware and equipment should be decontaminated immediately after use. See the decontamination protocol in Part 4.

Part 3: Disposal Pathway Determination

The selection of the correct disposal pathway is a critical decision point governed by the physical state of the waste and local regulations. The following workflow illustrates this decision-making process.

G cluster_0 Waste Generation cluster_1 Categorization cluster_2 Containment & Labeling cluster_3 Final Disposal start Damnacanthal Waste Generated solid Solid Waste (Powder, Contaminated PPE, Weigh Boats) start->solid liquid Liquid Waste (Solutions in Solvents) start->liquid sharps Contaminated Sharps (Needles, Blades) start->sharps glassware Reusable Glassware start->glassware solid_container Seal in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps->sharps_container decon Decontaminate In-Lab (See Protocol) glassware->decon disposal Arrange Pickup by Licensed Hazardous Waste Disposal Company solid_container->disposal liquid_container->disposal sharps_container->disposal clean_glass Clean Glassware Ready for Reuse decon->clean_glass

Caption: Decision workflow for proper segregation and disposal of damnacanthal waste.

Part 4: Detailed Disposal and Decontamination Protocols

Adherence to a standardized protocol is essential for ensuring safety and compliance. The primary method for the ultimate destruction of damnacanthal waste is incineration by a licensed hazardous waste disposal company[7][10]. This method is chosen because it ensures the complete breakdown of the bioactive molecule.

Protocol 1: Final Preparation of Waste for Disposal
  • Container Inspection: Ensure all waste containers are in good condition, free from leaks, and not overfilled (leave at least 10% headspace for liquids).[13][14]

  • Secure Closure: Tightly seal all containers.

  • Label Verification: Confirm all labels are accurate and complete. The label must include:

    • The words "Hazardous Waste"[13].

    • The full chemical name: "2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Damnacanthal)".

    • A list of all constituents, including solvents and their approximate percentages.

    • The associated hazards (e.g., "Toxic," "Bioactive").

    • The date of accumulation.

  • Storage: Store the sealed waste containers in a designated, secure satellite accumulation area within the lab, away from incompatible materials and drains[14].

  • Scheduled Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company to schedule a pickup[11][12].

Protocol 2: Decontamination of Non-Disposable Labware

This protocol is designed to inactivate and remove residual damnacanthal from glassware and equipment.

  • Initial Rinse: While wearing appropriate PPE and working in a fume hood, perform an initial rinse of the contaminated surface with a small amount of a solvent known to dissolve damnacanthal (e.g., acetone or ethanol). Collect this rinsate as hazardous liquid waste.

  • Decontamination Soak: Prepare a 10% bleach solution. Submerge the glassware in the solution and allow it to soak for at least one hour. The oxidative properties of bleach help to break down the anthraquinone structure.

  • Thorough Cleaning: After soaking, wash the glassware with laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Part 5: Emergency Procedures for Spills and Exposure

In the event of an accidental release, a swift and correct response is critical to mitigate risk.

Spill Response:
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Contain: If it is safe to do so, prevent the spread of a liquid spill by covering it with an absorbent material from a chemical spill kit. For a solid spill, gently cover it with a damp paper towel to prevent it from becoming airborne. Do not sweep dry powder.[10]

  • Secure the Area: Restrict access to the spill area.

  • Report: Notify your laboratory supervisor and your institution's EHS office immediately.

  • Cleanup: Only personnel trained in hazardous spill cleanup should perform this task. The cleanup process involves using appropriate PPE, neutralizing and absorbing the material, and packaging all contaminated debris as hazardous waste.[11]

Personnel Exposure Response:
  • Skin: As detailed in Table 1, immediately remove contaminated clothing and wash the affected area with soap and water for 15 minutes.

  • Eyes: As detailed in Table 1, flush with a gentle stream of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • In all cases of exposure, seek immediate medical attention. Provide medical personnel with the chemical name and any available safety information.[7]

By implementing these rigorous procedures, researchers can confidently work with 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, harnessing its scientific potential while upholding the highest standards of laboratory safety and environmental stewardship.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Anti-cancer drug waste disposal practices and wastewater management in hospitals: A Lebanese survey. PubMed Central, National Institutes of Health. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Anthraquinone - Safety Data Sheet. (2021-06-19). [Link] - Note: Direct deep link may vary, search for CAS No. 84-65-1 on the Fisher Scientific SDS portal.

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis. PubMed Central, National Institutes of Health. [Link]

  • ANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf. [Link]

  • Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis. ResearchGate. [Link]

  • HAZARD SUMMARY - ANTHRAQUINONE. New Jersey Department of Health. [Link]

  • Estrogenic activity and toxicity screening of Damnacanthal nanospheres and their metabolites assessed using an in vitro bioluminescent yeast assay. PubMed Central, National Institutes of Health. [Link]

  • Development of biodegradable sustained-release damnacanthal nanocapsules for potential application in in-vitro breast cancer studies. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Damnacanthal: A Promising Compound as a Medicinal Anthraquinone. ResearchGate. [Link]

  • Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues. MDPI. [Link]

Sources

Personal Protective Equipment & Handling Guide: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Risk Profile

Compound Class: Substituted Anthraquinone (Lucidin Ether Derivative) Primary Hazard Classification: High Potency / Cytotoxic / Suspected Mutagen Immediate Action Required: Handle only within a certified chemical fume hood or glovebox. This compound possesses a planar tricyclic structure capable of DNA intercalation. Due to the methoxymethyl side chain, it exhibits enhanced lipophilicity compared to its parent compound (Lucidin), increasing the risk of transdermal absorption.

Part 1: Hazard Analysis & Toxicology (The "Why")

As a Senior Application Scientist, I must emphasize that safety protocols are not arbitrary; they are dictated by molecular structure.

  • DNA Intercalation Risk: The 1,3-dihydroxyanthraquinone core is a planar chromophore. Like Doxorubicin and Emodin, this structure allows the molecule to slide between DNA base pairs (intercalation), potentially causing frameshift mutations.

  • Lipophilicity & Absorption: The 2-methoxymethyl group replaces the polar hydroxymethyl group found in Lucidin. This modification increases the partition coefficient (LogP), facilitating faster penetration through the lipid bilayer of the skin and nitrile gloves.

  • Sensitization: Anthraquinones are potent Type IV skin sensitizers. Repeated sub-clinical exposure can lead to severe allergic contact dermatitis.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. You must utilize a "Barrier-in-Depth" strategy.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil / 0.10 mm) – Tactile base.Outer: Extended-cuff Nitrile or Neoprene (Min 6 mil / 0.15 mm).Why: Anthraquinones can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.
Respiratory P3 / N100 Respirator Required if handling powder outside a glovebox. Why: Particle size of recrystallized anthraquinones often ranges 1–10 µm, easily inhalable into deep lung tissue.
Body Defense Tyvek® Lab Coat / Sleeve Covers Must be disposable and impervious to dust.[1] Cotton coats trap particles and become secondary contamination sources.
Eye Protection Chemical Goggles Safety glasses are inadequate against airborne dusts. Goggles seal the ocular cavity against reactive particulates.
Part 3: Operational Protocols
3.1 Engineering Controls & Containment
  • Primary Control: Class II, Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

  • Static Control: Use an antistatic gun (e.g., Zerostat) before weighing. Anthraquinone derivatives are prone to static charge, causing "fly-away" powder that contaminates surfaces.

3.2 Safe Weighing & Solubilization Workflow

This protocol minimizes aerosol generation, the primary route of exposure.

SafeHandlingWorkflow Start START: Preparation CheckEng Verify Engineering Controls (Hood Flow > 100 fpm) Start->CheckEng PPE Don PPE: Double Gloves, Tyvek Sleeves, N100 Mask CheckEng->PPE Weighing Weighing Procedure (Use Anti-Static Gun) PPE->Weighing Solvent Add Solvent (DMSO/DMF) Add gently down vial wall Weighing->Solvent Minimize Dust Seal Seal & Vortex (Inside Hood) Solvent->Seal Wipe Decontaminate Exterior (10% Bleach Wipe) Seal->Wipe Disposal Disposal of Solid Waste (Yellow Hazardous Bin) Wipe->Disposal

Figure 1: Step-by-step containment workflow for handling high-potency anthraquinone powders.

3.3 Decontamination & Spill Response

Anthraquinones are resistant to weak acids but susceptible to oxidation.

  • Spill Agent: Do not use water (compound is hydrophobic). Use a surfactant-based cleaner first to lift the molecule, followed by an oxidizing agent.

  • Oxidation Step: Apply 10% Sodium Hypochlorite (Bleach) solution. The hypochlorite oxidizes the anthraquinone ring system, breaking conjugation and reducing mutagenic potential. Allow 15 minutes contact time.

  • Verification: The compound is naturally colored (yellow/orange). Cleaning is complete only when no color residue remains on the wipe.

Part 4: Waste Disposal & Logistics
  • Solid Waste: All gloves, weighing boats, and contaminated paper towels must be incinerated. Do not autoclave (heat may volatilize the ether).

  • Liquid Waste: Segregate into "Halogenated/Toxic Organic" streams. Label clearly as "Cytotoxic/Mutagenic."

References
  • National Institutes of Health (NIH) - PubChem.1,3-Dihydroxyanthraquinone (Xanthopurpurin) Compound Summary.

  • Fisher Scientific.Safety Data Sheet: 1,8-Dihydroxyanthraquinone (Danthron).

  • Occupational Safety and Health Administration (OSHA).Controlling Occupational Exposure to Hazardous Drugs. (Guideline for high-potency compound containment).

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace.[2] (Protocol for double-gloving and waste management).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethyl)-1,3-dihydroxyanthraquinone
Reactant of Route 2
Reactant of Route 2
2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.